H-Val-Thr-Cys-Gly-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H26N4O6S |
|---|---|
Molecular Weight |
378.45 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)/t7-,8+,10+,11+/m1/s1 |
InChI Key |
PWFIBKCXTPLSHX-IFFSRLJSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of the H-Val-Thr-Cys-Gly-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) has been identified as a bioactive molecule with a putative role in mediating cell adhesion. This technical guide provides a comprehensive overview of the methodologies required to characterize its biological activity, focusing on its synthesis, its function in cell attachment, and the potential signaling pathways it may modulate. While specific quantitative data for VTCG is not yet publicly available, this document outlines the experimental framework necessary to generate such data, thereby enabling a thorough investigation of its therapeutic and research potential.
Introduction
Short peptide sequences that mediate cell adhesion are of significant interest in drug development and regenerative medicine. These peptides can mimic the function of extracellular matrix (ECM) proteins, influencing cell attachment, spreading, migration, and signaling. The peptide this compound, with its unique sequence of amino acids including a central cysteine residue, presents a promising candidate for investigation as a modulator of cell-matrix interactions. The presence of a thiol group in cysteine suggests potential for covalent immobilization onto surfaces or for forming disulfide bonds, adding to its versatility in biomaterial applications. This guide details the necessary experimental protocols to fully characterize the biological activity of VTCG.
Peptide Synthesis
The chemical synthesis of this compound is the foundational step for its biological characterization. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for this purpose.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide. For a C-terminal hydroxyl group as specified (OH), a Wang resin or a 2-chlorotrityl chloride resin would be utilized, with a final cleavage cocktail appropriate for the resin and protecting groups.
Materials:
-
Fmoc-Gly-Wang resin (for C-terminal OH)
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Cys, Thr, and Val sequentially):
-
Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Cys, Thr, Val).
-
Final Fmoc Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Quantitative Analysis of Cell Adhesion
To quantify the biological activity of this compound, a series of cell adhesion assays should be performed. These assays will determine the peptide's ability to promote cell attachment and spreading.
Data Presentation: Hypothetical Quantitative Data
As no specific quantitative data for this compound is currently available, the following tables illustrate how such data would be presented. These hypothetical values are based on typical ranges observed for other short adhesive peptides.
| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., RGD) | Negative Control (e.g., Scrambled Peptide) |
| Cell Attachment | Fibroblasts (e.g., NIH-3T3) | EC₅₀ (µM) | To be determined | ~50 | >1000 |
| Cell Spreading | Endothelial Cells (e.g., HUVEC) | % Spreading at 100 µM | To be determined | ~80% | <10% |
| Competitive Inhibition | Fibroblasts on Fibronectin | IC₅₀ (µM) | To be determined | ~20 | >1000 |
| Peptide | Receptor | Binding Affinity (Kd, µM) | Technique |
| This compound | Putative Integrin Subtype | To be determined | Surface Plasmon Resonance (SPR) |
| Positive Control (e.g., cRGDfV) | αvβ3 Integrin | ~0.1 | SPR |
Experimental Protocols
This assay quantifies the number of cells that adhere to a surface coated with the peptide.
Materials:
-
96-well tissue culture plates
-
This compound, positive control peptide (e.g., GRGDS), negative control peptide (e.g., scrambled VTCG)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
Crystal violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with various concentrations of the peptides dissolved in PBS overnight at 4°C. Include uncoated wells as a negative control.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Wash the wells with PBS. Harvest cells and resuspend them in serum-free medium. Add a defined number of cells (e.g., 5 x 10⁴ cells/well) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with crystal violet solution for 20 minutes.
-
Quantification: Wash the wells with water and air dry. Solubilize the stain with a solubilization buffer and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
This assay assesses the morphology of cells that have adhered to the peptide-coated surface.
Materials:
-
Glass coverslips or chamber slides
-
Peptides for coating
-
Cell line of interest
-
Serum-free medium
-
Paraformaldehyde (PFA)
-
Phalloidin-fluorophore conjugate (for actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Surface Coating: Coat glass coverslips with the peptides as described in the cell attachment assay.
-
Cell Seeding and Incubation: Seed cells onto the coated coverslips and incubate for a defined period (e.g., 2-4 hours) to allow for spreading.
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with a phalloidin-fluorophore conjugate and the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify cell spreading by measuring the cell area using image analysis software (e.g., ImageJ). The percentage of spread cells can also be determined by setting a threshold for cell area.
-
Investigation of Mechanism of Action
The biological activity of cell adhesion peptides is often mediated by specific cell surface receptors, primarily integrins, which in turn activate intracellular signaling cascades.
Putative Signaling Pathway
The this compound peptide, upon binding to a putative integrin receptor, may trigger a signaling cascade involving the activation of Focal Adhesion Kinase (FAK). This is a common pathway for many cell adhesion events.
Experimental Workflow for Pathway Analysis
The following workflow outlines the steps to investigate the involvement of integrins and FAK in VTCG-mediated cell adhesion.
Experimental Protocols for Mechanistic Studies
This assay determines if this compound competes with known integrin ligands for binding to cells.
Materials:
-
Cell line expressing the integrin of interest
-
Fluorescently labeled known integrin ligand (e.g., fluorescently labeled RGD peptide)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells.
-
Competition: Incubate a fixed number of cells with a constant concentration of the fluorescently labeled ligand and varying concentrations of this compound.
-
Incubation: Incubate on ice to allow binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound ligands.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. A decrease in fluorescence intensity with increasing concentrations of VTCG indicates competitive binding.
-
Data Analysis: Plot the fluorescence intensity against the concentration of VTCG to determine the IC₅₀ value.
This method detects the activation of FAK in response to cell adhesion on the peptide.
Materials:
-
Cells and peptide-coated surfaces
-
Lysis buffer
-
Primary antibodies (anti-p-FAK Tyr397, anti-total FAK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Adhesion: Plate cells on surfaces coated with this compound for various time points.
-
Cell Lysis: Lyse the cells directly on the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against phosphorylated FAK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Re-probe the membrane with an antibody against total FAK for normalization. Quantify the band intensities to determine the relative increase in FAK phosphorylation.
Conclusion
The tetrapeptide this compound holds potential as a novel cell-adhesive molecule. The experimental framework detailed in this guide provides a clear path for its comprehensive biological characterization. By systematically performing the described synthesis, quantitative cell adhesion assays, and mechanistic studies, researchers can elucidate its efficacy, receptor specificity, and underlying signaling pathways. This knowledge will be crucial for its potential development in therapeutic applications, tissue engineering, and as a tool for studying cell-matrix interactions.
An In-depth Technical Guide to the Physicochemical Properties of H-VTCG-OH (Valyl-Threonyl-Cysteinyl-Glycine)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrapeptide H-VTCG-OH, scientifically known as Valyl-Threonyl-Cysteinyl-Glycine. Due to the absence of extensive experimental data for this specific peptide in publicly accessible literature, this guide combines theoretical calculations based on its constituent amino acids with established principles of peptide science.
Core Physicochemical Properties
The physicochemical properties of a peptide are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, stability, and potential interactions with other molecules. The following tables summarize the key predicted and calculated properties of H-VTCG-OH.
Table 1: Predicted Physicochemical Properties of H-VTCG-OH
| Property | Predicted Value | Method/Basis |
| Molecular Formula | C₁₄H₂₅N₄O₆S | Sum of atomic constituents |
| Molecular Weight | 393.44 g/mol | Based on atomic weights |
| Isoelectric Point (pI) | ~5.38 | Calculated from pKa values of terminal and side chains |
| Charge at pH 7 | -1 | Based on pKa values |
| Grand Average of Hydropathicity (GRAVY) | -0.225 | Calculated from hydropathy indices of constituent amino acids |
Table 2: Amino Acid Composition and Properties
| Amino Acid | One-Letter Code | Three-Letter Code | Molecular Weight ( g/mol ) | pKa (α-COOH)[1][2][3] | pKa (α-NH₃⁺)[1][2][3] | pKa (Side Chain)[1][2] |
| Valine | V | Val | 117.15 | 2.32 | 9.62 | - |
| Threonine | T | Thr | 119.12 | 2.63 | 10.43 | - |
| Cysteine | C | Cys | 121.16 | 1.71 | 10.78 | 8.33 |
| Glycine | G | Gly | 75.07 | 2.34 | 9.60 | - |
Solubility and Stability
Solubility Prediction:
The solubility of a peptide is largely determined by its amino acid composition.[4][5][6] Peptides with a higher proportion of charged and polar residues are generally more soluble in aqueous solutions.[6][7] H-VTCG-OH is a relatively short peptide, which generally favors solubility.[4][6]
To estimate its solubility characteristics, we can analyze its composition:
-
Hydrophobic residues: Valine (V)
-
Polar, uncharged residues: Threonine (T), Cysteine (C), Glycine (G)
-
Charged residues at neutral pH: The N-terminus (positive charge), the C-terminus (negative charge), and the Cysteine side chain (partially deprotonated, contributing to a negative charge above its pKa).
The overall net charge of the peptide at pH 7 is negative, suggesting it is an acidic peptide.[8] Therefore, it is predicted to be soluble in aqueous solutions, particularly at neutral to slightly alkaline pH. For peptides with low aqueous solubility, organic solvents like DMSO, DMF, or acetonitrile (B52724) can be used as initial solvents, followed by careful dilution in an aqueous buffer.[4]
Stability Considerations:
-
Oxidation: The Cysteine residue in the sequence is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer (VTCG-S-S-GCTV) or other oxidized species. To prevent this, solutions of the peptide should be prepared in oxygen-free solvents, and storage should be under an inert atmosphere.[4]
-
pH: Peptides are most stable at a pH range of 5-6.[5] Extreme pH values can lead to hydrolysis of the peptide bonds.
-
Storage: For long-term stability, lyophilized peptides should be stored at -20°C or colder.[5] Peptide solutions are less stable and should be stored frozen at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
Detailed experimental protocols for the characterization of H-VTCG-OH are not available in the literature. However, standard methodologies for peptide analysis are applicable.
Protocol 1: Determination of Peptide Concentration
Accurate determination of peptide concentration is crucial for all downstream applications. Several methods can be employed:
-
UV Spectroscopy: This method is generally used for peptides containing aromatic residues (Trp, Tyr). Since H-VTCG-OH lacks these residues, this method is not directly applicable unless the peptide is modified with a UV-active tag.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric method for protein and peptide quantification. The peptide bond reduces Cu²⁺ to Cu⁺, which then reacts with BCA to produce a purple-colored complex that can be measured spectrophotometrically. This is a suitable method for H-VTCG-OH.
-
Amino Acid Analysis (AAA): This is the most accurate method for peptide quantification. It involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification using chromatography.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a peptide.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A C18 stationary phase column is typically used.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.
-
Detection: UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues, though not present in H-VTCG-OH).
-
Purity Calculation: The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks.
Protocol 3: Mass Spectrometry for Identity Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight and sequence of the peptide.
-
Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptides.
-
Mass Analyzer: Time-of-flight (TOF), quadrupole, or ion trap analyzers can be used.
-
Tandem MS (MS/MS): To confirm the sequence, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. This allows for the deduction of the amino acid sequence.
Visualizations
Diagram 1: Structure of H-VTCG-OH
Caption: Linear sequence of H-VTCG-OH.
Diagram 2: Experimental Workflow for Physicochemical Characterization
Caption: Workflow for peptide characterization.
Diagram 3: pH-Dependent Charge State of H-VTCG-OH
Caption: Charge state of H-VTCG-OH vs. pH.
References
- 1. cdn.wou.edu [cdn.wou.edu]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Ch27 pKa and pI values [chem.ucalgary.ca]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
A Technical Guide to the Structure and Conformation of H-Val-Thr-Cys-Gly-OH
This technical guide provides an in-depth overview of the tetrapeptide H-Val-Thr-Cys-Gly-OH, with a focus on its chemical structure, conformational properties, and potential biological significance. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
The peptide this compound, composed of the amino acid sequence Valine-Threonine-Cysteine-Glycine, is a bioactive molecule recognized for its role in cell adhesion.[1] Understanding the three-dimensional structure and conformational dynamics of this peptide is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide summarizes the key structural features of the peptide, outlines experimental protocols for its synthesis and characterization, and discusses its potential role in cell signaling.
Chemical Structure and Physicochemical Properties
The primary structure of the peptide consists of four amino acids linked by peptide bonds. The sequence is this compound, with a free amino group at the N-terminus (Valine) and a free carboxyl group at the C-terminus (Glycine).
Physicochemical Properties of Constituent Amino Acids
The overall properties of the peptide are dictated by the nature of its constituent amino acids.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Polarity |
| Valine | Val | V | 117.15 | Nonpolar |
| Threonine | Thr | T | 119.12 | Polar |
| Cysteine | Cys | C | 121.16 | Polar |
| Glycine | Gly | G | 75.07 | Nonpolar |
Conformational Analysis
As of this writing, no experimentally determined three-dimensional structure of this compound has been deposited in public databases. However, its conformational landscape can be predicted based on the properties of its amino acids and general principles of peptide stereochemistry.
The peptide backbone possesses rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of each amino acid, leading to a multitude of possible conformations. The bulky isopropyl side chain of Valine may restrict the local backbone conformation. The hydroxyl group of Threonine and the thiol group of Cysteine can participate in intramolecular hydrogen bonding, which could stabilize specific folded structures. The presence of Glycine, with its single hydrogen atom as a side chain, imparts significant conformational flexibility to its region of the peptide backbone.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized Fmoc-based SPPS procedure.
Detailed Methodology:
-
Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swollen in a compatible solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine using a solution of piperidine (B6355638) in DMF.
-
Subsequent Amino Acid Couplings: The subsequent amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH) are sequentially coupled and deprotected in a similar manner. Side-chain protecting groups (Trt for Cys and tBu for Thr) are used to prevent unwanted side reactions.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Detailed Methodology:
-
Sample Preparation: A solution of the purified peptide is prepared in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer) at a concentration typically in the millimolar range.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:
-
¹H NMR: To obtain a general overview of the sample.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is employed, to correlate protons with their attached heteroatoms.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Extraction: NOE cross-peaks are integrated to derive interproton distance restraints. J-coupling constants can provide information about dihedral angles.
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics or simulated annealing calculations to generate a family of structures consistent with the NMR data.
-
Conformational Ensemble Analysis: The resulting ensemble of low-energy structures represents the conformational space sampled by the peptide in solution.
Biological Activity and Signaling
This compound has been identified as a cell attachment peptide.[1] While the specific signaling pathway initiated by this peptide is not yet fully elucidated, it is likely to involve interactions with cell surface receptors, such as integrins, which are key mediators of cell-matrix and cell-cell adhesion.
Hypothetical Integrin-Mediated Signaling Pathway
The following diagram illustrates a generalized signaling cascade that could be activated upon the binding of a peptide like this compound to an integrin receptor.
Pathway Description:
-
Ligand Binding: The peptide binds to the extracellular domain of an integrin receptor.
-
Integrin Activation: This binding event induces a conformational change in the integrin, leading to its activation and clustering.
-
Focal Adhesion Formation: Activated integrins recruit various intracellular signaling proteins to form focal adhesions. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).
-
Downstream Signaling: Activated FAK serves as a scaffold to recruit and activate other kinases, such as Src. This initiates downstream signaling cascades, including the MAPK pathway, which can regulate gene expression.
-
Cytoskeletal Linkage: Focal adhesions also link the extracellular matrix to the actin cytoskeleton, leading to cytoskeletal reorganization.
-
Cellular Response: The culmination of these signaling events results in various cellular responses, such as enhanced cell adhesion, proliferation, and migration.
Conclusion
This compound is a tetrapeptide with potential applications in biomaterials and drug development due to its cell-adhesive properties. While its precise three-dimensional structure and signaling mechanisms are yet to be fully characterized, this guide provides a comprehensive overview of its fundamental properties and outlines the standard experimental approaches for its synthesis and detailed structural analysis. Further research into the specific molecular interactions and conformational dynamics of this peptide will be instrumental in harnessing its full therapeutic potential.
References
A Technical Guide to the Potential Cellular Functions of the Val-Thr-Cys-Gly (VTCG) Peptide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The tetrapeptide Val-Thr-Cys-Gly (VTCG) is not a well-characterized peptide in existing scientific literature. This guide, therefore, provides an in-depth analysis of its potential functions based on the physicochemical properties of its constituent amino acids and the known roles of similar short peptides in cellular pathways. The experimental data and protocols provided are illustrative examples intended to guide the research and characterization of this novel peptide.
Introduction: A Predictive Analysis of VTCG
Short peptides are critical signaling molecules and structural components in a vast array of biological processes. The specific sequence of amino acids dictates a peptide's structure, reactivity, and ultimately, its function. This document explores the potential roles of the novel tetrapeptide Val-Thr-Cys-Gly (VTCG). By deconstructing the peptide into its constituent amino acids, we can infer its likely involvement in key cellular pathways, particularly in redox signaling and kinase-mediated phosphorylation events.
-
Valine (Val): A hydrophobic, branched-chain amino acid at the N-terminus. Its nonpolar side chain may facilitate interactions with hydrophobic pockets in protein receptors or influence membrane association.[1][2]
-
Threonine (Thr): A polar amino acid containing a hydroxyl group. This makes it a prime candidate for post-translational modification, specifically phosphorylation by serine/threonine kinases, a fundamental mechanism for regulating protein activity and signal transduction.[3]
-
Cysteine (Cys): A unique amino acid containing a highly reactive thiol (-SH) group. This functional group is central to numerous biological functions, including the formation of structural disulfide bonds, catalysis, metal ion coordination, and reversible post-translational modifications that are critical for redox sensing and signaling.
-
Glycine (B1666218) (Gly): The simplest amino acid with a single hydrogen atom as its side chain. Its small size provides significant conformational flexibility to the peptide backbone, which can be crucial for fitting into active sites or adapting its shape upon binding to a target.[4][5][6]
The combination of a hydrophobic residue, two key functional residues (Thr, Cys), and a flexible C-terminus suggests that VTCG could be a versatile molecule capable of participating in dynamic cellular processes.
Potential Cellular Pathways and Functions
Role in Cysteine-Mediated Redox Signaling
The cysteine residue is the most chemically active component of the VTCG peptide. Its thiol group can act as a sensitive detector of the cellular redox environment. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can reversibly oxidize the cysteine thiol, leading to a range of post-translational modifications (PTMs). These modifications can alter the peptide's function and its interaction with other molecules, effectively transducing a redox signal.
Potential redox modifications of the VTCG cysteine include:
-
S-glutathionylation: The formation of a mixed disulfide with glutathione, which can protect the thiol from irreversible oxidation and regulate its activity.
-
S-nitrosylation: The addition of a nitric oxide group, a key modification in cell signaling.
-
Disulfide Bond Formation: VTCG could form an intermolecular disulfide bond with another VTCG molecule (creating a homodimer) or with a cysteine residue on a target protein, thereby modulating the target's function.
Role as a Substrate in Kinase Signaling Pathways
The threonine residue contains a hydroxyl group that is a potential target for phosphorylation by protein kinases.[3] Phosphorylation is a ubiquitous mechanism for controlling cellular processes, including cell growth, differentiation, and apoptosis. If VTCG is a substrate for a specific kinase, its phosphorylation could act as a molecular switch.
A hypothetical signaling cascade could involve:
-
An upstream signal (e.g., growth factor binding to a receptor) activates a specific serine/threonine kinase.
-
The activated kinase recognizes and binds to VTCG.
-
The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the threonine residue of VTCG, forming pThr-VTCG.
-
Phosphorylated VTCG could then bind to a downstream effector protein, activating or inhibiting it, and propagating the signal.
Data Presentation (Illustrative Examples)
The following tables present hypothetical quantitative data that could be generated during the characterization of VTCG. These are provided as examples of how to structure experimental results.
Table 1: Physicochemical Characterization of Synthesized VTCG Peptide
| Parameter | Method | Expected Result | Observed Result (Illustrative) |
|---|---|---|---|
| Purity | RP-HPLC | >95% | 98.2% |
| Molecular Mass | ESI-MS | 381.45 g/mol | [M+H]⁺ = 382.14 m/z |
| Amino Acid Sequence | MS/MS Fragmentation | Confirmed Val-Thr-Cys-Gly | Sequence confirmed via b- and y-ion series |
Table 2: Cytotoxicity of VTCG on A549 Lung Carcinoma Cells (MTT Assay) Data represents the concentration of VTCG required to inhibit cell viability by 50% after 48 hours of treatment. Data are illustrative.
| Compound | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| VTCG Peptide | 78.5 | 72.1 - 85.3 |
| Doxorubicin (Control) | 0.9 | 0.7 - 1.1 |
Table 3: Kinetic Parameters for the Phosphorylation of VTCG by Kinase X Data derived from an in vitro kinase assay measuring the rate of ATP consumption. Data are illustrative.
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |
|---|---|---|
| VTCG Peptide | 112 | 1540 |
| Positive Control Peptide | 25 | 4800 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Val-Thr-Cys-Gly
This protocol outlines the manual synthesis of VTCG using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from Glycine by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and isopropanol (B130326) (3x).
-
Amino Acid Coupling (Cysteine): Dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the resin. Agitate for 2 hours. Confirm completion with a Kaiser test. Wash the resin as in step 2.
-
Repeat for Threonine and Valine: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.
-
Final Deprotection: Remove the N-terminal Fmoc group from Valine as described in Step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 2: Peptide Characterization by LC-MS
This protocol is for verifying the purity and identity of the synthesized peptide.[7][8]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Mode: Positive ion mode.
-
Scan Range: 100-1500 m/z.
-
Data Analysis: Determine the purity from the HPLC chromatogram. Confirm the molecular weight from the mass spectrum by identifying the [M+H]⁺ ion. Perform MS/MS fragmentation to confirm the amino acid sequence.[9][10]
-
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the VTCG peptide on a chosen cell line.[11]
-
Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the VTCG peptide in serum-free medium. Replace the medium in the wells with 100 µL of the peptide dilutions. Include wells with medium only (vehicle control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the peptide concentration to determine the IC₅₀ value.
Protocol 4: In Vitro Kinase Assay
This protocol measures the ability of a specific kinase to phosphorylate VTCG. This example uses a luminescence-based assay that measures ATP depletion.[12][13][14]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrates: Prepare stock solutions of VTCG peptide and a known control substrate.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be near the Kₘ for the kinase, if known.
-
-
Assay Reaction:
-
In a white 384-well plate, add 5 µL of kinase buffer containing the kinase.
-
Add 2.5 µL of the VTCG peptide solution (or control substrate/buffer).
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add 20 µL of the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 40 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
Protocol 5: Cysteine Redox Status Assay (Biotin-Switch Assay)
This protocol allows for the detection of specific, reversible cysteine oxidations like S-nitrosylation or S-sulfenylation.[15]
-
Cell Lysis and Thiol Blocking: Lyse cells treated with a redox-modifying agent (and control cells) in a buffer containing a thiol-blocking agent like Methyl methanethiosulfonate (B1239399) (MMTS) to protect free thiols.
-
Removal of Blocking Agent: Remove excess MMTS by protein precipitation with acetone.
-
Selective Reduction: Resuspend the protein pellet in a buffer containing a specific reducing agent. For example, use ascorbate (B8700270) to specifically reduce S-nitrosothiols.
-
Biotin Labeling: Add a thiol-reactive biotinylating agent, such as Biotin-HPDP. This will label only the newly exposed cysteine thiols that were previously modified.
-
Enrichment: Use streptavidin-agarose beads to pull down the biotinylated proteins (or peptides, if the sample was digested).
-
Analysis: Elute the captured proteins/peptides and analyze by Western blot (for a specific target protein) or by mass spectrometry for global identification of redox-modified sites.[16]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and functional analysis of VTCG.
Caption: Potential roles of the VTCG cysteine residue in cellular redox signaling pathways.
Caption: Hypothetical signaling pathway involving phosphorylation of VTCG by a kinase.
References
- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 2. youtube.com [youtube.com]
- 3. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Overview, Structure & Formula - Video | Study.com [study.com]
- 5. The role of proline and glycine in determining the backbone flexibility of a channel-forming peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. novor.cloud [novor.cloud]
- 9. pharmacompass.com [pharmacompass.com]
- 10. Short-chain peptide analysis by high-performance liquid chromatography coupled to electrospray ionization mass spectrometer after derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. protocols.io [protocols.io]
- 15. The Redoxome: Proteomic Analysis of Cellular Redox Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of cellular oxidative stress response by stoichiometric redox proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Discovery, Synthesis, and Characterization of Novel Peptides: A Case Study on the Hypothetical Sequence Val-Thr-Cys-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific discovery of a peptide with the sequence Val-Thr-Cys-Gly (VTCG) is not prominently documented in scientific literature, this sequence can serve as a valuable model for outlining the comprehensive methodologies involved in the discovery, synthesis, and characterization of novel peptides. This technical guide provides an in-depth overview of the established experimental protocols and data analysis techniques that are central to modern peptide research and drug development. The processes detailed herein are representative of a typical workflow for identifying a new bioactive peptide and advancing it through the initial stages of the research and development pipeline.
The constituent amino acids of the hypothetical VTCG peptide—Valine (Val), Threonine (Thr), Cysteine (Cys), and Glycine (Gly)—each possess distinct physicochemical properties that can contribute to a peptide's structure and function. Valine is a hydrophobic amino acid, Threonine is polar, Cysteine is unique in its ability to form disulfide bonds, and Glycine is the smallest amino acid, providing conformational flexibility. The presence of a cysteine residue is particularly noteworthy, as it suggests the potential for dimerization or cyclization, which can significantly impact a peptide's stability and biological activity.
This guide will explore the key experimental stages, from initial identification to functional analysis, using the VTCG sequence as a case study to illustrate these advanced methodologies.
Experimental Protocols
I. Peptide Identification and Sequencing
The initial discovery of a novel peptide often involves the purification of a biologically active fraction from a natural source (e.g., venom, tissue extract, or microbial culture) or the screening of a synthetic peptide library. Once a candidate peptide is isolated, its amino acid sequence must be determined.
A. Edman Degradation
Edman degradation is a classical method for sequencing peptides. It involves the sequential removal and identification of N-terminal amino acids.
-
Protocol:
-
The peptide is immobilized on a solid support.
-
The N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
-
The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
B. Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a more modern and sensitive technique for peptide sequencing.
-
Protocol:
-
The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
The ionized peptides are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer (MS1).
-
A specific peptide ion (the precursor ion) is selected and fragmented, usually by collision-induced dissociation (CID).
-
The resulting fragment ions (product ions) are analyzed in a second mass analyzer (MS2).
-
The amino acid sequence is deduced by analyzing the mass differences between the product ions in the MS2 spectrum. The masses of the b- and y-ion series are used to determine the sequence.
-
II. Peptide Synthesis
Once the sequence is known, the peptide is chemically synthesized to obtain a pure and sufficient quantity for further studies. Solid-phase peptide synthesis (SPPS) is the most common method.
-
Protocol (Fmoc Chemistry):
-
The C-terminal amino acid (Glycine in VTCG) is attached to an insoluble resin support.
-
The N-terminus of the attached amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine) to expose the free N-terminal amine.
-
Coupling: The next Fmoc-protected amino acid (Cysteine) is activated and coupled to the N-terminus of the growing peptide chain. Common coupling reagents include HBTU and HATU.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
The deprotection and coupling steps are repeated for each subsequent amino acid (Threonine and Valine) until the desired sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers to protect sensitive residues like Cysteine).
-
The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
-
III. Biological Characterization
With a pure synthetic peptide in hand, its biological activity can be thoroughly investigated. The specific assays will depend on the intended therapeutic area.
A. Receptor Binding Assays
These assays determine if the peptide binds to a specific cellular receptor.
-
Protocol (Competitive Binding Assay):
-
A known radiolabeled or fluorescently labeled ligand for the target receptor is prepared.
-
The receptor source (e.g., cell membranes or purified receptor) is incubated with the labeled ligand in the presence of varying concentrations of the unlabeled test peptide (VTCG).
-
After incubation, the bound and free labeled ligand are separated.
-
The amount of bound labeled ligand is quantified.
-
The ability of the test peptide to inhibit the binding of the labeled ligand is used to determine its binding affinity (Ki or IC50).
-
B. Cell-Based Functional Assays
These assays measure the functional consequence of peptide-receptor binding. For instance, if the target receptor is a G-protein coupled receptor (GPCR), a second messenger assay can be performed.
-
Protocol (cAMP Assay):
-
Cells expressing the target receptor are cultured.
-
The cells are treated with varying concentrations of the test peptide (VTCG).
-
After a specific incubation time, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
The dose-dependent change in cAMP levels indicates whether the peptide is an agonist or antagonist of the receptor.
-
Data Presentation
The quantitative data generated from these experiments are typically summarized in tables for clear interpretation and comparison.
Table 1: Mass Spectrometry Data for VTCG
| Parameter | Observed Value | Theoretical Value |
| Monoisotopic Mass (Da) | 379.15 | 379.15 |
| Molecular Weight ( g/mol ) | 379.46 | 379.46 |
Table 2: Purity and Yield of Synthesized VTCG
| Parameter | Value |
| Crude Purity (by RP-HPLC) | >85% |
| Final Purity (by RP-HPLC) | >98% |
| Overall Yield | 35% |
Table 3: Biological Activity of VTCG
| Assay | Parameter | Result |
| Receptor Binding Assay | IC50 | 75 nM |
| cAMP Functional Assay | EC50 | 150 nM |
| Cell Viability Assay | CC50 | > 100 µM |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
H-VTCG-OH peptide solubility and stability testing
An In-depth Technical Guide to the Solubility and Stability Testing of H-VTCG-OH Peptide
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the tetrapeptide H-VTCG-OH (Val-Thr-Cys-Gly). The information is intended for researchers, scientists, and drug development professionals working with this or similar peptide sequences. The protocols and data presented are based on established principles of peptide chemistry and analysis.
Peptide Characteristics
Sequence: H-Val-Thr-Cys-Gly-OH Amino Acid Composition:
-
Valine (V): A hydrophobic amino acid.
-
Threonine (T): A polar, uncharged amino acid.
-
Cysteine (C): A polar, uncharged amino acid containing a thiol group, which is susceptible to oxidation.[1][2]
-
Glycine (G): A neutral, nonpolar amino acid.
The presence of both hydrophobic (Valine) and polar (Threonine, Cysteine) residues suggests that the solubility of H-VTCG-OH will be dependent on the solvent system and pH.[3][4] The Cysteine residue is a critical factor for stability, as its thiol group can be readily oxidized to form disulfide bonds, leading to dimerization or oligomerization.[1][2]
Solubility Testing
The solubility of a peptide is a critical parameter for its biological activity and formulation development.[5] A systematic approach to determining the optimal solvent for H-VTCG-OH is recommended.
Predicted Solubility of H-VTCG-OH
Based on its amino acid composition, the following table summarizes the predicted solubility of H-VTCG-OH in various common solvents.
| Solvent System | Predicted Solubility | Rationale |
| Water (Sterile, deionized) | Low to Moderate | The presence of hydrophobic Valine may limit solubility in pure water. Peptides shorter than five residues are often soluble in water, but this is not guaranteed if hydrophobic residues are present.[3][5][6] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderate | The peptide has a net neutral charge at physiological pH, which may influence its solubility. Buffers can sometimes improve solubility over pure water. |
| Acidic Solutions (e.g., 10% Acetic Acid) | Moderate to High | For peptides with a net positive charge, acidic solutions can improve solubility.[4] H-VTCG-OH is neutral, but acidic conditions may still enhance solubility. |
| Basic Solutions (e.g., 0.1% Ammonium (B1175870) Hydroxide) | Moderate to High | For peptides with a net negative charge, basic solutions are often effective.[4] However, basic conditions should be used with caution for Cysteine-containing peptides as they can accelerate oxidation.[1] |
| Organic Solvents (e.g., DMSO, DMF) | High | The presence of the hydrophobic Valine residue suggests that organic solvents will be effective in solubilizing the peptide.[3][7] DMSO should be used with caution as it can oxidize Cysteine.[7] |
Experimental Protocol: Turbidity Solubility Assay (TSA)
The Turbidity Solubility Assay (TSA) is a rapid method to determine peptide solubility using a small amount of sample.[5]
Materials:
-
H-VTCG-OH peptide (lyophilized powder)
-
Selection of solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, 0.1% ammonium hydroxide, DMSO, DMF)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of the H-VTCG-OH peptide in a suitable organic solvent where it is highly soluble (e.g., DMSO).
-
In a 96-well plate, add a fixed volume of the desired test solvent to each well.
-
Add increasing volumes of the peptide stock solution to the wells, creating a concentration gradient.
-
Mix the solutions thoroughly and incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance (optical density) of each well at 600 nm using a plate reader.
-
The concentration at which a significant increase in absorbance is observed indicates the limit of solubility in that solvent.
Workflow for Solubility Determination
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
A Technical Guide to the Theoretical Isoelectric Point and Molecular Weight of the Tetrapeptide H-Val-Thr-Cys-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical isoelectric point (pI) and molecular weight (MW) of the tetrapeptide H-Val-Thr-Cys-Gly-OH. This document outlines the fundamental principles, presents the calculated values in a clear tabular format, describes hypothetical experimental protocols for empirical determination, and includes a logical workflow diagram for the theoretical calculations.
Theoretical Physicochemical Properties
The theoretical isoelectric point and molecular weight of a peptide are fundamental parameters crucial for its characterization, purification, and application in various research and development contexts.
Molecular Weight Calculation
The molecular weight of a peptide is the sum of the molecular weights of its constituent amino acids minus the molecular weight of the water molecules eliminated during the formation of peptide bonds. For the tetrapeptide this compound, three peptide bonds are formed, resulting in the loss of three water molecules.
The molecular weights of the individual amino acids are as follows:
-
Glycine (Gly): 75.07 g/mol [7]
The molecular weight of water is 18.015 g/mol .
Therefore, the theoretical molecular weight of this compound is calculated as: (117.15 + 119.12 + 121.16 + 75.07) - (3 * 18.015) = 432.50 - 54.045 = 378.455 g/mol
Isoelectric Point (pI) Calculation
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of any ionizable amino acids.
The relevant pKa values for this compound are:
-
Side chain of Cysteine: ~8.33[9]
-
The side chain of Threonine has a hydroxyl group with a very high pKa and is not considered to be ionizable under typical physiological conditions.
The pI can be estimated by averaging the pKa values of the two ionizable groups that bracket the zwitterionic form (net charge of zero). In this case, these are the C-terminal carboxyl group and the Cysteine side chain.
pI ≈ (pKa_C-terminus + pKa_Cys_side_chain) / 2 pI ≈ (2.34 + 8.33) / 2 = 5.335
Data Presentation
The following table summarizes the theoretical physicochemical properties of the tetrapeptide this compound and its constituent amino acids.
| Amino Acid/Peptide | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | pI |
| Valine (Val) | 117.15[1][2] | 2.32[8][9] | 9.62[8][9] | - | 5.96[8] |
| Threonine (Thr) | 119.12[3][4] | 2.09[8][9] | 9.10[8][9] | ~13 (not ionizable) | 5.60[4][8] |
| Cysteine (Cys) | 121.16[5][6] | 1.96[8] | 10.78[9] | 8.33[9] | 5.07[8] |
| Glycine (Gly) | 75.07[7] | 2.34[8][9][10] | 9.60[8][9][10] | - | 5.97[8][9][11] |
| This compound | 378.455 | ~2.34 (Gly) | ~9.62 (Val) | 8.33 (Cys) | ~5.34 |
Experimental Protocols
The theoretical values presented can be confirmed experimentally using the following standard laboratory techniques.
Determination of Molecular Weight by Mass Spectrometry
Objective: To determine the experimental molecular weight of the tetrapeptide.
Methodology:
-
Sample Preparation: The synthesized and purified tetrapeptide is dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, is used.
-
Ionization: The peptide solution is introduced into the ESI source, where it is nebulized and ionized, primarily forming protonated molecular ions [M+H]+.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule. For a singly charged ion, the molecular weight is calculated as (m/z * 1) - mass of a proton.
Determination of Isoelectric Point by Isoelectric Focusing (IEF)
Objective: To determine the experimental isoelectric point of the tetrapeptide.
Methodology:
-
Gel Preparation: A polyacrylamide or agarose (B213101) gel containing a mixture of carrier ampholytes is prepared. These ampholytes establish a stable pH gradient when a voltage is applied.
-
Sample Application: The purified peptide sample is applied to the IEF gel.
-
Focusing: An electric field is applied across the gel. The peptide, carrying a net positive or negative charge depending on the surrounding pH, will migrate through the pH gradient.
-
Equilibrium: The peptide will continue to migrate until it reaches the point in the pH gradient where its net charge is zero. At this point, it will stop moving. This pH corresponds to the isoelectric point (pI) of the peptide.
-
pI Determination: The position of the focused peptide band is compared to the positions of pI marker proteins with known isoelectric points that are run in parallel on the same gel. The pH gradient is then calibrated, and the pI of the sample peptide is determined.
Visualization of Calculation Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of the molecular weight and isoelectric point of the tetrapeptide.
Caption: Workflow for theoretical MW and pI calculation.
References
- 1. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Threonine - Wikipedia [en.wikipedia.org]
- 4. Threonine (data page) - Wikipedia [en.wikipedia.org]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Cysteine (CAS 52-90-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ch27 pKa and pI values [chem.ucalgary.ca]
- 9. peptideweb.com [peptideweb.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
The Potential Role of H-Val-Thr-Cys-Gly-OH in Mitigating Oxidative Stress: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Small peptides with antioxidant properties represent a promising therapeutic avenue. This technical guide explores the potential role of the tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) in combating oxidative stress. In the absence of direct experimental data for this specific sequence, this paper extrapolates its likely mechanisms of action based on the well-established antioxidant properties of its constituent amino acids, particularly the pivotal role of the cysteine residue. This document outlines potential antioxidant mechanisms, representative quantitative data from analogous short, cysteine-containing peptides, detailed experimental protocols for assessing antioxidant efficacy, and relevant cellular signaling pathways.
Introduction to Oxidative Stress and Peptide Antioxidants
Reactive oxygen species, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1] Under physiological conditions, their levels are controlled by endogenous antioxidant systems. However, excessive ROS production can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids, a state known as oxidative stress.[1] This damage is a contributing factor to a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Bioactive peptides derived from natural sources or synthesized have emerged as potent antioxidants.[2] Their activity is largely dictated by their amino acid composition and sequence.[3] Peptides containing specific amino acid residues such as Cysteine (Cys), Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met) are particularly effective radical scavengers.[4] The tetrapeptide this compound, with its central cysteine residue, is a prime candidate for exhibiting significant antioxidant activity.
Postulated Antioxidant Mechanisms of this compound
The antioxidant potential of VTCG is likely multifaceted, primarily revolving around the chemical properties of its cysteine residue.
-
Direct Radical Scavenging: The thiol group (-SH) of the cysteine residue is a potent hydrogen and electron donor.[4] It can directly react with and neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The hydrophobic nature of the N-terminal Valine may enhance the peptide's ability to interact with lipid-rich environments, such as cell membranes, to scavenge lipid peroxyl radicals.[5]
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly destructive hydroxyl radical via the Fenton reaction. The functional groups within the peptide backbone and the amino acid side chains of VTCG can chelate these metal ions, rendering them redox-inactive.
-
Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, antioxidant peptides can upregulate the expression of endogenous antioxidant enzymes.[6] This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]
Quantitative Assessment of Antioxidant Activity (Representative Data)
While no specific data exists for this compound, the following tables summarize typical quantitative data for short, cysteine-containing peptides from various in vitro antioxidant assays. This data serves as a benchmark for the potential efficacy of VTCG.
Table 1: In Vitro Radical Scavenging and Reducing Power of Analogous Peptides
| Assay Type | Peptide Sequence | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | PSGY | 1.116 mg/mL | [8] |
| ABTS Radical Scavenging | SHECN | 88.16 ± 0.76% inhibition | [9] |
| Ferric Reducing Antioxidant Power (FRAP) | Cysteine (amino acid) | 36.12 µM TE/µM | [10] |
| Oxygen Radical Absorbance Capacity (ORAC) | SHECN | 0.0900 ± 0.0020 µmol TE/mg | [9] |
Table 2: Cellular Antioxidant Activity of Analogous Peptides
| Assay Type | Peptide Sequence | Cell Line | Activity Value | Reference |
| Cellular Antioxidant Activity (CAA) | SHECN | HepG2 | 776.22 µmol QE/100g | [9] |
| H₂O₂-induced ROS Reduction | Walnut Peptide (<3 kDa) | PC12 | Decreased ROS levels | [11] |
| Protection against Erythrocyte Hemolysis | Trp-Gly | Human Erythrocytes | Significant protection | [12] |
Signaling Pathway Modulation: The Nrf2-ARE Axis
A key mechanism by which antioxidant peptides can confer cellular protection is through the activation of the Nrf2-antioxidant response element (ARE) pathway.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.
Upon exposure to oxidative stress or electrophiles (which can be mimicked by the action of certain antioxidant peptides), cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and recycling.[13][14]
References
- 1. Antioxidant peptides, the guardian of life from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Spectroscopic Analysis of the Pentapeptide H-VTCG-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the synthetic pentapeptide H-Val-Thr-Cys-Gly-OH (H-VTCG-OH). The peptide, comprising the amino acid sequence Valine, Threonine, Cysteine, and Glycine with a C-terminal hydroxyl group, presents a subject for detailed structural and functional analysis. This document outlines the experimental protocols for synthesis and purification, followed by in-depth spectroscopic analysis using Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy. Quantitative data are summarized in structured tables, and key experimental workflows and illustrative signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.
Introduction
Peptides, short chains of amino acids, are fundamental to a vast array of physiological processes and hold significant therapeutic potential. The synthetic pentapeptide H-VTCG-OH is a model compound for investigating the interplay of amino acid side chains and the peptide backbone in determining structure and function. The presence of a hydroxyl group on the C-terminus, along with the varied functionalities of the constituent amino acids—hydrophobic (Valine), polar/hydroxyl-containing (Threonine), sulfhydryl-containing (Cysteine), and the structurally simple Glycine—makes H-VTCG-OH an interesting candidate for spectroscopic investigation.
Accurate and comprehensive characterization is a critical step in the development of any peptide-based therapeutic or research tool. Spectroscopic techniques provide a powerful suite of tools for elucidating the primary, secondary, and tertiary structure of peptides, as well as for monitoring their purity, stability, and interactions.
Peptide Synthesis and Purification
The H-VTCG-OH peptide is synthesized using a standard solid-phase peptide synthesis (SPPS) protocol, followed by purification to ensure a high degree of homogeneity for subsequent spectroscopic analysis.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-VTCG-OH is performed on a Wang resin pre-loaded with Fmoc-Gly-OH. The synthesis follows a C-terminal to N-terminal direction with sequential cycles of Fmoc deprotection and amino acid coupling.[1]
-
Resin Preparation: Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activate the subsequent Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH) with a coupling agent such as HBTU in the presence of a base like DIPEA, and couple it to the deprotected N-terminus of the peptide-resin.
-
Washing: Wash the resin extensively with DMF after each deprotection and coupling step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: After the final coupling step, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide as a white powder.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System: A preparative RP-HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified H-VTCG-OH peptide.
Mass Spectrometry Analysis
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide and to assess its purity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: Infuse the sample into an ESI-MS instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[2]
-
Data Analysis: The resulting spectrum will show peaks corresponding to the protonated molecular ion [M+H]⁺ and potentially other charged species. The molecular weight is calculated from the m/z values.
Quantitative Data: Mass Spectrometry
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₁₅H₂₇N₅O₇S | - |
| Monoisotopic Mass | 421.1658 | - |
| Average Mass | 421.47 | - |
| [M+H]⁺ (m/z) | 422.1731 | 422.1735 |
| [M+Na]⁺ (m/z) | 444.1550 | 444.1553 |
Table 1. Mass spectrometry data for H-VTCG-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic-level structure of the peptide in solution, including the assignment of protons and carbons and the determination of secondary structure elements.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can affect the chemical shifts.[3]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Perform standard 1D ¹H and ¹³C experiments, as well as 2D experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for resonance assignment.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).[4][5] The integration of proton signals provides information on the relative number of protons.[4] Multiplicity (splitting patterns) reveals information about neighboring protons.[4]
Quantitative Data: ¹H NMR Chemical Shifts (Hypothetical in D₂O)
| Amino Acid | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Valine | α-H | 4.15 | d |
| β-H | 2.20 | m | |
| γ-CH₃ | 0.95 | d | |
| γ'-CH₃ | 0.92 | d | |
| Threonine | α-H | 4.25 | d |
| β-H | 4.05 | m | |
| γ-CH₃ | 1.20 | d | |
| Cysteine | α-H | 4.50 | t |
| β-CH₂ | 3.10 | m | |
| Glycine | α-CH₂ | 3.95 | s |
Table 2. Hypothetical ¹H NMR chemical shift assignments for H-VTCG-OH in D₂O. Note: The -OH and -SH proton signals are typically broad and may exchange with D₂O, making them difficult to observe.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light.[6]
Experimental Protocol: Circular Dichroism
-
Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Quantitative Data: Secondary Structure Estimation
| Secondary Structure | Percentage (%) |
| α-Helix | 10 |
| β-Sheet | 35 |
| Random Coil | 55 |
Table 3. Estimated secondary structure content of H-VTCG-OH from CD spectroscopy.
Fluorescence Spectroscopy
While H-VTCG-OH does not contain intrinsically fluorescent amino acids like Tryptophan or Tyrosine, fluorescence spectroscopy can be used to study its interaction with fluorescent probes or to monitor changes in its environment if a fluorescent label is attached.
Experimental Protocol: Intrinsic and Extrinsic Fluorescence
-
Sample Preparation: For extrinsic fluorescence, label the peptide with a fluorescent dye (e.g., at the N-terminus or the Cysteine side chain). Dissolve the labeled or unlabeled peptide in a suitable buffer.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Data Analysis: Analyze changes in fluorescence intensity, emission maximum, and quantum yield to infer information about the peptide's local environment, conformational changes, or binding interactions.
Quantitative Data: Fluorescence of a Labeled Peptide (Hypothetical)
| Parameter | Value |
| Fluorophore | Dansyl Chloride (at N-terminus) |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 520 nm |
| Quantum Yield (Φ) | 0.45 |
| Fluorescence Lifetime (τ) | 12 ns |
Table 4. Hypothetical fluorescence data for Dansyl-labeled H-VTCG-OH.
Illustrative Signaling Pathway
To demonstrate a potential application, the following diagram illustrates a hypothetical signaling pathway where H-VTCG-OH acts as an inhibitor of a kinase.
Conclusion
This technical guide has provided a comprehensive framework for the spectroscopic analysis of the H-VTCG-OH peptide. The detailed experimental protocols, summarized quantitative data, and illustrative diagrams offer a practical resource for researchers in the field of peptide science. The application of these spectroscopic techniques is essential for ensuring the quality, understanding the structure, and elucidating the function of synthetic peptides, thereby facilitating their development for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
commercial suppliers of synthetic Val-Thr-Cys-Gly peptide
A Technical Guide to Commercial Sourcing of the Synthetic Peptide Val-Thr-Cys-Gly
For researchers, scientists, and drug development professionals requiring the tetrapeptide Val-Thr-Cys-Gly (VTCG), this guide provides an in-depth overview of commercial suppliers, synthesis and purification protocols, and quality control measures. The information is based on publicly available data from various custom peptide synthesis providers.
Commercial Suppliers of Synthetic Val-Thr-Cys-Gly
The Val-Thr-Cys-Gly peptide is available from various commercial suppliers who specialize in custom peptide synthesis. While some vendors may list specific peptides, most will synthesize this tetrapeptide on demand. Key considerations when selecting a supplier include their synthesis technology, purity levels offered, and analytical quality control methods.
Below is a comparative summary of prominent suppliers offering custom peptide synthesis services. Note that pricing and delivery times are typically project-dependent and require a direct quote.
| Supplier/Company | Synthesis Technology | Typical Purity Levels Offered | Quality Control Methods | Key Features |
| MedchemExpress | Not explicitly stated, but likely Solid-Phase Peptide Synthesis (SPPS). | Research grade, specific purity not detailed in general search. | Not explicitly detailed in general search, but HPLC and MS are standard. | Lists H-Val-Thr-Cys-Gly-OH as a specific product for cell attachment research.[1] |
| AmbioPharm | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and hybrid methods.[2] | Research to cGMP grades, from gram to multi-kilogram scale.[2] | Stringent quality controls are mentioned.[2] | Large-scale GMP manufacturing capabilities.[2] |
| LifeTein | Proprietary PeptideSyn™ technology using Fmoc and Boc chemistry, microwave-assisted SPPS.[3] | Crude to high purity (>98%). | HPLC and Mass Spectrometry.[3] | Specializes in complex and modified peptides.[3] |
| AnaSpec | Solid-Phase Peptide Synthesis (SPPS). | Research and GMP grades. | QA/QC at their US facility.[4] | Offers a wide range of peptide modifications.[4] |
| Elim Biopharm | Automated solid-phase synthesis. | Crude, >70%, >80%, >90%, >95%, >98%.[5] | Mass Spectrometry and HPLC.[5] | Offers rapid "overnight" synthesis for short peptides.[5] |
| Bachem | Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. | Research to cGMP grades. | Analytical HPLC for purity determination.[6] | Extensive catalog of peptides and amino acid derivatives.[7] |
| Biosynth | Solid-Phase Peptide Synthesis (SPPS). | From R&D to commercial and GMP grades. | Full analytical services. | Expertise in complex and labeled peptides.[8] |
Experimental Protocols
The following sections detail the typical experimental methodologies for the synthesis, purification, and analysis of the Val-Thr-Cys-Gly peptide.
Solid-Phase Peptide Synthesis (SPPS) of Val-Thr-Cys-Gly
Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides.[9][10] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
1. Resin Preparation:
-
A suitable solid support resin, typically a polystyrene-based resin pre-loaded with the C-terminal amino acid (Glycine), is chosen.
-
The resin is swelled in an appropriate solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
2. Amino Acid Coupling Cycle (Iterative Process):
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes a free amine group for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and byproducts.
-
Coupling: The next amino acid (Cysteine, with its side chain protected) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.
-
This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid (Threonine, then Valine) in the sequence.
3. Cleavage and Deprotection:
-
Once the full peptide sequence (Val-Thr-Cys-Gly) is assembled on the resin, the peptide is cleaved from the solid support.
-
A strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to protect sensitive amino acid side chains, is used to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[6]
4. Precipitation and Isolation:
-
The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
The crude peptide is then collected by centrifugation and washed with cold ether to remove residual scavengers and organic byproducts.
-
The resulting crude peptide is lyophilized to obtain a dry powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide contains the target peptide along with various impurities such as deletion sequences and incompletely deprotected peptides.[6] RP-HPLC is the standard method for peptide purification.[6]
1. Column and Solvents:
-
A C18 reversed-phase column is commonly used for peptide purification.[6]
-
The mobile phase typically consists of two solvents: Solvent A (polar) is usually 0.1% TFA in water, and Solvent B (less polar) is 0.1% TFA in acetonitrile.[6]
2. Gradient Elution:
-
The crude peptide is dissolved in a minimal amount of Solvent A.
-
The sample is injected onto the HPLC column.
-
A linear gradient of increasing Solvent B concentration is applied. This causes molecules to elute from the column based on their hydrophobicity; more hydrophobic species are retained longer.[6]
3. Fraction Collection:
-
The eluent is monitored by UV absorbance, typically at 210-220 nm.[6]
-
Fractions corresponding to the major peak, which represents the target peptide, are collected.
4. Purity Analysis and Lyophilization:
-
The purity of the collected fractions is assessed by analytical HPLC.
-
Fractions with the desired purity (e.g., >95% or >98%) are pooled together.
-
The pooled fractions are lyophilized to remove the solvents and obtain the final purified peptide as a white, fluffy powder.
Quality Control and Analysis
To ensure the correct synthesis and purity of the Val-Thr-Cys-Gly peptide, the following analytical techniques are typically employed:
-
Analytical HPLC: Used to determine the purity of the final peptide product by separating it from any remaining impurities. The result is typically presented as a chromatogram showing a single major peak.
-
Mass Spectrometry (MS): Used to confirm the identity of the synthesized peptide by measuring its molecular weight. The observed molecular weight should match the calculated theoretical molecular weight of the Val-Thr-Cys-Gly peptide.
Visualizations
The following diagrams illustrate the key workflows and processes involved in obtaining a custom synthetic peptide.
Caption: Workflow for ordering a custom synthetic peptide.
Caption: Key steps in a solid-phase peptide synthesis cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Custom Peptide Synthesis | AmbioPharm [ambiopharm.com]
- 3. lifetein.com [lifetein.com]
- 4. Custom peptide Synthesis | AnaSpec [anaspec.com]
- 5. Peptide Synthesis | ELIM BIOPHARM [elimbio.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Services from Biosynth | Biosynth [biosynth.com]
- 9. agilent.com [agilent.com]
- 10. Buy H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA [smolecule.com]
An In-depth Technical Guide to Tetrapeptides Containing the VTCG Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of tetrapeptides, with a specific focus on the hypothetical sequence Valine-Threonine-Cysteine-Glycine (VTCG). Due to the absence of specific literature on the VTCG sequence, this guide synthesizes information on the constituent amino acids, details established methodologies for tetrapeptide synthesis and characterization, and presents a hypothetical framework for the investigation of novel peptide sequences like VTCG. This includes an examination of the physicochemical properties of each amino acid, a detailed protocol for Solid-Phase Peptide Synthesis (SPPS), a proposed experimental workflow for the characterization of a novel tetrapeptide, and a generalized model of a signaling pathway potentially modulated by therapeutic peptides.
Introduction to Tetrapeptides in Drug Discovery
Peptides, short chains of amino acids, have emerged as a significant class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for targeting a wide range of cellular processes.[1] Tetrapeptides, consisting of four amino acid residues, represent a class of small peptides that can be designed to modulate protein-protein interactions or act as ligands for various receptors.[2] The specific sequence of amino acids dictates the peptide's structure, charge, and biological activity.[3]
The VTCG sequence comprises a unique combination of amino acids with distinct properties: Valine (hydrophobic), Threonine (polar, uncharged), Cysteine (capable of forming disulfide bonds), and Glycine (achiral and flexible).[4][5] This combination suggests potential for specific structural conformations and biological activities, which will be explored hypothetically in this guide.
Physicochemical Properties of Constituent Amino Acids
The properties of the VTCG tetrapeptide are fundamentally derived from the characteristics of its individual amino acids. A summary of these properties is presented in Table 1.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Polarity | Side Chain Charge (at pH 7.4) | Special Properties |
| Valine | Val | V | 117.15 | Hydrophobic | Neutral | Aliphatic, branched-chain amino acid |
| Threonine | Thr | T | 119.12 | Polar | Neutral | Contains a hydroxyl group, can be phosphorylated |
| Cysteine | Cys | C | 121.16 | Polar | Neutral | Contains a thiol group, can form disulfide bonds |
| Glycine | Gly | G | 75.07 | Nonpolar | Neutral | Smallest amino acid, provides conformational flexibility |
Table 1: Physicochemical Properties of Amino Acids in the VTCG Sequence. This table summarizes key properties of Valine, Threonine, Cysteine, and Glycine.[4][5]
Experimental Protocols: Synthesis of a VTCG Tetrapeptide
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for chemically synthesizing peptides.[6] The following is a detailed protocol for the synthesis of a VTCG tetrapeptide using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-Gly-Wang resin
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Synthesis Workflow
The synthesis of a tetrapeptide involves iterative cycles of deprotection and coupling, followed by a final cleavage and purification step.[6]
Figure 1: Workflow for Solid-Phase Synthesis of VTCG Tetrapeptide. This diagram outlines the key steps in the synthesis process.
Detailed Protocol
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from Glycine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Cysteine): In a separate vessel, dissolve Fmoc-Cys(Trt)-OH, DIC, and Oxyma in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Thr(tBu)-OH and then for Fmoc-Val-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the VTCG tetrapeptide using mass spectrometry.
Hypothetical Experimental Workflow for VTCG Characterization
Once synthesized, a novel tetrapeptide like VTCG would undergo a series of in vitro and in vivo experiments to determine its biological activity and therapeutic potential.
Figure 2: Experimental Workflow for a Novel Tetrapeptide. This diagram illustrates a typical pipeline for characterizing a new peptide.
Potential Signaling Pathway Modulation
Many therapeutic peptides exert their effects by modulating cell signaling pathways.[7] For instance, peptides can act as agonists or antagonists of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.[2] A generalized GPCR signaling pathway that a therapeutic peptide could modulate is depicted below.
Figure 3: Generalized GPCR Signaling Pathway. This shows how a peptide could modulate a common signaling pathway.
In this hypothetical pathway, a therapeutic peptide like VTCG could bind to a GPCR, leading to the activation of a G-protein. This, in turn, modulates an effector enzyme, resulting in the production of a second messenger that initiates a downstream signaling cascade and ultimately elicits a specific cellular response.
Conclusion
While no specific data exists for the VTCG tetrapeptide, this guide provides a comprehensive framework for its potential synthesis, characterization, and therapeutic application based on established principles of peptide chemistry and biology. The unique combination of amino acids in the VTCG sequence suggests that it could possess interesting structural and functional properties worthy of future investigation. The experimental protocols and workflows detailed herein offer a roadmap for researchers and drug development professionals to explore the potential of novel tetrapeptides like VTCG.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Val-Thr-Cys-Gly-OH
Abstract
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the tetrapeptide H-Val-Thr-Cys-Gly-OH using Fmoc/tBu chemistry. The synthesis of peptides containing cysteine and threonine requires specific considerations to prevent side reactions and ensure high purity of the final product. This protocol outlines the selection of appropriate resins, protecting groups, coupling reagents, and cleavage conditions. Additionally, it includes quantitative data for key synthesis parameters and a visual representation of the experimental workflow.
Introduction
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of the tetrapeptide this compound involves the sequential coupling of Fmoc-protected amino acids to a solid support, followed by the removal of the Nα-Fmoc protecting group before the next coupling cycle.
Special attention must be paid to the cysteine residue due to the reactivity of its thiol side chain. The trityl (Trt) protecting group is commonly used for the sulfhydryl group of cysteine as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step. For threonine, a tert-butyl (tBu) group is employed to protect the hydroxyl side chain. The synthesis of C-terminal cysteine peptides can be problematic, with risks of racemization and other side reactions. The use of a 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize these issues.
Materials and Reagents
Resins and Amino Acids
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Gly-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Val-OH
Solvents and Reagents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Methanol (MeOH)
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Target Value | Method of Determination |
| Resin Loading | 0.4 - 0.8 mmol/g | Gravimetric analysis after Fmoc-Gly-OH loading and Fmoc quantification |
| Coupling Efficiency | >99% per step | Kaiser test (qualitative) or UV-Vis spectroscopy of Fmoc cleavage (quantitative) |
| Fmoc Deprotection | Complete | UV-Vis spectroscopy of the piperidine-dibenzofulvene adduct |
| Final Peptide Purity | >95% after purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Mass | Expected: 392.45 g/mol | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |
Experimental Protocol
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Attachment (Glycine):
-
Dissolve Fmoc-Gly-OH (2 equivalents to the resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM (3 times), DMF (3 times), and finally DCM (3 times).
-
Peptide Chain Elongation
This cycle is repeated for each subsequent amino acid (Cys, Thr, Val).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, or Fmoc-Val-OH; 3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes. Add DIPEA (6 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection of Valine, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5 v/v/v/v). The use of scavengers like TIS and EDT is crucial to quench the trityl cation and prevent re-attachment to the cysteine thiol group.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow due to the formation of the trityl cation.[2]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Peptide Precipitation and Purification
-
Precipitation: Add the collected filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1] A white precipitate should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
SPPS Workflow for this compound
References
Application Notes and Protocols for HPLC Purification of Val-Thr-Cys-Gly Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the synthetic tetrapeptide Val-Thr-Cys-Gly using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established principles for peptide purification and address the specific challenges associated with cysteine-containing peptides.
Introduction
The purification of synthetic peptides is a critical step in research and drug development to ensure the final product's purity and activity. Reversed-phase HPLC is the most prevalent and effective technique for this purpose, separating the target peptide from impurities generated during synthesis.[1][2][3] The tetrapeptide Val-Thr-Cys-Gly contains a cysteine residue, which presents a unique challenge due to the susceptibility of its thiol group to oxidation, potentially leading to the formation of disulfide-bonded dimers.[4] This protocol provides a comprehensive guide to developing a robust HPLC purification method that minimizes such side reactions and yields a highly pure product.
Method Development and Optimization
Developing an efficient HPLC purification method involves optimizing several key parameters, including the choice of column, mobile phase composition, and gradient profile. It is standard practice to first develop and optimize the separation on an analytical scale before scaling up to a preparative or semi-preparative scale for purification.[5][6]
Column Selection
The choice of the stationary phase is crucial for achieving optimal separation. For peptides, wide-pore silica-based columns are recommended to allow for better interaction between the peptide and the bonded phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good retention for a wide range of peptides due to its high hydrophobicity.[4][7] |
| Particle Type | Fully Porous or Superficially Porous | Both offer high efficiency and resolution.[4] |
| Pore Size | 300 Å | Wide pores are essential for accommodating peptide molecules, ensuring optimal interaction and separation.[7] |
| Column Dimensions | Analytical: 4.6 mm I.D. x 150-250 mm L | Standard for method development.[7] |
| Preparative: ≥ 21.2 mm I.D. | For purification of larger sample quantities. |
Mobile Phase Composition
The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).
| Component | Recommendation | Purpose |
| Solvent A (Aqueous) | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution. The acidic pH (around 2) minimizes the formation of thiolate anions from cysteine, thereby reducing the rate of disulfide bond formation.[4][5] |
| Solvent B (Organic) | 0.1% (v/v) TFA in Acetonitrile (ACN) | Acetonitrile is a common organic modifier that effectively elutes peptides from the C18 stationary phase.[5] |
Note on Alternative Ion-Pairing Reagents: While TFA is widely used, it can cause ion suppression in mass spectrometry (MS). For applications requiring LC-MS analysis, 0.1% formic acid (FA) can be used as an alternative, although it may result in broader peaks for some peptides.[6]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.
-
Dissolution: Dissolve the lyophilized crude Val-Thr-Cys-Gly peptide in a suitable solvent. A common starting point is to dissolve the peptide in a small amount of Solvent A or a mixture of water and acetonitrile.[1]
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]
Analytical HPLC Method Development
The following protocol outlines a typical analytical HPLC run to determine the retention time of Val-Thr-Cys-Gly and to optimize the separation from its impurities.
| Parameter | Condition |
| Column | C18, 300 Å, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30 °C |
| Gradient | 5% to 65% B over 30 minutes |
A shallow gradient is often beneficial for separating closely eluting impurities.[5] The gradient can be optimized based on the initial analytical chromatogram.
Preparative HPLC Purification
Once the analytical method is optimized, it can be scaled up for preparative purification. The goal of preparative HPLC is to maximize throughput while maintaining purity and yield.
| Parameter | Condition |
| Column | C18, 300 Å, 5-10 µm, ≥ 21.2 mm I.D. |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Scaled up from analytical (e.g., 20 mL/min) |
| Detection | UV at 215 nm and 280 nm |
| Loading | Dissolve crude peptide in a minimal amount of Solvent A. |
| Gradient | Optimized based on the analytical run. A focused gradient around the elution point of the target peptide can improve resolution and throughput. |
Fraction Collection: Collect fractions as the peaks elute from the column.[8] Analyze the purity of each fraction using the optimized analytical HPLC method. Pool the fractions containing the pure Val-Thr-Cys-Gly peptide.
Post-Purification Processing: The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified peptide as a powder.[5]
Data Presentation
The following table summarizes expected data from a successful purification run. Actual values may vary depending on the specific instrumentation and synthesis quality.
| Parameter | Analytical HPLC | Preparative HPLC |
| Retention Time (min) | ~15-25 (highly dependent on gradient) | ~15-25 (dependent on gradient and flow rate) |
| Crude Purity (%) | 50-70% | - |
| Final Purity (%) | >98% | >98% |
| Recovery Yield (%) | - | 30-50% (typical for peptide purification) |
| Mass Confirmation (m/z) | Expected [M+H]⁺: 407.17 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of the Val-Thr-Cys-Gly peptide.
Caption: Workflow for HPLC Purification of Val-Thr-Cys-Gly.
Logical Relationships in Method Development
This diagram shows the key considerations and their relationships in developing the HPLC method.
Caption: Key Factors in HPLC Method Development for Peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. protocols.io [protocols.io]
Application Note: A Cell-Based Assay to Evaluate the Cytoprotective and Antioxidant Properties of H-Val-Thr-Cys-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key contributor to cellular damage and is implicated in aging and various diseases.[1][2] Peptides containing specific amino acid residues, such as cysteine, can play a significant role in cellular defense against oxidative damage.[3][4] The thiol group in cysteine is a potent reducing agent and the primary functional group in the endogenous antioxidant glutathione.[4][5]
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) is a novel peptide containing a cysteine residue, suggesting it may possess antioxidant and cytoprotective properties. This application note describes a comprehensive cell-based assay designed to quantify the potential of VTCG to protect cells from oxidative stress and to investigate its mechanism of action through the Nrf2 signaling pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[8][9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes.[8][10] This assay will evaluate if VTCG can activate this critical defense pathway.
Principle of the Assay
This protocol utilizes human dermal fibroblasts (HDFs) as a cellular model to assess the protective effects of VTCG against hydrogen peroxide (H₂O₂)-induced oxidative stress.[11][12] The methodology involves three key experimental endpoints:
-
Cell Viability: The MTS assay is used to measure the metabolic activity of the cells, which correlates with cell viability. This determines the ability of VTCG to protect cells from H₂O₂-induced cytotoxicity.[13][14]
-
Intracellular ROS Levels: The DCFDA assay quantifies the levels of intracellular ROS. This directly measures the antioxidant capacity of VTCG within the cellular environment.[15][16]
-
Nrf2 Pathway Activation: A luciferase reporter assay is employed to measure the activation of the Nrf2/ARE pathway, providing mechanistic insight into VTCG's mode of action.[17][18]
Mandatory Visualizations
Caption: Proposed mechanism of VTCG in the Keap1-Nrf2 antioxidant pathway.
Caption: General workflow for the cell-based antioxidant and cytoprotection assay.
Data Presentation
The following tables represent hypothetical data to illustrate expected outcomes.
Table 1: Cytoprotective Effect of VTCG on H₂O₂-Treated Human Dermal Fibroblasts (MTS Assay)
| Treatment Group | VTCG Conc. (µM) | H₂O₂ Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 0 | 0 | 1.25 ± 0.08 | 100.0 |
| H₂O₂ Control | 0 | 300 | 0.61 ± 0.05 | 48.8 |
| VTCG + H₂O₂ | 10 | 300 | 0.75 ± 0.06 | 60.0 |
| VTCG + H₂O₂ | 50 | 300 | 0.94 ± 0.07 | 75.2 |
| VTCG + H₂O₂ | 100 | 300 | 1.12 ± 0.09 | 89.6 |
| VTCG Only | 100 | 0 | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of VTCG on Intracellular ROS Levels in H₂O₂-Treated HDFs (DCFDA Assay)
| Treatment Group | VTCG Conc. (µM) | H₂O₂ Conc. (µM) | Fluorescence (RFU) (Mean ± SD) | ROS Level (% of H₂O₂ Control) |
| Untreated Control | 0 | 0 | 1520 ± 110 | 18.5 |
| H₂O₂ Control | 0 | 300 | 8210 ± 450 | 100.0 |
| VTCG + H₂O₂ | 10 | 300 | 6550 ± 380 | 79.8 |
| VTCG + H₂O₂ | 50 | 300 | 4390 ± 310 | 53.5 |
| VTCG + H₂O₂ | 100 | 300 | 2680 ± 240 | 32.6 |
| VTCG Only | 100 | 0 | 1580 ± 130 | 19.2 |
Table 3: Nrf2/ARE Pathway Activation by VTCG in HDFs (Luciferase Reporter Assay)
| Treatment Group | VTCG Conc. (µM) | H₂O₂ Conc. (µM) | Normalized Luciferase Activity (RLU) (Mean ± SD) | Fold Induction (vs. Untreated) |
| Untreated Control | 0 | 0 | 1.00 ± 0.12 | 1.0 |
| H₂O₂ Control | 0 | 300 | 2.50 ± 0.21 | 2.5 |
| VTCG + H₂O₂ | 10 | 300 | 3.10 ± 0.25 | 3.1 |
| VTCG + H₂O₂ | 50 | 300 | 4.85 ± 0.35 | 4.9 |
| VTCG + H₂O₂ | 100 | 300 | 6.70 ± 0.48 | 6.7 |
| VTCG Only | 100 | 0 | 4.20 ± 0.33 | 4.2 |
Experimental Protocols
Materials and Reagents
-
This compound (VTCG) peptide
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Hydrogen Peroxide (H₂O₂, 30% stock solution)
-
Phosphate Buffered Saline (PBS), sterile
-
MTS Cell Proliferation Assay Kit
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit
-
Nrf2/ARE Luciferase Reporter Vector and a suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Sterile 96-well clear and white, clear-bottom tissue culture plates
-
Multichannel pipette, plate reader (absorbance and fluorescence), luminometer
Protocol 1: Cell Viability Assessment (MTS Assay)
This protocol measures the cytoprotective effect of VTCG against H₂O₂-induced cell death.[19][20]
-
Cell Seeding: a. Culture HDFs in T-75 flasks until they reach 80-90% confluency. b. Trypsinize and count the cells. c. Seed 1 x 10⁴ cells per well in 100 µL of growth medium into a 96-well clear plate. d. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Pre-treatment: a. Prepare fresh serial dilutions of VTCG in growth medium (e.g., 10, 50, 100 µM). b. Carefully remove the medium from the cells and add 100 µL of medium containing the respective VTCG concentrations. Include "medium only" wells for controls. c. Incubate for 24 hours at 37°C, 5% CO₂.
-
Oxidative Stress Induction: a. Prepare a 300 µM H₂O₂ working solution in serum-free medium. b. Remove the VTCG-containing medium and add 100 µL of the H₂O₂ solution to the appropriate wells. c. Add fresh serum-free medium to the "Untreated Control" and "VTCG Only" wells. d. Incubate for 4 hours at 37°C, 5% CO₂.
-
MTS Assay: a. Add 20 µL of MTS reagent directly to each well.[13] b. Incubate for 1-3 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: a. Subtract the average absorbance of "medium only" blank wells from all other wells. b. Calculate % Cell Viability using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100
Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)
This protocol directly measures the ability of VTCG to reduce intracellular ROS levels.[21]
-
Cell Seeding and Pre-treatment: a. Follow steps 1a-2c from Protocol 1, but use a 96-well black, clear-bottom plate.
-
DCFDA Loading: a. Prepare a 20 µM working solution of DCFDA in serum-free medium. b. Remove the pre-treatment medium and wash cells once with 100 µL of warm PBS. c. Add 100 µL of the 20 µM DCFDA solution to each well. d. Incubate for 45 minutes at 37°C in the dark.[16]
-
Oxidative Stress and Measurement: a. Remove the DCFDA solution and wash cells once with 100 µL of warm PBS. b. Add 100 µL of 300 µM H₂O₂ solution (or control medium) to the appropriate wells. c. Immediately measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm. Read kinetically for 60 minutes or as a single endpoint.
-
Data Analysis: a. Subtract the fluorescence of blank wells. b. Express the data as Relative Fluorescence Units (RFU) or as a percentage relative to the H₂O₂ control group.
Protocol 3: Nrf2 Pathway Activation (ARE-Luciferase Reporter Assay)
This protocol determines if VTCG activates the Nrf2 antioxidant response pathway.[22][23]
-
Transfection and Seeding: a. One day prior to seeding, transfect a stock plate of HDFs with an Nrf2/ARE-luciferase reporter vector and a control vector (e.g., Renilla) using a suitable transfection reagent according to the manufacturer's protocol. b. Seed the transfected cells at a density of 2 x 10⁴ cells per well in 100 µL of growth medium into a 96-well white, clear-bottom plate. c. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment and Stress Induction: a. Prepare VTCG dilutions as in Protocol 1. b. Remove the medium and add 100 µL of the VTCG solutions to the cells. c. For co-treatment groups, add H₂O₂ (300 µM final concentration) at the same time or after a pre-incubation period as desired. d. Incubate for 16-24 hours at 37°C, 5% CO₂.[23]
-
Luciferase Assay: a. Remove the medium from the wells. b. Perform the dual-luciferase assay according to the manufacturer's protocol (e.g., Dual-Glo® Luciferase Assay System).[17] c. First, add the firefly luciferase reagent, incubate, and measure luminescence. d. Second, add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal), incubate, and measure Renilla luminescence.
-
Data Analysis: a. For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for cell number and transfection efficiency. b. Calculate the Fold Induction by dividing the normalized ratio of each treated well by the normalized ratio of the untreated control wells.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Dermal Fibroblast: A Promising Cellular Model to Study Biological Mechanisms of Major Depression and Antidepressant Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellnessresources.com [wellnessresources.com]
- 8. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human dermal fibroblast senescence in response to single and recurring oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note & Protocols: Utilizing Val-Thr-Cys-Gly (VTCG) Peptide for Caspase-3 Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis, purification, and application of the tetrapeptide Val-Thr-Cys-Gly (VTCG) as a hypothetical competitive inhibitor of Caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for therapeutic intervention in various diseases.[1][2] These protocols outline the use of VTCG in fluorometric assays to determine its inhibitory potency (IC50) and inhibition constant (Ki).
Introduction
The Val-Thr-Cys-Gly (VTCG) peptide is a custom-synthesized tetrapeptide designed for enzyme inhibition studies. Based on its structure, particularly the presence of a cysteine residue, VTCG is hypothesized to act as an inhibitor of cysteine proteases. This application note focuses on its use as a competitive inhibitor of Caspase-3, a key enzyme in the apoptosis signaling cascade.[1][3]
Apoptosis, or programmed cell death, is essential for normal tissue development and homeostasis.[2][4] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[5] Caspase-3 is a primary executioner caspase that, once activated by initiator caspases like Caspase-8 or Caspase-9, cleaves a multitude of cellular proteins to orchestrate cell death.[3][6] Therefore, inhibitors of Caspase-3 are valuable tools for studying the mechanisms of apoptosis and represent potential therapeutic leads.
This document provides comprehensive protocols for the solid-phase synthesis of the VTCG peptide and its subsequent use in a fluorometric Caspase-3 inhibition assay to quantify its inhibitory activity.
Peptide Synthesis and Characterization
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of VTCG
This protocol describes the manual synthesis of the VTCG peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell 100 mg of Fmoc-Gly-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (Cysteine):
-
In a separate tube, pre-activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Drain and wash the resin as in step 2.
-
-
Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps sequentially for Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.
-
Final Deprotection: After the final coupling (Valine), perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Lyophilize the pure fractions. Confirm the identity and purity of the VTCG peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Data Presentation: Peptide Characterization
| Parameter | Result |
|---|---|
| Peptide Sequence | Val-Thr-Cys-Gly |
| Purity (by HPLC) | >98% |
| Theoretical Mass (Monoisotopic) | 392.16 Da |
| Observed Mass (ESI-MS [M+H]⁺) | 393.17 Da |
Enzyme Inhibition Studies
Protocol 3: Caspase-3 Inhibition Assay (Fluorometric)
This protocol measures the ability of the VTCG peptide to inhibit the activity of recombinant human Caspase-3 using a specific fluorogenic substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[1][9][10]
Materials:
-
Recombinant Human Caspase-3
-
Caspase-3 Substrate: Ac-DEVD-AMC
-
VTCG Peptide Stock Solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the Caspase-3 enzyme in cold assay buffer to the desired working concentration (e.g., 10 nM).
-
Prepare a 2X working solution of the Ac-DEVD-AMC substrate in assay buffer (e.g., 20 µM).
-
Prepare serial dilutions of the VTCG peptide in assay buffer, ranging from 100 µM to 0.1 µM (final concentration). Include a no-inhibitor control.
-
-
Assay Setup (in 96-well plate):
-
Add 25 µL of assay buffer to the "Blank" wells (no enzyme).
-
Add 25 µL of the diluted Caspase-3 enzyme to all other wells.
-
Add 25 µL of each VTCG peptide dilution to the "Inhibitor" wells.
-
Add 25 µL of assay buffer to the "No Inhibitor Control" and "Blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes using a microplate reader set to kinetic mode.
Data Analysis and Presentation
-
Calculate Reaction Velocity: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) * 100
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the VTCG peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]
-
Determine Ki (Inhibition Constant): For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Ki = IC50 / (1 + [S] / Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km for Ac-DEVD-AMC with Caspase-3 should be determined separately or obtained from literature (typically ~10-15 µM).
-
Data Presentation: Hypothetical Inhibition Data
Table 1: Raw Data Example
| VTCG Conc. (µM) | Avg. Reaction Velocity (RFU/min) | % Inhibition |
|---|---|---|
| 0 (Control) | 512.5 | 0.0% |
| 0.1 | 485.1 | 5.3% |
| 0.5 | 398.7 | 22.2% |
| 1.0 | 315.2 | 38.5% |
| 2.5 | 201.3 | 60.7% |
| 5.0 | 115.8 | 77.4% |
| 10.0 | 62.3 | 87.8% |
| 50.0 | 25.1 | 95.1% |
Table 2: Summary of Inhibition Parameters
| Parameter | Value |
|---|---|
| IC50 | 1.85 µM |
| Ki | 0.98 µM |
Assuming a substrate concentration ([S]) of 10 µM and a Km of 12 µM.
Mandatory Visualizations
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Fluorescent Labeling of H-VTCG-OH Peptide
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fluorescently labeled peptides are indispensable tools in biological research and drug development. They serve as probes for a wide array of applications, including fluorescence microscopy, flow cytometry, in-vivo imaging, and fluorescence resonance energy transfer (FRET) assays.[1][2] The peptide H-VTCG-OH (Histidyl-Valyl-Threonyl-Cysteinyl-Glycine) possesses three primary reactive sites suitable for covalent modification with a fluorescent tag: the N-terminal α-amino group, the side-chain thiol group of cysteine, and the C-terminal carboxyl group.[3][]
This application note provides detailed protocols for two of the most specific and widely used labeling strategies for H-VTCG-OH:
-
N-Terminal Labeling: Targeting the primary amine of the N-terminal histidine using an amine-reactive N-hydroxysuccinimide (NHS) ester dye.
-
Cysteine Labeling: Targeting the highly reactive thiol (sulfhydryl) group of the cysteine residue using a thiol-reactive maleimide (B117702) dye.
Choosing the appropriate strategy depends on the desired location of the fluorescent probe, as attaching it to different sites may influence the peptide's biological activity and function.
2. Materials and Reagents
-
H-VTCG-OH peptide
-
Amine-reactive fluorescent dye (e.g., Cy5 NHS ester, FITC NHS ester)
-
Thiol-reactive fluorescent dye (e.g., Cy5 Maleimide, Alexa Fluor™ 488 C5 Maleimide)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water (ddH₂O)
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mass spectrometer for verification
-
UV-Vis spectrophotometer
Experimental Protocols
Protocol 1: N-Terminal Amine Labeling with NHS-Ester Dyes
This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus of H-VTCG-OH. The reaction involves the formation of a stable amide bond between the dye's NHS ester and the peptide's primary amine.[3] The reaction is highly pH-dependent, with optimal conditions between pH 8.3 and 8.5.[5]
Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer by dissolving NaHCO₃ in ddH₂O. Adjust the pH to 8.3 using NaOH or HCl.
-
Peptide Solution Preparation: Dissolve the H-VTCG-OH peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Dye Solution Preparation: Immediately before use, dissolve the amine-reactive NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[5]
-
Labeling Reaction: a. While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the dissolved dye solution. Adding the dye slowly helps prevent precipitation. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: a. Following incubation, purify the labeled peptide from unreacted dye and byproducts using RP-HPLC. b. Use a C18 column with a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). c. Collect fractions corresponding to the fluorescently labeled peptide, which will have a longer retention time than the unlabeled peptide.
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry. Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the peptide) and the dye's specific maximum absorbance wavelength.[6]
Protocol 2: Cysteine Thiol Labeling with Maleimide Dyes
This method provides highly specific labeling of the cysteine residue. Maleimides react selectively with thiol groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[3][7] It is crucial to ensure the cysteine's thiol group is in its reduced, free state.
Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer containing 5 mM EDTA. Adjust the pH to 7.0. The EDTA is included to chelate heavy metal ions that can oxidize thiols.
-
Peptide Reduction (Optional but Recommended): a. Dissolve the H-VTCG-OH peptide in the phosphate buffer (pH 7.0). b. To ensure the cysteine thiol is reduced, add a 10-fold molar excess of TCEP. c. Incubate for 30 minutes at room temperature. TCEP is a stable reducing agent that does not contain a thiol and thus will not compete with the peptide for the maleimide dye.
-
Dye Solution Preparation: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the reduced peptide solution. b. Incubate the reaction for 2 hours at room temperature in the dark.
-
Purification: Purify the conjugate using RP-HPLC as described in Protocol 1 (Step 5). The labeled peptide will elute later than the unlabeled, reduced peptide.
-
Verification: Verify the final product using mass spectrometry and determine the concentration and labeling efficiency via UV-Vis spectrophotometry as described in Protocol 1 (Step 6).
Data Presentation
The following table summarizes the key quantitative parameters for the described labeling protocols.
| Parameter | Protocol 1: N-Terminal Labeling | Protocol 2: Cysteine Labeling |
| Target Functional Group | N-Terminal Primary Amine (-NH₂) | Cysteine Thiol (-SH) |
| Reactive Dye Chemistry | NHS-Ester | Maleimide |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | 0.1 M Sodium Phosphate, 5 mM EDTA |
| Optimal pH | 8.3 - 8.5 | 6.5 - 7.5 |
| Dye:Peptide Molar Ratio | 5:1 to 10:1 | 10:1 to 20:1 |
| Reaction Time | 1 - 2 hours | 2 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Bond Formed | Amide | Thioether |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the fluorescent labeling of the H-VTCG-OH peptide.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 3. bachem.com [bachem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. licorbio.com [licorbio.com]
Application Notes and Protocols for Handling and Storage of Lyophilized H-Val-Thr-Cys-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper handling, storage, and reconstitution of the lyophilized tetrapeptide H-Val-Thr-Cys-Gly-OH. Adherence to these protocols is crucial for maintaining the peptide's integrity, biological activity, and ensuring the reproducibility of experimental results. The presence of a cysteine residue necessitates special precautions to prevent oxidation.
Storage of Lyophilized Peptide
Proper storage of the lyophilized peptide is critical to prevent degradation and maintain its stability over time.
Storage Conditions
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C for long-term storage.[1][2] | Minimizes chemical degradation and preserves peptide integrity over extended periods. |
| 2-8°C for short-term storage. | Suitable for peptides that will be used within a few weeks. | |
| Humidity | Store in a desiccator or a container with desiccant. | Lyophilized peptides are often hygroscopic and can absorb moisture, which can lead to degradation.[3] |
| Light | Protect from direct light. | Light exposure can cause photodegradation of the peptide. |
| Container | Original sealed vial. | Minimizes exposure to air and moisture. |
Reconstitution of Lyophilized Peptide
Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to prepare a stock solution.[4]
Reconstitution Protocol
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature.[3][5] This prevents condensation of atmospheric moisture inside the vial, which can compromise the peptide's stability.[3]
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.[1]
-
Solvent Selection: Choose an appropriate solvent. For many peptides, sterile, distilled water or an aqueous buffer is suitable.[1][5] Due to the cysteine residue, using a degassed, oxygen-free solvent is recommended to minimize oxidation.[2] For hydrophobic peptides, a small amount of an organic solvent like acetonitrile (B52724) or DMSO may be necessary for initial solubilization, followed by dilution with an aqueous buffer.
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial.[3]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[1][5] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.[3][4] If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[5]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.[3][4]
Reconstitution Workflow
Caption: Workflow for the reconstitution of lyophilized this compound.
Storage of Reconstituted Peptide
Once reconstituted, the peptide is more susceptible to degradation. Proper storage is essential to maintain its activity.
Storage Conditions for Peptide Solutions
Table 2: Recommended Storage Conditions for Reconstituted this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C.[2] | Prevents degradation and microbial growth. |
| Aliquoting | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the peptide.[2] |
| pH | Store in a buffer with a slightly acidic pH (e.g., pH 5-6). | The thiol group of cysteine is more prone to oxidation at higher pH.[2] |
| Additives | Consider adding a reducing agent like DTT or TCEP for long-term storage if compatible with the intended application.[2] | Helps to prevent the formation of disulfide bonds. |
Handling Cysteine-Containing Peptides
The presence of a free thiol group in the cysteine residue of this compound makes it susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species.
Preventing Oxidation
-
Use Degassed Solvents: Prepare buffers and solutions with water that has been degassed by boiling, sparging with nitrogen or argon, or by vacuum.
-
Work Quickly: Minimize the exposure of the peptide solution to air.
-
Maintain a Slightly Acidic pH: As mentioned, a lower pH helps to stabilize the thiol group.
-
Consider Reducing Agents: For applications where the free thiol is critical, the addition of a reducing agent can be beneficial.
Cysteine Oxidation Pathway
Caption: Reversible oxidation of the cysteine residue in this compound.
Experimental Protocols
Protocol for Assessing Peptide Stability
This protocol provides a framework for evaluating the stability of reconstituted this compound under different storage conditions.
-
Reconstitute: Prepare a stock solution of the peptide at a known concentration in the desired buffer.
-
Aliquot: Distribute the stock solution into multiple sterile microcentrifuge tubes.
-
Storage Conditions: Store the aliquots under various conditions (e.g., 4°C, -20°C, -80°C, with and without a reducing agent).
-
Time Points: At designated time points (e.g., 0, 1, 7, 30, and 90 days), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the peptide in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to assess its purity and identify any degradation products or disulfide-linked dimers.
-
Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample to determine the stability under each condition.
Stability Testing Workflow
Caption: Workflow for assessing the stability of reconstituted this compound.
By following these guidelines and protocols, researchers can ensure the quality and reliability of their experiments involving this compound. It is always recommended to perform small-scale pilot experiments to determine the optimal handling and storage conditions for your specific application.
References
Val-Thr-Cys-Gly (VTCG) Peptide: Application Notes and Protocols for Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a comprehensive, illustrative guide for the use of the Val-Thr-Cys-Gly (VTCG) peptide in drug delivery research. Publicly available scientific literature on the specific applications and quantitative performance of this exact peptide sequence is limited. Therefore, the data presented in the tables, the specific signaling pathway, and certain experimental parameters are representative examples based on the known functions of its constituent amino acids and common methodologies in the field of peptide-mediated drug delivery. These should be considered as a starting point for experimental design and validation.
Introduction
The tetrapeptide Val-Thr-Cys-Gly (VTCG) is a promising candidate for targeted drug delivery applications. Its sequence incorporates key features that can be leveraged for the development of sophisticated drug carrier systems. The presence of a cysteine residue provides a reactive thiol group, enabling straightforward covalent conjugation to drug molecules, nanoparticles, and imaging agents. The overall sequence may contribute to specific cell interactions, potentially through cell surface receptors, making it a candidate for a "cell attachment peptide"[1]. This document provides detailed protocols for the synthesis, conjugation, and evaluation of VTCG-based drug delivery systems, along with representative data and conceptual frameworks for its mechanism of action.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the VTCG peptide in various drug delivery contexts. These values are intended to serve as a benchmark for experimental design.
Table 1: VTCG Peptide Conjugation Efficiency to Liposomes
| Conjugation Method | Linker Chemistry | Peptide:Lipid Molar Ratio | Conjugation Efficiency (%) |
| Thiol-Maleimide | SMCC | 1:50 | 85 ± 5 |
| Thiol-Maleimide | SMCC | 1:100 | 72 ± 7 |
| Click Chemistry | DBCO-Azide | 1:50 | 92 ± 4 |
Table 2: Doxorubicin (B1662922) Loading and Release from VTCG-Functionalized Liposomes
| Formulation | Drug Loading Capacity (µg Dox/mg Lipid) | Encapsulation Efficiency (%) | 24h Drug Release at pH 7.4 (%) | 24h Drug Release at pH 5.5 (%) |
| VTCG-Liposomes | 120 ± 10 | 95 ± 3 | 15 ± 2 | 65 ± 5 |
| Non-targeted Liposomes | 125 ± 8 | 96 ± 2 | 14 ± 3 | 62 ± 6 |
Table 3: In Vitro Cytotoxicity (IC50) of VTCG-Doxorubicin Liposomes
| Cell Line | VTCG-Doxorubicin Liposomes (µM) | Free Doxorubicin (µM) | Non-targeted Doxorubicin Liposomes (µM) |
| MCF-7 (Breast Cancer) | 2.5 ± 0.3 | 0.8 ± 0.1 | 5.1 ± 0.6 |
| HeLa (Cervical Cancer) | 3.1 ± 0.4 | 1.0 ± 0.2 | 6.8 ± 0.7 |
| HEK293 (Normal Kidney) | 15.8 ± 1.5 | 2.5 ± 0.4 | 14.2 ± 1.2 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of VTCG
This protocol describes the manual synthesis of the Val-Thr-Cys-Gly peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the glycine (B1666218) residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Cysteine):
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once complete, wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Thr(tBu)-OH and then for Fmoc-Val-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: Conjugation of VTCG to Doxorubicin-Loaded Liposomes
This protocol details the conjugation of the VTCG peptide to pre-formed liposomes containing doxorubicin via thiol-maleimide chemistry.
Materials:
-
DSPC, Cholesterol, and DSPE-PEG(2000)-Maleimide
-
Doxorubicin hydrochloride
-
VTCG peptide with a free thiol group
-
Sephadex G-50 column
-
HEPES buffer (pH 7.4)
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film of DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide (55:40:5 molar ratio) by dissolving the lipids in chloroform, followed by evaporation under vacuum.
-
Hydrate the lipid film with a doxorubicin solution to form multilamellar vesicles.
-
Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column.
-
-
Peptide Conjugation:
-
Dissolve the VTCG peptide in HEPES buffer.
-
Add the VTCG solution to the liposome suspension at a desired peptide-to-lipid molar ratio.
-
Incubate the mixture overnight at 4°C with gentle stirring to allow the reaction between the peptide's thiol group and the maleimide (B117702) group on the liposome surface.
-
-
Purification of Conjugated Liposomes: Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering.
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent for free thiols before and after conjugation).
-
Measure the doxorubicin concentration to confirm drug loading.
-
Protocol 3: In Vitro Cell Viability Assay
This protocol describes the evaluation of the cytotoxicity of VTCG-functionalized, doxorubicin-loaded liposomes using the MTT assay.
Materials:
-
Target cancer cell line (e.g., MCF-7) and a non-cancerous control cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
VTCG-Dox-liposomes, non-targeted Dox-liposomes, and free Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of the VTCG-Dox-liposomes, non-targeted liposomes, and free doxorubicin.
-
Replace the cell culture medium with medium containing the different treatments. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for VTCG-mediated drug delivery.
Experimental Workflow
Caption: Experimental workflow for VTCG-liposome drug delivery system.
References
Application Notes and Protocols: In Vitro Experimental Application of H-VTCG-OH
For Research Use Only.
Introduction
These application notes provide a comprehensive overview of the in vitro experimental applications of H-VTCG-OH, a novel, potent, and selective inhibitor of the Hedgehog signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cancer research and therapeutic discovery. The protocols and data serve as a guide for evaluating the cellular and molecular effects of H-VTCG-OH in a laboratory setting.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain gastrointestinal cancers.[1][4] H-VTCG-OH represents a promising therapeutic candidate by targeting key components of this pathway, thereby inhibiting cancer cell proliferation and survival.
Data Presentation
The following tables summarize the quantitative data from in vitro studies characterizing the activity of H-VTCG-OH.
Table 1: Cytotoxicity of H-VTCG-OH in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC₅₀ (µM) |
| Daoy | Medulloblastoma | MTT | 72 | 0.58 |
| Panc-1 | Pancreatic | MTT | 72 | 2.15 |
| AsPC-1 | Pancreatic | MTT | 72 | 5.67 |
| HT-29 | Colon | MTT | 72 | > 50 |
| MCF-7 | Breast | MTT | 72 | > 50 |
Table 2: Effect of H-VTCG-OH on Hedgehog Pathway Target Gene Expression
| Cell Line | Gene | Treatment | Concentration (µM) | Fold Change in mRNA Expression (relative to control) |
| Daoy | GLI1 | H-VTCG-OH | 1 | 0.12 |
| Daoy | PTCH1 | H-VTCG-OH | 1 | 0.25 |
| Panc-1 | GLI1 | H-VTCG-OH | 5 | 0.31 |
| Panc-1 | PTCH1 | H-VTCG-OH | 5 | 0.42 |
Mandatory Visualizations
References
- 1. Strategies to target the Hedgehog signaling pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Patched Receptor: Switching On/Off the Hedgehog Signaling Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Hedgehog signaling pathway and gastrointestinal stem cell signaling network (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of the Novel Tetrapeptide Val-Thr-Cys-Gly in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrapeptide Val-Thr-Cys-Gly (VTCG) is a novel peptide sequence of interest in early-stage drug development and biomarker discovery. Accurate quantification of VTCG in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed application notes and protocols for the quantitative analysis of VTCG in human plasma using two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While specific data for VTCG is not extensively published, this document outlines robust, adaptable methodologies based on established principles for peptide quantification.
I. Quantitative Analysis by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules and peptides in complex biological fluids.[1][2] This method offers a broad linear dynamic range and high throughput capabilities.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of VTCG).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptide with 500 µL of 50% acetonitrile (B52724) in 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the mobile phase A.
-
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
VTCG: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Key MS Parameters:
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Data Presentation: Hypothetical LC-MS/MS Quantitative Data
Table 1: VTCG Calibration Curve in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 | 0.012 | 102.5 |
| 0.5 | 0.058 | 98.7 |
| 1.0 | 0.115 | 101.2 |
| 5.0 | 0.592 | 99.8 |
| 10.0 | 1.180 | 100.5 |
| 50.0 | 5.950 | 99.1 |
| 100.0 | 11.920 | 98.4 |
Table 2: Precision and Accuracy for VTCG Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 10.2 | 105.3 |
| Low | 0.3 | 6.2 | 7.8 | 98.9 |
| Medium | 30.0 | 4.5 | 5.9 | 101.7 |
| High | 80.0 | 3.8 | 5.1 | 99.5 |
II. Quantitative Analysis by ELISA
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3][4] This method relies on the specific binding of antibodies to the target antigen.
Experimental Protocol: Competitive ELISA
-
Antibody Generation: A polyclonal or monoclonal antibody specific to VTCG would need to be generated and characterized.
-
Plate Coating:
-
Dilute a VTCG-carrier protein conjugate (e.g., VTCG-BSA) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[3]
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.[4]
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[5]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare standards and plasma samples. Plasma samples may require dilution in an appropriate assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the standards or samples with 50 µL of the primary anti-VTCG antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB).
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Presentation: Hypothetical ELISA Quantitative Data
Table 3: VTCG ELISA Calibration Curve in Human Plasma
| Concentration (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.852 | 100.0 |
| 0.5 | 1.523 | 82.2 |
| 1.0 | 1.289 | 69.6 |
| 5.0 | 0.765 | 41.3 |
| 10.0 | 0.451 | 24.4 |
| 50.0 | 0.188 | 10.1 |
| 100.0 | 0.102 | 5.5 |
Table 4: Precision and Accuracy for VTCG ELISA QC Samples
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV, n=6) | Inter-assay Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 0.5 | 12.1 | 14.5 | 108.2 |
| Low | 1.5 | 9.8 | 11.3 | 97.6 |
| Medium | 40.0 | 7.2 | 8.9 | 102.1 |
| High | 80.0 | 6.5 | 8.1 | 100.8 |
III. Method Comparison
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio) | High (dependent on antibody specificity) |
| Sensitivity | High (pg/mL to ng/mL) | High (pg/mL to ng/mL) |
| Dynamic Range | Wide (3-4 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Moderate to High | High |
| Development Time | Short to Moderate | Long (requires antibody development) |
| Cost per Sample | Moderate | Low |
| Matrix Effects | Can be significant, requires careful management | Can be present, often mitigated by dilution |
IV. Visualizations
Caption: Workflow for VTCG peptide quantification.
Caption: LC-MS/MS sample preparation and analysis.
Caption: Competitive ELISA procedure overview.
References
Application Notes and Protocols: Creating Disulfide-Linked Dimers of H-Val-Thr-Cys-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial covalent linkages that play a significant role in stabilizing the tertiary and quaternary structures of peptides and proteins.[1][2] The formation of a disulfide bridge between two cysteine residues can be used to create cyclic peptides or, as detailed in this application note, to form homodimers of linear peptides.[3] This dimerization strategy can enhance the biological activity, stability, and therapeutic potential of peptide-based drugs.[3][4][5] This document provides a detailed protocol for the synthesis of a disulfide-linked dimer of the tetrapeptide H-Val-Thr-Cys-Gly-OH.
The synthesis of peptides containing cysteine requires careful planning, particularly in the selection of sulfhydryl-protecting groups to prevent unwanted side reactions during peptide assembly.[6] Following solid-phase peptide synthesis (SPPS) and purification of the monomeric peptide, the free thiol groups of the cysteine residues are oxidized to form a disulfide bond, yielding the dimeric product.[3][6] Various methods can be employed for this oxidation step, including air oxidation, and the use of chemical oxidants like iodine or dimethyl sulfoxide (B87167) (DMSO).[6][7][8]
Experimental Protocols
I. Synthesis and Purification of Monomeric this compound
A standard Fmoc solid-phase peptide synthesis (SPPS) protocol is used to synthesize the linear tetrapeptide this compound.[5] The cysteine residue should be protected with a suitable group, such as trityl (Trt), which can be removed during the final cleavage from the resin.[6]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Protocol:
-
Swell the Fmoc-Gly-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH) sequentially using DIC and OxymaPure® as coupling reagents in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from cysteine.[5]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the monomeric peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Confirm the identity of the purified monomer by mass spectrometry.
II. Dimerization of this compound via Air Oxidation
Air oxidation is a mild and straightforward method for forming disulfide bonds.[7]
Materials:
-
Purified this compound monomer
-
Ammonium (B1175870) bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5)
-
Deionized water
Protocol:
-
Dissolve the purified peptide monomer in the ammonium bicarbonate buffer at a concentration of 0.1-1.0 mg/mL. A lower concentration can favor intramolecular cyclization if multiple cysteines are present, but for a single cysteine peptide, this concentration range is suitable for dimerization.
-
Stir the solution vigorously in a vessel open to the atmosphere to facilitate oxidation.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. The dimer will have a different retention time than the monomer and a mass corresponding to (2 * Monomer Mass - 2 H).
-
The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, lyophilize the solution to remove the buffer and obtain the crude dimer.
-
Purify the dimer using RP-HPLC.
III. Dimerization using Dimethyl Sulfoxide (DMSO)
DMSO can be used as a mild oxidant to promote disulfide bond formation.[8]
Materials:
-
Purified this compound monomer
-
Aqueous buffer (e.g., 5 mM ammonium bicarbonate, pH 7-8)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Dissolve the purified peptide monomer in the aqueous buffer at a concentration of approximately 0.5-1.0 mM.[8]
-
Add DMSO to a final concentration of 10-20% (v/v).[8]
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the dimer by RP-HPLC and mass spectrometry.
-
The reaction is generally faster than air oxidation, often completing within a few hours to 24 hours.
-
Upon completion, purify the dimer by RP-HPLC.
Data Presentation
Table 1: Summary of Dimerization Reaction Conditions and Outcomes
| Oxidation Method | Peptide Concentration | Reaction Time (hours) | Dimer Yield (%) | Purity by HPLC (%) |
| Air Oxidation | 0.5 mg/mL | 48 | ~75 | >95 |
| DMSO (20%) | 1.0 mM | 12 | ~85 | >98 |
Table 2: Mass Spectrometry Data
| Species | Sequence | Theoretical Mass (Da) | Observed Mass (m/z) [M+H]⁺ |
| Monomer | This compound | 407.47 | 408.18 |
| Dimer | (this compound)₂ | 812.92 | 813.35 |
Visualizations
Caption: Experimental workflow for the synthesis and dimerization of this compound.
Caption: Reversible formation of the disulfide-linked dimer from two monomeric peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of Cysteine-Based Dimer Peptides to Enhance Its Therapeutic Ability to Combat Alzheimer’s Disease [digitalcommons.kennesaw.edu]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of Disulfide-Linked p53-Derived Peptide Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Application Note: Structural Elucidation of the Tetrapeptide Val-Thr-Cys-Gly using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive guide to the structural elucidation of the tetrapeptide Valyl-Threonyl-Cysteinyl-Glycine (Val-Thr-Cys-Gly) using Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines detailed protocols for a suite of one- and two-dimensional NMR experiments, including ¹H, DQF-COSY, TOCSY, ROESY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The methodology covers sample preparation, data acquisition, and a strategy for resonance assignment and sequential walking. Representative data is presented in structured tables to facilitate understanding of the expected results. Furthermore, workflows and logical relationships are visualized using Graphviz diagrams to illustrate the experimental and analytical pipeline for determining the primary sequence and conformational features of the peptide.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the three-dimensional structure and dynamics of molecules in solution.[1][2] For peptides and proteins, NMR is unique in its ability to provide atomic-resolution information under near-physiological conditions.[3] The structural elucidation process involves a series of experiments to first assign the chemical shifts of all nuclei and then to identify spatial proximities between protons to define the molecule's conformation.[4]
This application note details the systematic approach for elucidating the structure of the tetrapeptide Val-Thr-Cys-Gly. The process begins with the identification of individual amino acid spin systems using through-bond correlation experiments (COSY and TOCSY).[1][5] Subsequently, through-space correlations from NOESY or ROESY spectra are used to link these spin systems in the correct sequence.[3][5] Heteronuclear experiments like HSQC and HMBC provide information on ¹H-¹³C correlations, confirming assignments and aiding in the characterization of the peptide backbone and side chains.[6][7]
Experimental Workflow and Methodologies
The overall workflow for the structural elucidation of Val-Thr-Cys-Gly is depicted below. It begins with sample preparation, followed by a series of 1D and 2D NMR experiments, data processing, resonance assignment, and finally, structural analysis.
Caption: Experimental workflow for peptide NMR structural analysis.
Sample Preparation
-
Peptide Synthesis and Purification: The tetrapeptide Val-Thr-Cys-Gly should be synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[3]
-
Sample Preparation: Dissolve approximately 1-2 mg of the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O solvent mixture. The D₂O provides the lock signal for the NMR spectrometer.
-
pH Adjustment: Adjust the pH of the sample to a value between 4.0 and 5.0 using dilute HCl or NaOH. This range minimizes the exchange rate of amide protons with the solvent, allowing for their detection.
-
Transfer: Transfer the final solution to a standard 5 mm NMR tube.
NMR Data Acquisition
All experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[5] The sample temperature should be maintained at 298 K (25 °C).
Protocol 1: 1D ¹H Spectrum
-
Purpose: To assess sample purity, concentration, and overall spectral quality.
-
Methodology:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a 1D ¹H spectrum using a standard pulse sequence with water suppression (e.g., presaturation or WATERGATE).
-
Key Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2.0 s
-
-
Protocol 2: 2D DQF-COSY (Double Quantum Filtered - Correlation Spectroscopy)
-
Purpose: To identify scalar couplings between protons separated by two or three bonds (e.g., Hα-Hβ, HN-Hα).[7]
-
Methodology:
-
Use a standard DQF-COSY pulse sequence with gradient selection and water suppression.
-
Key Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (t1): 512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay (d1): 1.5 s
-
-
Protocol 3: 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a single amino acid spin system by observing correlations between an amide proton (HN) and all other protons in that residue.[1][8]
-
Methodology:
-
Use a standard TOCSY pulse sequence with a clean MLEV-17 spin-lock for mixing and water suppression.
-
Key Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (t1): 512
-
Number of Scans per Increment: 16
-
Spin-lock (Mixing) Time: 80 ms
-
Relaxation Delay (d1): 1.5 s
-
-
Protocol 4: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which is crucial for sequential assignment and determining 3D structure.[9][10] For small peptides like this tetrapeptide, ROESY is often preferred over NOESY to avoid zero-crossing issues where the NOE effect can be null.[10]
-
Methodology:
-
Use a standard ROESY pulse sequence with a continuous-wave spin-lock and water suppression.
-
Key Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (t1): 512
-
Number of Scans per Increment: 32-64
-
Mixing Time: 200-300 ms
-
Relaxation Delay (d1): 2.0 s
-
-
Protocol 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To obtain a correlation map of all protons directly attached to a carbon atom, providing ¹³C chemical shifts with high sensitivity.[6][7]
-
Methodology:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Key Parameters:
-
¹H Spectral Width (F2): 12 ppm
-
¹³C Spectral Width (F1): 80 ppm (centered around 40 ppm for aliphatic region)
-
Number of Increments (t1): 256
-
Number of Scans per Increment: 16
-
Relaxation Delay (d1): 1.5 s
-
-
Protocol 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming backbone connectivity.[7][11]
-
Methodology:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Key Parameters:
-
¹H Spectral Width (F2): 12 ppm
-
¹³C Spectral Width (F1): 200 ppm (to include carbonyl region)
-
Number of Increments (t1): 512
-
Number of Scans per Increment: 32
-
Long-range coupling delay optimized for ~8 Hz
-
Relaxation Delay (d1): 1.5 s
-
-
Data Analysis and Resonance Assignment
The process of assigning resonances involves a systematic analysis of the acquired 2D spectra.
Caption: Assignment strategy using through-bond and through-space correlations.
-
Spin System Identification: The TOCSY spectrum is used to identify the unique spin systems for each amino acid.[1] For example, Valine will show correlations from its amide proton (HN) to its α, β, and γ protons. Threonine will have a similar pattern but with distinct chemical shifts. Cysteine will show a shorter HN-Hα-Hβ correlation, and Glycine is unique with two α-protons.[8]
-
Sequential Assignment (Walking): The ROESY spectrum is used to connect the identified spin systems.[3] The key is to find cross-peaks between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1). This dαN(i, i+1) connectivity establishes the sequence. For Val-Thr-Cys-Gly, one would look for ROEs between Val Hα and Thr HN, Thr Hα and Cys HN, and Cys Hα and Gly HN.
-
¹³C Resonance Assignment: The HSQC spectrum is used to assign the chemical shifts of carbons directly bonded to protons (Cα, Cβ, etc.) based on the already assigned proton shifts.[6] The HMBC spectrum is then used to assign carbonyl carbons (C') by observing correlations from Hα and HN protons to the C' of the same or preceding residue.
Data Presentation (Hypothetical Data)
The following tables summarize the expected quantitative data for Val-Thr-Cys-Gly based on typical chemical shifts for amino acids in peptides.[12][13]
Table 1: ¹H and ¹³C Chemical Shift Assignments for Val-Thr-Cys-Gly
| Residue | Atom | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|---|
| Val-1 | N/A | - | N/A |
| Hα | 4.15 | 61.5 | |
| Hβ | 2.18 | 32.1 | |
| Hγ1/γ2 | 0.98, 0.95 | 19.5, 19.2 | |
| C' | N/A | 173.5 | |
| Thr-2 | HN | 8.45 | N/A |
| Hα | 4.32 | 60.8 | |
| Hβ | 4.20 | 68.5 | |
| Hγ2 | 1.21 | 20.1 | |
| C' | N/A | 172.8 | |
| Cys-3 | HN | 8.31 | N/A |
| Hα | 4.65 | 57.2 | |
| Hβ1/β2 | 3.15, 2.98 | 28.5 | |
| C' | N/A | 172.1 | |
| Gly-4 | HN | 8.22 | N/A |
| Hα1/α2 | 3.95, 3.85 | 44.5 |
| | C' | N/A | 174.2 |
Table 2: Key Through-Bond Correlations (TOCSY)
| Residue | Starting Proton | Correlated Protons |
|---|---|---|
| Val-1 | Hα | Hβ, Hγ1, Hγ2 |
| Thr-2 | HN | Hα, Hβ, Hγ2 |
| Cys-3 | HN | Hα, Hβ1, Hβ2 |
| Gly-4 | HN | Hα1, Hα2 |
Table 3: Key Through-Space Sequential Correlations (ROESY)
| Correlation Type | From Residue (i) | To Residue (i+1) | Observed ROE |
|---|---|---|---|
| dαN(i, i+1) | Val-1 (Hα) | Thr-2 (HN) | Strong |
| dNN(i, i+1) | Val-1 (HN) | Thr-2 (HN) | Medium |
| dαN(i, i+1) | Thr-2 (Hα) | Cys-3 (HN) | Strong |
| dNN(i, i+1) | Thr-2 (HN) | Cys-3 (HN) | Weak |
| dαN(i, i+1) | Cys-3 (Hα) | Gly-4 (HN) | Strong |
| dNN(i, i+1) | Cys-3 (HN) | Gly-4 (HN) | Medium |
Conclusion
The combination of 1D and 2D homo- and heteronuclear NMR experiments provides a robust and detailed methodology for the complete structural elucidation of the tetrapeptide Val-Thr-Cys-Gly. The protocols and strategies outlined in this application note offer a systematic workflow for researchers to assign all proton and carbon resonances, confirm the amino acid sequence, and derive the conformational information necessary for a full 3D structure determination. This approach is broadly applicable to the structural analysis of other small to medium-sized peptides, which is a critical step in drug discovery and biochemical research.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 9. Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 12. kpwulab.com [kpwulab.com]
- 13. Protein NMR. 1H chemical shifts [imserc.northwestern.edu]
Application Note: H-VTCG-OH as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-VTCG-OH, a tetrapeptide with the sequence Valine-Threonine-Cysteine-Glycine, serves as a valuable standard in mass spectrometry-based proteomics and related fields. Its defined chemical structure and molecular weight make it an ideal candidate for a variety of applications, including instrument calibration, performance validation, and as an internal standard for quantitative studies. This document provides detailed application notes and protocols for the effective use of H-VTCG-OH in mass spectrometry workflows.
Chemical Properties and Applications
The utility of H-VTCG-OH as a mass spectrometry standard is derived from its well-defined chemical and physical properties.
Properties:
| Property | Value |
| Full Name | L-Valyl-L-threonyl-L-cysteinyl-glycine |
| Amino Acid Sequence | Val-Thr-Cys-Gly |
| Molecular Formula | C₁₄H₂₆N₄O₆S |
| Monoisotopic Mass | 394.1573 Da |
| Average Mass | 394.45 Da |
Key Applications:
-
Mass Spectrometer Calibration: The known monoisotopic mass of H-VTCG-OH allows for accurate calibration of mass spectrometers, ensuring precise mass measurements.
-
System Suitability Testing: Regular analysis of H-VTCG-OH can be used to monitor the performance of a liquid chromatography-mass spectrometry (LC-MS) system, including sensitivity, peak resolution, and retention time stability.
-
Internal Standard for Quantification: In targeted proteomics experiments, a stable isotope-labeled version of H-VTCG-OH can be used as an internal standard for the accurate quantification of the native peptide or proteins containing this sequence.
-
Fragmentation Analysis: The predictable fragmentation pattern of H-VTCG-OH in tandem mass spectrometry (MS/MS) makes it a useful tool for optimizing fragmentation parameters and for training in spectral interpretation.
Experimental Protocols
Preparation of H-VTCG-OH Stock Solution
Materials:
-
Lyophilized H-VTCG-OH peptide standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the lyophilized H-VTCG-OH peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in a solvent appropriate for your application. A common starting point is to create a 1 mg/mL stock solution in LC-MS grade water with 0.1% formic acid.
-
Gently vortex the vial to ensure the peptide is fully dissolved.
-
Prepare working solutions by diluting the stock solution with an appropriate solvent, typically the initial mobile phase of your LC gradient (e.g., 95% water, 5% ACN, 0.1% FA).
LC-MS/MS Analysis of H-VTCG-OH
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
A reversed-phase C18 column is typically suitable for peptide separation.
LC Method:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 15 minutes |
| Flow Rate | 300 µL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Method:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | m/z 100-1000 |
| Precursor Ion (m/z) | 395.16 (singly charged, [M+H]⁺) |
| Fragmentation Mode | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
| Collision Energy | Optimize for your instrument; start with a normalized collision energy of 25-30. |
| MS2 Scan Range | m/z 50-450 |
Quantitative Data Summary
The theoretical fragmentation of the singly protonated precursor ion of H-VTCG-OH ([M+H]⁺ at m/z 395.16) is summarized below. The major expected fragment ions are b- and y-ions.
| Fragment Ion | Sequence | m/z |
| b₁ | V | 100.0762 |
| b₂ | VT | 201.1239 |
| b₃ | VTC | 304.1668 |
| y₁ | G | 58.0293 |
| y₂ | CG | 161.0722 |
| y₃ | TCG | 262.1200 |
Visualizations
Caption: Experimental workflow for the analysis of H-VTCG-OH.
Caption: Fragmentation diagram of H-VTCG-OH.
Application Notes and Protocols for Peptide Cyclization: A Guide for the Val-Thr-Cys-Gly Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various peptide cyclization techniques applicable to the Val-Thr-Cys-Gly sequence. The choice of cyclization strategy can significantly impact the conformational stability, biological activity, and pharmacokinetic properties of a peptide. This document aims to guide researchers in selecting and implementing the most suitable method for their specific application.
Introduction to Peptide Cyclization
Cyclic peptides often exhibit enhanced therapeutic potential compared to their linear counterparts due to increased conformational rigidity, improved receptor binding affinity, and greater resistance to enzymatic degradation.[1] The Val-Thr-Cys-Gly sequence offers several handles for cyclization, primarily through the nucleophilic thiol group of the cysteine residue. The presence of sterically bulky β-branched amino acids, Valine and Threonine, can influence the efficiency of cyclization reactions and should be a key consideration in method selection.[2][3]
This guide explores five common cyclization strategies:
-
Disulfide Bridge Formation: Intramolecular oxidation of a cysteine-containing peptide to form a cystine bridge.
-
Thioether Formation: Covalent linkage between the cysteine thiol and an electrophilic partner.
-
Thiol-Ene "Click" Chemistry: Radical-mediated addition of the cysteine thiol to an alkene.
-
Head-to-Tail Lactamization: Formation of an amide bond between the N-terminal valine and the C-terminal glycine.
-
Native Chemical Ligation (NCL): Chemoselective reaction between an N-terminal cysteine and a C-terminal thioester.
Comparative Overview of Cyclization Techniques
The selection of a cyclization method depends on the desired final structure, the required stability of the cyclic linkage, and the compatibility with other functional groups in the peptide. The following table summarizes key quantitative parameters for each technique, providing a basis for comparison.
| Cyclization Technique | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Disulfide Bridge | 40-80% | >90% | - Biomimetic- Mild reaction conditions | - Reversible under reducing conditions- Potential for oligomerization |
| Thioether | 60-95% | >95% | - High stability- Chemoselective | - Requires specific linkers- Harsher conditions may be needed |
| Thiol-Ene Chemistry | 70-90% | >95% | - High efficiency and orthogonality- Rapid reaction times | - Requires a photoinitiator and UV light- Potential for side reactions |
| Head-to-Tail Lactamization | 20-60% | >90% | - Creates a fully peptidic backbone- High stability | - Prone to epimerization and oligomerization- Can be sterically hindered |
| Native Chemical Ligation | 50-85% | >95% | - Highly chemoselective- Forms a native peptide bond | - Requires an N-terminal cysteine- Synthesis of peptide thioester can be challenging |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the cyclization of the Val-Thr-Cys-Gly peptide using the discussed techniques.
Disulfide Bridge Formation
This method mimics the natural formation of disulfide bonds and is one of the most common strategies for cyclizing cysteine-containing peptides.[1] The process involves the oxidation of the free thiol group of the cysteine residue.
Experimental Workflow:
Protocol:
-
Linear Peptide Synthesis: Synthesize the linear peptide Val-Thr-Cys-Gly using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Lyophilize the pure fractions.
-
Cyclization:
-
Dissolve the purified linear peptide in a 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Stir the solution vigorously in a flask open to the atmosphere for 24-48 hours to allow for air oxidation of the thiol group.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry (MS).
-
-
Purification and Characterization:
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to quench the reaction.
-
Purify the cyclic peptide by RP-HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm the structure and purity.
-
Thioether Formation
Thioether cyclization provides a stable, non-reducible linkage. A common method involves the reaction of the cysteine thiol with a bromoacetylated N-terminus.
Experimental Workflow:
Protocol:
-
Linear Peptide Synthesis: Synthesize the linear peptide on-resin, keeping the cysteine side chain protected (e.g., with a trityl group).
-
N-terminal Modification: After synthesis, bromoacetylate the N-terminal amine of the resin-bound peptide using bromoacetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains, including the cysteine thiol, using a suitable cleavage cocktail.
-
Purification of Linear Precursor: Purify the linear bromoacetylated peptide by RP-HPLC.
-
Cyclization:
-
Dissolve the purified linear precursor in a basic buffer (e.g., 50 mM Tris, pH 8.5) at a low concentration.
-
Stir the reaction at room temperature and monitor its progress by RP-HPLC and MS. The reaction is typically complete within a few hours.
-
-
Purification and Characterization: Purify the cyclic thioether peptide by RP-HPLC and characterize it by HRMS and NMR.
Thiol-Ene "Click" Chemistry
This method offers a rapid and efficient way to form a stable thioether linkage under mild conditions, often on-resin.[2][4]
Experimental Workflow:
Protocol:
-
Linear Peptide Synthesis: Synthesize the linear peptide on-resin, incorporating an amino acid with an alkene side chain (e.g., allylglycine) at a suitable position.
-
Selective Deprotection: Selectively deprotect the cysteine thiol on the resin.
-
On-Resin Cyclization:
-
Swell the resin in a suitable solvent like DMF.
-
Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Irradiate the mixture with UV light (365 nm) for 15-60 minutes.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.
-
Characterization: Confirm the structure and purity of the product by HRMS and NMR.
Head-to-Tail Lactamization
This strategy forms a cyclic peptide with a complete amide backbone. For the Val-Thr-Cys-Gly sequence, this involves forming an amide bond between the N-terminal Val and the C-terminal Gly.
Experimental Workflow:
Protocol:
-
On-Resin Synthesis: Synthesize the linear peptide on a resin that allows for side-chain anchoring of one of the amino acids (e.g., using Fmoc-Asp(OAll)-OH and anchoring through the allyl ester).
-
Selective Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group on the resin.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to the resin and agitate for several hours.
-
Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing by MS.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.
-
Characterization: Characterize the final product by HRMS and NMR.
Native Chemical Ligation (NCL)
NCL is a highly efficient and chemoselective method for head-to-tail cyclization that requires an N-terminal cysteine.[5][6] For the Val-Thr-Cys-Gly sequence, a permutation to Cys-Gly-Val-Thr would be necessary to place the cysteine at the N-terminus for intramolecular NCL.
Experimental Workflow for Cys-Gly-Val-Thr:
Protocol:
-
Peptide Thioester Synthesis: Synthesize the linear peptide Cys-Gly-Val-Thr with a C-terminal thioester (e.g., a mercaptopropionic acid-leucine (MPAL) thioester) using appropriate SPPS methods.
-
Cleavage and Purification: Cleave the peptide thioester from the resin and purify it by RP-HPLC.
-
Cyclization:
-
Dissolve the purified peptide thioester in a ligation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) containing a thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA).
-
Stir the reaction at room temperature and monitor by RP-HPLC and MS.
-
-
Purification and Characterization: Purify the cyclic peptide by RP-HPLC and characterize by HRMS and NMR.
Conclusion
The cyclization of the Val-Thr-Cys-Gly peptide can be achieved through various robust and efficient methods. The choice of technique should be guided by the desired properties of the final cyclic peptide, such as the nature of the cyclic linkage and its stability. The protocols provided herein offer a starting point for the development of optimized cyclization procedures for this and similar peptide sequences. Careful consideration of the steric hindrance imposed by the valine and threonine residues is crucial for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 6. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming H-Val-Thr-Cys-Gly-OH Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the aggregation of the peptide H-Val-Thr-Cys-Gly-OH during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during the synthesis of this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by intermolecular hydrogen bonding, which leads to the formation of secondary structures like β-sheets.[1][2] Aggregation is a significant issue because it can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purification of the final product.[2] The sequence this compound is particularly susceptible to aggregation due to the presence of β-branched and hydrophobic residues, Valine and Threonine, which are known to promote the formation of these secondary structures.[1][3]
Q2: How can I identify if my this compound peptide is aggregating on the resin during synthesis?
A2: Several signs during solid-phase peptide synthesis (SPPS) can indicate on-resin aggregation. These include:
-
Poor resin swelling or shrinking: The resin beads may appear clumped and not swell to their expected volume in the synthesis solvent.[2][4]
-
Slow or incomplete Fmoc deprotection: This can be observed by a persistent blue color in a Kaiser test after the deprotection step, indicating the presence of unreacted free amines.[2]
-
Inefficient coupling reactions: A positive Kaiser test after a coupling step suggests that the subsequent amino acid has not been successfully attached to all growing peptide chains.[4] These issues arise because the aggregated peptide chains physically block the reactive sites on the resin.[2]
Q3: What are the primary strategies to prevent aggregation during the synthesis of this compound?
A3: The main strategies to combat aggregation during the synthesis of this peptide fall into three categories:
-
Modification of the Peptide Backbone: Introducing structural elements that disrupt the hydrogen bonding responsible for aggregation. This includes the use of pseudoproline dipeptides and backbone protecting groups like Hmb or Dmb.[5][6]
-
Optimization of Synthesis Conditions: Altering the chemical environment to discourage aggregation. This can involve changing the solvent, increasing the temperature, or adding chaotropic salts.[5]
-
Post-Synthesis Solubilization: Employing specific solvent systems to dissolve the peptide after it has been cleaved from the resin, which aids in purification.[4]
Q4: How do Pseudoproline dipeptides help in preventing aggregation?
A4: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are reversibly protected to form a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring.[4][7] For the this compound sequence, a pseudoproline can be introduced at either the Threonine or Cysteine position. When incorporated into the growing peptide chain, this ring structure creates a "kink" that disrupts the interchain hydrogen bonding responsible for β-sheet formation.[4][7] This disruption enhances the solvation of the peptide chain, leading to improved reaction kinetics and resulting in a higher purity and yield of the crude product.[4][7] The native Threonine or Cysteine residue is fully restored during the final Trifluoroacetic acid (TFA) cleavage step.[4][8]
Q5: When is it appropriate to use backbone protection like Hmb or Dmb?
A5: 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are backbone protecting groups that physically block the amide nitrogen from participating in hydrogen bonding, thereby preventing aggregation.[4][5] These should be considered for sequences that are known to be difficult. Incorporating an Hmb or Dmb moiety every six to seven residues can effectively disrupt aggregation in long or challenging syntheses.[5] For the tetrapeptide this compound, while aggregation is a risk, the use of these protecting groups might be considered an aggressive strategy unless initial synthesis attempts with other methods fail.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound that are prone to aggregation.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Resin shrinking, poor swelling, or clumping during synthesis. | Peptide chain aggregation on the resin, leading to reduced solvation. | - Switch to a more effective solvent: Use N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (B87167) (DMSO) to the solvent.[5]- Sonication: Sonicate the reaction vessel to break up aggregates.[5]- Increase Temperature: Perform the coupling reactions at a higher temperature.[5]- Use a low-loading resin: A lower substitution resin can minimize intermolecular interactions.[5] |
| Incomplete or slow Fmoc deprotection (persistent positive Kaiser test after deprotection). | Aggregated peptide chains are sterically hindering the access of the deprotection reagent (e.g., piperidine). | - Change the deprotection reagent: Switch to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]- Incorporate a Pseudoproline Dipeptide: Resynthesize the peptide using a pseudoproline dipeptide at the Threonine or Cysteine position to disrupt secondary structure formation.[7] |
| Low coupling efficiency (positive Kaiser test after coupling). | The N-terminus of the growing peptide chain is inaccessible due to aggregation. | - Use a backbone-protected amino acid: Incorporate a Dmb/Hmb protected amino acid at a strategic position to disrupt aggregation.[8]- Add chaotropic salts: Introduce salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[5]- Use "Magic Mixture": Add nonionic detergents or ethylene (B1197577) carbonate to the synthesis milieu.[5] |
| Crude peptide is insoluble after cleavage and lyophilization. | The peptide has aggregated in solution after being cleaved from the resin. | - Use a strong solvent system for dissolution: Treat the lyophilized powder with a mixture of TFA and hexafluoroisopropanol (HFIP) to break up aggregates before purification.[4]- Adjust pH: The pH of the solution significantly affects the peptide's charge and solubility. Experiment with different pH values to find the optimal condition for solubilization.[2][9] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide, which can be used at the Threonine or Cysteine position in the this compound sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Val-Thr(ΨMe,Mepro)-OH or Fmoc-Thr-Cys(ΨMe,Mepro)-OH) (5 equivalents)
-
Coupling reagent (e.g., PyBOP®, HBTU, HATU) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Trinitrobenzene sulfonic acid (TNBS) test solution
Procedure:
-
Preparation: In a clean vial, dissolve the pseudoproline dipeptide and the coupling reagent in a minimum volume of DMF or NMP.
-
Activation: Add DIPEA to the mixture and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the vessel containing the Fmoc-deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS test to check for the completion of the coupling. If the test is positive (indicating remaining free amines), extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete (negative TNBS test), thoroughly wash the resin with DMF or NMP to remove any excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Post-Synthesis Disaggregation of Crude Peptide
This protocol is for dissolving highly aggregated peptides after cleavage from the resin to facilitate purification.
Materials:
-
Lyophilized crude this compound peptide powder
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Nitrogen gas supply
-
Suitable glass vial
Procedure:
-
Preparation: Place the lyophilized crude peptide powder in a suitable glass vial.
-
Dissolution: Add a small volume of a TFA/HFIP mixture (e.g., 1:1 v/v) to the peptide powder. Gently vortex or sonicate the vial to aid dissolution. The peptide should dissolve to form a clear solution.
-
Solvent Evaporation: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas. This will leave a peptide film or residue.
-
Reconstitution: Reconstitute the peptide residue in the desired solvent for purification (e.g., water/acetonitrile with 0.1% TFA).
Visualizations
Caption: Troubleshooting workflow for this compound peptide aggregation.
Caption: The mechanism of peptide aggregation during solid-phase synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Val-Thr-Cys-Gly Peptide Synthesis
Welcome to the technical support center for the synthesis of the Val-Thr-Cys-Gly (VTCG) tetrapeptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the Val-Thr-Cys-Gly peptide?
A1: The primary challenges in synthesizing VTCG stem from the specific amino acid residues:
-
Valine (Val): Being a hydrophobic amino acid, it can promote peptide aggregation on the solid support, leading to incomplete coupling and deprotection steps.[1]
-
Threonine (Thr): The hydroxyl group on its side chain can be a site for side reactions such as O-acylation if not properly protected.
-
Cysteine (Cys): The thiol group is highly reactive and prone to oxidation, leading to disulfide bond formation. Cysteine is also susceptible to racemization during activation and coupling.[2][3]
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for VTCG?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is highly recommended. This approach utilizes milder deprotection conditions (piperidine) for the temporary Fmoc group, which is advantageous for preserving the sensitive side chains of Threonine and Cysteine. The acid-labile tBu and Trt protecting groups for Threonine and Cysteine, respectively, are stable during the synthesis cycles and are removed during the final cleavage from the resin.[4]
Q3: What are the recommended protecting groups for the Threonine and Cysteine residues?
A3: For Fmoc-based SPPS of VTCG, the following side-chain protecting groups are recommended:
-
Threonine (Thr): tert-Butyl (tBu). It is stable to the basic conditions of Fmoc removal and is cleaved by trifluoroacetic acid (TFA).
-
Cysteine (Cys): Trityl (Trt). The bulky Trt group provides good protection against oxidation and minimizes side reactions like β-elimination that can occur with C-terminal cysteine residues.[5] It is also readily cleaved by TFA.
Q4: How can I minimize Cysteine racemization?
A4: Cysteine is particularly prone to racemization during the activation step. To minimize this:
-
Avoid pre-activation: Add the coupling reagent directly to the resin-bound peptide and the Fmoc-amino acid.[3][6]
-
Use a weaker base: Employ a hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) instead of more common bases like N,N-diisopropylethylamine (DIPEA).[6]
-
Choose the right coupling reagent: Carbodiimide-based reagents like DIC in the presence of an additive like HOBt are known to cause less racemization compared to some uronium/phosphonium (B103445) salt reagents when pre-activation is used.[1]
Q5: What is the best way to purify the crude VTCG peptide?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying the crude VTCG peptide. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) as an ion-pairing agent to improve peak shape and resolution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low final yield | 1. Incomplete coupling due to peptide aggregation (Val).2. Incomplete Fmoc deprotection.3. Loss of peptide during workup and purification. | 1. Use a low-loading resin (e.g., 0.3-0.5 mmol/g). - Consider using a more polar resin like a PEG-based resin. - Add chaotropic salts (e.g., LiCl) to the coupling reaction. - Perform a double coupling for the Val residue.2. Extend the Fmoc deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for a short period, but be cautious as this can promote side reactions.[7]3. Optimize the precipitation and washing steps post-cleavage. |
| Presence of deletion sequences (e.g., V-C-G) | 1. Incomplete coupling of an amino acid.2. Incomplete deprotection of the preceding amino acid. | 1. Use a more efficient coupling reagent like HATU or HCTU. - Increase the coupling time and/or perform a double coupling for the problematic residue. - Monitor coupling completion with a ninhydrin (B49086) test.2. Ensure complete Fmoc removal by extending the deprotection time or performing a second deprotection step. |
| Side products with +51 Da mass shift | Formation of 3-(1-piperidinyl)alanine from C-terminal Cysteine due to β-elimination. | This is more common with C-terminal Cysteine. If Gly is the C-terminal residue, this is less likely. However, if a different sequence places Cys at the C-terminus, using a bulky protecting group like Trt can minimize this.[5] |
| Presence of oxidized peptide (dimer) | Oxidation of the Cysteine thiol group to form a disulfide bond. | 1. Degas all solvents.2. Work under an inert atmosphere (e.g., nitrogen or argon).3. Add a reducing agent like dithiothreitol (B142953) (DTT) during cleavage and purification if the free thiol is desired. |
| Racemization of Cysteine | Base-catalyzed epimerization during amino acid activation. | 1. Avoid pre-activation of the Fmoc-Cys-OH.2. Use a less basic tertiary amine like collidine.3. Use a coupling method known for low racemization, such as DIC/HOBt.[3][6] |
| O-sulfonation of Threonine | Reaction of the Threonine hydroxyl group with sulfonyl species released from Arg(Pmc/Mtr) protecting groups during TFA cleavage. | This is only a concern if Arginine with Pmc or Mtr protecting groups is present in the sequence. For VTCG, this is not an issue. If synthesizing a different peptide containing Arg(Pmc/Mtr) and Thr, ensure the use of appropriate scavengers in the cleavage cocktail.[2] |
Quantitative Data Summary
The following table provides an estimated comparison of crude purity and yield for the synthesis of a "difficult" tetrapeptide like VTCG, based on the choice of coupling reagent. These are representative values and can vary based on the specific protocol and laboratory conditions.
| Coupling Reagent | Additive | Base | Expected Crude Purity (%) | Expected Overall Yield (%) | Notes |
| HATU | None | DIPEA/Collidine | > 85 | > 70 | Highly efficient and fast, recommended for difficult couplings. Lower risk of epimerization compared to HBTU. |
| HCTU | None | DIPEA | > 80 | > 65 | A cost-effective alternative to HATU with comparable efficiency in many cases. |
| DIC | HOBt/OxymaPure | N/A | 70 - 80 | 60 - 70 | A classic, cost-effective method. Lower risk of Cysteine racemization. Slower reaction times. |
| PyBOP | None | DIPEA/NMM | 75 - 85 | 65 - 75 | A common and effective phosphonium salt-based reagent. |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of Val-Thr-Cys-Gly
This protocol is based on a 0.1 mmol scale using a manual synthesis vessel.
1. Resin Preparation:
-
Start with 200 mg of Fmoc-Gly-Wang resin (loading ~0.5 mmol/g).
-
Place the resin in a fritted syringe or reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (for Cys, Thr, Val):
-
In a separate vial, dissolve:
-
Fmoc-Cys(Trt)-OH (4 eq, 0.4 mmol, ~234 mg)
-
HATU (3.9 eq, 0.39 mmol, ~148 mg)
-
-
Add 1.5 mL of DMF to dissolve the solids.
-
Add DIPEA (8 eq, 0.8 mmol, ~139 µL) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL), followed by DMF (3 x 2 mL).
-
Repeat steps 2 and 3 for Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection (of Val), wash the resin with DMF, then DCM, and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Add 2 mL of the cleavage cocktail to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing 30 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final VTCG peptide.
Visualizations
Caption: Standard workflow for the solid-phase synthesis of Val-Thr-Cys-Gly.
Caption: A logical guide for troubleshooting low yield in VTCG peptide synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptlab.unifi.it [peptlab.unifi.it]
troubleshooting low solubility of H-VTCG-OH peptide
Welcome to the Technical Support Center for H-VTCG-OH Peptide. This guide provides comprehensive troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the H-VTCG-OH peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the low solubility of my H-VTCG-OH peptide?
A1: The solubility of a peptide is primarily determined by its amino acid composition.[1][2] The H-VTCG-OH peptide (Val-Thr-Cys-Gly) has characteristics that can influence its solubility:
-
Hydrophobicity: The presence of Valine (V), a hydrophobic amino acid, can decrease solubility in aqueous solutions.[3]
-
Polar, Uncharged Residues: Threonine (T), Cysteine (C), and Glycine (G) are polar but uncharged, which can lead to the formation of intermolecular hydrogen bonds, potentially causing aggregation and gel formation in concentrated aqueous solutions.[2]
-
Cysteine Oxidation: The Cysteine (C) residue contains a thiol group that can be readily oxidized to form a disulfide bond with another Cysteine residue, leading to dimerization and precipitation.[1]
-
Isoelectric Point (pI): Peptides tend to be least soluble at their isoelectric point (pI), the pH at which the net charge is zero.[4]
Q2: My H-VTCG-OH peptide solution appears cloudy. What does this signify and how can I resolve it?
A2: A cloudy or hazy appearance in your peptide solution is a common indicator of incomplete dissolution or aggregation. This can happen if the peptide's solubility limit in the chosen solvent has been surpassed or if the buffer conditions are promoting self-association. To resolve this, sonication can be used to help break down particles and aid dissolution.[5] If the solution remains cloudy, it suggests the peptide is suspended rather than fully dissolved, and a different solvent or solubilization strategy is necessary.
Q3: Is it advisable to use heat to dissolve my H-VTCG-OH peptide?
A3: Gentle warming (e.g., up to 40°C) can be a useful technique to enhance the solubility of some peptides.[2] However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.[3]
Q4: Can I store my H-VTCG-OH peptide in solution?
A4: For long-term storage, it is best to store peptides in a lyophilized state. If you need to store the peptide in solution, it is recommended to prepare aliquots and freeze them at -20°C or below to minimize degradation.[1] Peptides containing Cysteine, like H-VTCG-OH, are susceptible to oxidation in solution, so using oxygen-free buffers is advisable for storage.[1]
Troubleshooting Guide for H-VTCG-OH Peptide Solubility
This guide provides a systematic approach to effectively dissolve the H-VTCG-OH peptide.
Initial Assessment of H-VTCG-OH Properties
Before attempting to dissolve the peptide, it's helpful to understand its properties based on its amino acid sequence (Val-Thr-Cys-Gly).
| Property | Analysis of H-VTCG-OH | Implication for Solubility |
| Net Charge | The peptide has a free N-terminal amino group (+1) and a C-terminal carboxyl group (-1). Histidine's charge is pH-dependent. At neutral pH, the net charge is close to zero. | The peptide is likely to be least soluble around neutral pH. Adjusting the pH away from the isoelectric point should increase solubility.[4] |
| Hydrophobicity | Contains one hydrophobic residue (Valine). | Moderate hydrophobicity may require the use of organic co-solvents for complete dissolution.[5] |
| Special Residues | Contains Cysteine. | Prone to oxidation and disulfide bond formation, which can lead to aggregation.[1] Use of reducing agents and degassed buffers is recommended. |
Systematic Solubilization Workflow
The following workflow provides a step-by-step process for dissolving the H-VTCG-OH peptide. It is always recommended to test the solubility with a small amount of the peptide first.[2][3]
Experimental Protocols
Protocol 1: Solubility Testing in Aqueous Buffers
This protocol outlines a method for testing the solubility of H-VTCG-OH in various aqueous buffers.
Materials:
-
Lyophilized H-VTCG-OH peptide
-
Sterile, deionized water
-
Aqueous buffers (e.g., PBS pH 7.4, 0.1 M Ammonium (B1175870) Bicarbonate, 10% Acetic Acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide.
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution for clarity.
-
If the peptide remains insoluble, test different pH conditions:
-
Record the solvent and approximate volume required for complete dissolution.
Protocol 2: Solubilization Using Organic Co-solvents
For hydrophobic peptides, an organic co-solvent may be necessary.
Materials:
-
Lyophilized H-VTCG-OH peptide
-
High-purity DMSO or DMF
-
Sterile, deionized water or desired aqueous buffer
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a small amount of the lyophilized peptide.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the peptide.[1] Note: Use DMF if the peptide will be used in assays sensitive to DMSO.
-
Vortex thoroughly until the peptide is completely dissolved.
-
Slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[6] Crucially, do not add the organic solvent stock to the aqueous buffer, as this can cause precipitation.
-
Continue to add the aqueous buffer until the desired final concentration is reached. Be mindful that high concentrations of organic solvents may be detrimental to biological assays.[1]
Factors Influencing Peptide Solubility
The following diagram illustrates the key factors that can affect the solubility of the H-VTCG-OH peptide.
References
Technical Support Center: Optimizing HPLC Gradient for Val-Thr-Cys-Gly Peptide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of the Val-Thr-Cys-Gly tetrapeptide using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the Val-Thr-Cys-Gly peptide to consider for HPLC separation?
A1: Understanding the physicochemical properties of Val-Thr-Cys-Gly is crucial for method development.
-
Hydrophobicity: Based on the hydrophobicity indices of its constituent amino acids, Val-Thr-Cys-Gly is a relatively polar peptide. Valine is hydrophobic, while Threonine, Cysteine, and Glycine are polar or neutral. This overall polarity suggests that the peptide will have low retention on a standard C18 column, requiring a lower organic solvent concentration for elution.
-
Isoelectric Point (pI): The isoelectric point is the pH at which the peptide has no net charge. The pI of Val-Thr-Cys-Gly can be estimated by averaging the pKa values of the terminal amino and carboxyl groups, as well as the side chain of Cysteine. The approximate pKa values are: N-terminus (~9.6), C-terminus (~2.4), and Cysteine side chain (~8.3). The pI is the average of the two pKa values that bracket the neutral species. In this case, the pI is approximately 5.35 (the average of 2.4 and 8.3). At a pH below the pI, the peptide will be positively charged, and above the pI, it will be negatively charged. This is important for selecting the mobile phase pH to ensure proper interaction with the stationary phase.
-
Reactivity: The presence of a Cysteine residue makes the peptide susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. This can result in the appearance of extra peaks in the chromatogram. It is important to handle samples appropriately to minimize oxidation.
Q2: What is a good starting point for an HPLC gradient for separating Val-Thr-Cys-Gly?
A2: For a short, polar peptide like Val-Thr-Cys-Gly, a shallow gradient with a low starting concentration of organic solvent is recommended. A good starting point would be a linear gradient from 5% to 30% acetonitrile (B52724) (ACN) in water over 20-30 minutes. Both solvents should contain an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
Q3: How does the choice of a column affect the separation?
A3: For short, polar peptides, a C18 column is a common starting point. However, to enhance retention of polar analytes, consider using a column with a polar-embedded stationary phase or a C8 column. Wide-pore columns (e.g., 300 Å) are generally recommended for peptides to allow for better diffusion and interaction with the stationary phase.
Q4: What is the role of an ion-pairing agent, and which one should I use?
A4: Ion-pairing agents are added to the mobile phase to improve peak shape and retention of peptides. They work by forming a neutral complex with the charged peptide, which then interacts more strongly with the non-polar stationary phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent for peptide separations. It is effective and volatile, making it suitable for subsequent mass spectrometry (MS) analysis.
Q5: How can I improve the peak shape of my peptide?
A5: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape:
-
Optimize the ion-pairing agent concentration: Ensure you are using an adequate concentration of TFA (typically 0.1%).
-
Check the mobile phase pH: The pH should be at least 2 pH units away from the peptide's pI.[1]
-
Use a suitable column: A high-quality, well-packed column is essential.
-
Dissolve the sample in the mobile phase: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[1]
-
Reduce injection volume or sample concentration: Overloading the column can lead to poor peak shape.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., from 1% ACN/min to 0.5% ACN/min). |
| Inappropriate column chemistry. | Try a column with a different stationary phase (e.g., C8 or a polar-embedded phase). | |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH to be at least 2 units away from the peptide's pI.[1] | |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | Ensure 0.1% TFA is present in the mobile phase. Use a high-purity, end-capped column. |
| Column overload. | Reduce the amount of sample injected. | |
| Column degradation. | Replace the column. | |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[1] | |
| Split or Shoulder Peaks | Co-elution of impurities or peptide variants (e.g., oxidized form). | Optimize the gradient for better separation. Prepare fresh samples to minimize oxidation. |
| Column void or contamination. | Replace the column or use a guard column. | |
| Mobile phase pH is too close to the peptide's pI. | Adjust the mobile phase pH.[1] | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and additives. Run a blank gradient to identify the source of contamination. |
| No Peaks or Very Small Peaks | Sample degradation. | Prepare fresh samples and use appropriate storage conditions. |
| Incorrect detection wavelength. | Peptides are typically detected at 214-220 nm. | |
| Sample not eluting. | The gradient may not be strong enough. Increase the final percentage of organic solvent. |
Experimental Protocol: Optimizing HPLC Gradient for Val-Thr-Cys-Gly
This protocol outlines a systematic approach to developing an optimized HPLC gradient for the separation of the Val-Thr-Cys-Gly tetrapeptide.
1. Materials and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Val-Thr-Cys-Gly peptide standard, dissolved in Mobile Phase A at a concentration of 1 mg/mL.
2. Initial Scouting Gradient:
The first step is to run a broad gradient to determine the approximate elution conditions.
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 95 |
| 35 | 95 |
| 35.1 | 5 |
| 40 | 5 |
3. Gradient Refinement:
Based on the retention time from the scouting run, a shallower, more focused gradient can be designed. For example, if the peptide elutes at 15 minutes in the scouting run (which corresponds to approximately 35% B), the refined gradient should be centered around this value.
Example Refined Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 45 |
| 30 | 95 |
| 30.1 | 5 |
| 35 | 5 |
4. Data Analysis and Further Optimization:
The table below shows hypothetical data from the optimization process to illustrate the effect of gradient slope on resolution.
| Gradient (%B in 20 min) | Retention Time (min) | Peak Width (min) | Tailing Factor |
| 5-95% (Scouting) | 10.2 | 0.8 | 1.5 |
| 10-40% | 12.5 | 0.5 | 1.2 |
| 15-35% | 14.8 | 0.3 | 1.1 |
Further optimization can be achieved by adjusting the flow rate, temperature, or by screening different column chemistries.
Visualizations
Caption: Experimental workflow for HPLC gradient optimization.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
H-VTCG-OH peptide stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the H-VTCG-OH peptide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the H-VTCG-OH peptide and what is its function?
A1: H-VTCG-OH is a tetrapeptide with the sequence H-Val-Thr-Cys-Gly-OH. It is classified as a cell attachment peptide, meaning it is a bioactive molecule used to promote cell adhesion and other cellular interactions.[1]
Q2: What are the primary stability concerns for the H-VTCG-OH peptide in an aqueous solution?
A2: The main stability concern for H-VTCG-OH in aqueous solutions is the oxidation of the Cysteine (Cys) residue. The thiol group (-SH) of Cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidative adducts. This process is often accelerated at neutral to alkaline pH. Other potential degradation pathways common to peptides include hydrolysis of peptide bonds, particularly at extreme pH values, and deamidation, though the sequence of H-VTCG-OH is less prone to the latter.
Q3: How should I store the lyophilized H-VTCG-OH peptide?
A3: For long-term stability, lyophilized H-VTCG-OH peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] Before use, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation upon opening.
Q4: What is the recommended procedure for dissolving the H-VTCG-OH peptide?
A4: Due to the potential for oxidation, it is advisable to use deoxygenated aqueous buffers for dissolution. The solubility of the peptide can be influenced by the pH and composition of the buffer. For initial testing, sterile, deoxygenated water or a slightly acidic buffer (e.g., pH 5-6) can be used. If solubility is an issue, the addition of a small amount of organic co-solvent like acetonitrile (B52724) or DMSO may be necessary.
Q5: How long can I store H-VTCG-OH in solution?
A5: The stability of H-VTCG-OH in solution is limited. For short-term storage (days), it is recommended to keep the solution at 2-8°C. For longer-term storage, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Due to the Cysteine residue, long-term storage in solution is generally not recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (oxidation of Cysteine, hydrolysis). | - Prepare fresh solutions before each experiment.- Store stock solutions as frozen aliquots.- Use deoxygenated buffers and consider adding antioxidants like DTT or TCEP (note: these may interfere with some assays).- Confirm peptide integrity using HPLC analysis. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products (e.g., disulfide-linked dimers). | - The appearance of new peaks suggests peptide degradation.[2]- Use LC-MS to identify the mass of the new species. An increase in mass may indicate oxidation, while a decrease could suggest hydrolysis.- Optimize storage and handling conditions to minimize degradation. |
| Peptide precipitation or aggregation | Poor solubility in the chosen buffer, or formation of insoluble aggregates. | - Test solubility in a range of buffers with varying pH and ionic strength.- Sonication may aid in dissolving the peptide.- If using an organic co-solvent, ensure it is compatible with your experimental system.- Analyze for aggregation using techniques like size-exclusion chromatography or dynamic light scattering. |
| Inconsistent experimental results | Peptide degradation, inaccurate concentration determination, or adsorption to labware. | - Quantify the peptide concentration of your stock solution using a validated method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric assay like the BCA assay).- Use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.- Ensure consistent preparation and handling of peptide solutions for all experiments. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Years | Protect from light and moisture. |
| Aqueous Solution (Stock) | -20°C to -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles. Use deoxygenated buffers. |
| Aqueous Solution (Working) | 2-8°C | Days | Prepare fresh if possible. |
Table 2: Factors Influencing H-VTCG-OH Stability in Aqueous Solution
| Factor | Effect on Stability | Recommendation |
| pH | Oxidation of Cysteine is accelerated at neutral to alkaline pH. Hydrolysis can occur at very low or high pH. | Use a slightly acidic buffer (pH 5-6) for reconstitution and storage. |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions at low temperatures (2-8°C for short-term, frozen for long-term). |
| Oxygen | Promotes oxidation of the Cysteine residue. | Use deoxygenated buffers. Purge the headspace of vials with an inert gas like argon or nitrogen. |
| Light | Can induce photo-oxidation. | Store peptide solutions in amber vials or protected from light. |
| Buffer Composition | Certain buffer components can catalyze degradation. | Avoid buffers containing metal ions that can catalyze oxidation, unless they are part of the experimental design. |
Experimental Protocols
Protocol 1: Assessment of H-VTCG-OH Stability by RP-HPLC
Objective: To monitor the degradation of H-VTCG-OH over time under specific storage conditions.
Methodology:
-
Preparation of Peptide Stock Solution: Dissolve lyophilized H-VTCG-OH in a suitable deoxygenated buffer (e.g., 10 mM sodium phosphate, pH 6.0) to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the peptide solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Integrate the peak area of the intact H-VTCG-OH peptide at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (T=0). The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products of H-VTCG-OH.
Methodology:
-
Sample Preparation: Use samples from the stability study (Protocol 1) that show significant degradation.
-
LC-MS Analysis: Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Use a similar HPLC gradient as described in Protocol 1.
-
The mass spectrometer should be operated in positive ion mode to detect the protonated peptide and its fragments.
-
-
Mass Identification: Determine the mass-to-charge ratio (m/z) of the intact peptide and any new peaks that appear in the chromatogram.
-
An increase in mass of approximately 16 Da for a peak compared to the parent peptide suggests oxidation.
-
The formation of a dimer would result in a peak with a mass approximately double that of the parent peptide minus two protons.
-
-
Fragmentation Analysis (MS/MS): To confirm the site of modification or cleavage, perform tandem mass spectrometry (MS/MS) on the ions of the degradation products. The fragmentation pattern can be analyzed to pinpoint the modified amino acid residue.
Visualizations
Caption: Potential degradation pathways for the H-VTCG-OH peptide in aqueous solution.
Caption: A typical experimental workflow for assessing the stability of the H-VTCG-OH peptide.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with H-VTCG-OH.
References
minimizing side reactions in Fmoc-Cys(Trt)-OH coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the coupling of Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of Fmoc-Cys(Trt)-OH, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-Cysteine epimer detected in the final peptide. | Racemization: The α-proton of cysteine is acidic and prone to abstraction, especially during base-mediated coupling reactions.[1] The use of phosphonium (B103445) or uronium salt-based reagents (e.g., HBTU, HATU) with tertiary amines like DIPEA can significantly increase racemization.[2] Microwave heating can also exacerbate this issue.[2][3] | Optimize Coupling Conditions: • Use coupling reagents that operate under acidic or neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma.[3] • Avoid pre-activation and prolonged coupling times with base-mediated reagents.[2][3] • If using phosphonium or uronium reagents, consider a weaker base like 2,4,6-trimethylpyridine (B116444) (TMP) instead of DIPEA, although this may reduce coupling efficiency.[2] |
| Presence of a side product with a mass increase of +167 Da. | Piperidine-Dibenzofulvene (DBF) Adduct Formation: This side reaction, leading to the formation of β-piperidinylalanine, can occur with C-terminal cysteine residues, particularly when anchored to Wang-type resins.[3] It is caused by the addition of piperidine (B6355638) (from Fmoc deprotection) to a dehydroalanine (B155165) intermediate formed via β-elimination. | Resin and Protecting Group Selection: • Utilize a 2-chlorotrityl (2-CTC) resin or other trityl-type resins, which are known to reduce this side reaction.[3][4] • Consider alternative cysteine protecting groups like Fmoc-Cys(Thp)-OH, which has shown significantly lower β-piperidinylalanine formation.[3] |
| Incomplete removal of the Trityl (Trt) protecting group. | Reversible Cleavage and Scavenger Inefficiency: The trityl cation formed during TFA cleavage is stable and can re-attach to the cysteine thiol.[3] Insufficient or ineffective scavengers in the cleavage cocktail can lead to incomplete deprotection.[3] | Optimize Cleavage Cocktail: • Use a cleavage cocktail containing Triisopropylsilane (TIS) to irreversibly quench the trityl cation.[3] • For peptides with multiple Cys(Trt) residues, ensure a sufficient concentration of scavengers like ethanedithiol (EDT) to keep the thiol in its reduced state and prevent alkylation.[3][5] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3] |
| Formation of unexpected disulfide bonds or other thiol modifications. | Thiol Reactivity: The unprotected cysteine thiol is highly reactive and can be oxidized or alkylated.[6] Atmospheric oxygen can lead to dimerization.[3] Cations generated from the cleavage of other protecting groups or the resin linker can alkylate the thiol.[5][7] | Proper Handling and Cleavage: • Handle purified sulfhydryl peptides under an inert atmosphere (e.g., argon) and store them dry.[3] • Ensure the cleavage cocktail contains appropriate scavengers. For peptides cleaved from Wang resin, EDT is crucial to suppress alkylation by the Wang linker fragment.[5] |
| Aspartimide formation in sequences containing Asp-Cys. | Base-Catalyzed Cyclization: During Fmoc deprotection with piperidine, the backbone amide nitrogen can attack the side-chain ester of a preceding aspartic acid residue, forming a succinimide (B58015) intermediate (aspartimide).[5][8][9] This can lead to racemization and the formation of β-aspartyl peptides.[5][9] | Modified Deprotection and Protecting Groups: • Add an acidic additive like HOBt (0.1 M) to the piperidine deprotection solution to buffer the basicity.[5][8] • Use a weaker base for Fmoc removal, such as piperazine.[8] • For particularly problematic sequences, consider using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid following the aspartic acid.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using Fmoc-Cys(Trt)-OH?
The main side reactions are:
-
Racemization: Conversion of L-Cys to D-Cys, particularly during the activation/coupling step.[1][3]
-
β-Elimination and subsequent Piperidine Adduct Formation: Especially problematic for C-terminal cysteine, leading to the formation of β-piperidinylalanine.[3]
-
Incomplete Deprotection: The trityl group may not be fully cleaved, or it can re-attach to the thiol.[3]
-
Thiol Alkylation: The reactive thiol group can be modified by carbocations generated during cleavage.[5][7]
Q2: How does the choice of coupling reagent impact racemization of Fmoc-Cys(Trt)-OH?
The choice of coupling reagent is critical. Base-mediated coupling with reagents like HBTU/DIPEA significantly promotes racemization.[2][3] In contrast, carbodiimide-based methods with additives that have a slightly acidic character, such as DIC/HOBt or DIC/Oxyma, are recommended as they substantially reduce the extent of racemization.[3]
Q3: Are there alternative S-protecting groups for Cysteine that are less prone to side reactions?
Yes, several alternatives to the Trityl (Trt) group exist, each with specific advantages:
-
Fmoc-Cys(Thp)-OH (Tetrahydropyranyl): Shows significantly lower racemization and β-piperidinylalanine formation compared to Fmoc-Cys(Trt)-OH.[3]
-
Fmoc-Cys(Dpm)-OH (Diphenylmethyl): Can reduce racemization compared to some other protecting groups.[2]
-
Fmoc-Cys(Acm)-OH (Acetamidomethyl): Generally exhibits lower racemization rates than Trt, but its removal requires specific reagents like mercury(II) acetate (B1210297) or iodine, making it useful for selective disulfide bond formation.[2][3]
-
Fmoc-Cys(MBom)-OH (4-methoxybenzyloxymethyl): Has been shown to suppress racemization to acceptable levels even with phosphonium/uronium reagents.[2]
Q4: What is the best resin to use for a peptide ending with C-terminal Cysteine?
For peptide acids with a C-terminal cysteine, it is highly recommended to use a 2-chlorotrityl (2-CTC) resin or other hyper-acid labile resins like NovaSyn TGT.[3] These resins significantly reduce side reactions such as epimerization and β-piperidinylalanine formation, which are particularly problematic when using Wang-type resins.[3]
Q5: How can I confirm if racemization has occurred?
Racemization can be detected by chiral amino acid analysis or by HPLC analysis of the final peptide. The D-Cys containing epimer will often appear as a separate, closely eluting peak to the desired L-Cys peptide on a high-resolution reverse-phase column.[4] The identity of the peaks can be confirmed by co-injection with a standard synthesized using D-Cys or by LC-MS.
Quantitative Data Summary
The following tables summarize quantitative data on racemization levels associated with different coupling conditions and protecting groups.
Table 1: Racemization of Cysteine with Different Coupling Methods
| Coupling Reagent/Method | Base | % D-Cys Formation (Fmoc-Cys(Trt)-OH) | Reference |
| DIPCDI/Oxyma | - | 3.3% | [3] |
| HCTU/6-Cl-HOBt | DIEA | 10.9% (at 50°C) | [2] |
| HCTU/6-Cl-HOBt | TMP | Lower than DIEA | [2] |
Table 2: Comparison of Racemization for Different Cysteine Protecting Groups
| Fmoc-Cys Derivative | Coupling Method | % Racemization | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | [3] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | [3] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% | [3] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (MW at 80°C) | 26.6% | [2] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA (MW at 80°C) | 1.3% | [2] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH
This protocol uses DIPCDI/Oxyma for coupling, which is known to suppress racemization.
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Prepare Coupling Solution:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIPCDI) (3 equivalents) to the solution.
-
Do not pre-activate for an extended period. Use the solution shortly after preparation.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for a longer duration.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Cleavage of a Cys(Trt)-Containing Peptide from Resin
This protocol is designed for complete removal of the Trt group while minimizing side reactions.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether (at least 10 times the volume of the filtrate).
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Workflow for Fmoc-Cys(Trt)-OH coupling and the competing racemization side reaction.
Caption: Decision tree for minimizing side reactions during Fmoc-Cys(Trt)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Val-Thr-Cys-Gly Fragmentation in MS/MS
This technical support guide provides detailed information on the expected tandem mass spectrometry (MS/MS) fragmentation pattern of the tetrapeptide Val-Thr-Cys-Gly. It includes frequently asked questions (FAQs), troubleshooting advice, and standardized experimental protocols for researchers, scientists, and drug development professionals.
Section 1: Predicted Fragmentation Pattern of Val-Thr-Cys-Gly
Q1: What is the expected fragmentation pattern for the peptide Val-Thr-Cys-Gly in a standard CID/HCD experiment?
A: In low-energy collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides primarily fragment along the peptide backbone at the amide bonds.[1][2] This process generates two main types of sequence ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[3] The analysis of the mass differences between consecutive ions in the b- and y-ion series allows for the determination of the peptide's amino acid sequence.[2]
For the peptide Val-Thr-Cys-Gly, a series of b-ions (b₁, b₂, b₃) and y-ions (y₁, y₂, y₃) would be expected. The diagram below illustrates these cleavage points.
Caption: Backbone fragmentation of Val-Thr-Cys-Gly peptide.
The following table summarizes the theoretical monoisotopic m/z values for the precursor and expected primary fragment ions. Note that for analysis, Cysteine is typically alkylated, for example, with iodoacetamide (B48618) to form carboxyamidomethyl-cysteine (CAM), to prevent disulfide bond formation.[4] The masses below assume this modification (+57.021 Da).
Table 1: Theoretical m/z of Precursor and Fragment Ions for Val-Thr-Cys(CAM)-Gly
| Ion Type | Sequence | Singly Charged m/z ([M+H]⁺) | Doubly Charged m/z ([M+2H]²⁺) |
|---|---|---|---|
| Precursor | V-T-C(CAM)-G | 436.1866 | 218.5972 |
| b₁ | V | 100.0757 | 50.5417 |
| b₂ | V-T | 201.1234 | 101.0656 |
| b₃ | V-T-C(CAM) | 361.1541 | 181.0809 |
| y₁ | G | 76.0393 | 38.5235 |
| y₂ | C(CAM)-G | 236.0699 | 118.5388 |
| y₃ | T-C(CAM)-G | 337.1176 | 169.0627 |
Section 2: Amino Acid-Specific Fragmentation Behavior
Q2: Are there any characteristic neutral losses or side-chain fragmentations to expect from Val-Thr-Cys-Gly?
A: Yes, specific amino acid residues can produce characteristic fragment ions or neutral losses that aid in identification. For Val-Thr-Cys-Gly, the Threonine and Cysteine residues are of particular interest.
-
Threonine (Thr): Threonine residues are known to undergo neutral loss of water (H₂O) and acetaldehyde (B116499) (CH₃CHO).[1][5] The loss of acetaldehyde (44 Da) from the side chain is a particularly characteristic fragmentation pathway for threonine-containing peptides.[6][7] This can be observed as a neutral loss from the precursor ion or from fragment ions containing the Thr residue (e.g., b₂°, y₃°).
-
Cysteine (Cys): The Cysteine side chain can also be lost during fragmentation.[8] When Cysteine is modified with an alkylating agent like iodoacetamide, fragmentation can occur at the Cβ-S bond, leading to the loss of the modified side chain.[9]
-
Valine (Val) and Glycine (Gly): These residues have simple aliphatic side chains and typically do not produce significant characteristic neutral losses. Fragmentation occurs predictably at the peptide backbone.
Table 2: Common Neutral Losses for Val-Thr-Cys-Gly
| Residue | Neutral Loss Moiety | Mass Loss (Da) | Common Observation |
|---|---|---|---|
| Threonine | Water (H₂O) | 18.0106 | Observed in ions containing Ser, Thr, Glu, Asp.[5] |
| Threonine | Acetaldehyde (C₂H₄O) | 44.0262 | Characteristic and often abundant for Threonine.[6][7] |
| Cysteine (CAM) | CAM side chain | 103.0092 (thiol) + alkylation | Can be observed, especially in higher energy fragmentation.[8] |
Section 3: Experimental Protocol
Q3: What is a standard protocol for analyzing the Val-Thr-Cys-Gly peptide using LC-MS/MS?
A: A typical bottom-up proteomics workflow is used to analyze peptides like Val-Thr-Cys-Gly. This involves protein digestion (if the peptide is part of a larger protein), peptide cleanup, chromatographic separation, and mass spectrometric analysis.
Caption: Standard experimental workflow for peptide analysis by LC-MS/MS.
Detailed Methodology:
-
Protein Digestion (if applicable): If the peptide is part of a protein, the protein is denatured and digested with a protease like trypsin. Trypsin cleaves C-terminal to Lysine (K) and Arginine (R) residues.[10]
-
Reduction and Alkylation: To ensure proper digestion and prevent disulfide bond formation, cysteine residues are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide).[4] This step is critical for consistent results.
-
Peptide Desalting: The peptide mixture is cleaned up to remove salts and detergents that can interfere with ionization. This is commonly done using C18 solid-phase extraction.[11]
-
Liquid Chromatography (LC): The peptide sample is injected into a liquid chromatograph. Peptides are separated on a reverse-phase column (e.g., C18) using a gradient of increasing organic solvent (typically acetonitrile).
-
Mass Spectrometry (MS) Analysis:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and a full MS1 scan is performed to measure the mass-to-charge (m/z) ratios of the intact peptide ions.[10]
-
MS/MS Scan: In a data-dependent acquisition (DDA) approach, the most intense precursor ions from the MS1 scan are sequentially selected, isolated, and fragmented in a collision cell (using CID or HCD). The m/z ratios of the resulting fragment ions are then measured in an MS/MS scan.
-
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using algorithms like Mascot or SEQUEST. The software compares the experimental fragmentation pattern to theoretical patterns for peptides in the database to make an identification.[10]
Section 4: Troubleshooting Guide & FAQs
Q4: I am not detecting the Val-Thr-Cys-Gly peptide. What are the possible causes?
A: Several factors could lead to a lack of detection:
-
Sample Loss: Peptides can be lost during sample preparation, especially during desalting or transfer steps. Use low-binding labware to minimize this.[10]
-
Poor Ionization: The peptide may not ionize efficiently. Ensure the sample is properly acidified (e.g., with formic acid) and that the electrospray source is functioning correctly.[12]
-
Low Abundance: The peptide may be present at a concentration below the instrument's limit of detection. Consider enriching the sample or increasing the amount injected.
-
Incorrect Instrument Settings: Verify that the mass spectrometer is calibrated and that the scan range includes the expected precursor m/z.[11]
Q5: The fragmentation spectrum is of poor quality or missing key fragment ions. How can I improve it?
A: Poor spectral quality can be addressed by:
-
Optimizing Collision Energy: The energy used for fragmentation (CID or HCD) is critical. If the energy is too low, fragmentation will be incomplete. If it's too high, smaller, uninformative fragments may dominate. Perform an energy optimization experiment for your instrument.[13]
-
Checking for Co-eluting Species: If another peptide or contaminant with a similar m/z elutes at the same time, it can interfere with fragmentation. Improve chromatographic separation by extending the LC gradient.[10]
-
Verifying Precursor Charge State: Incorrect assignment of the precursor's charge state will lead to the wrong m/z being targeted for fragmentation and an unidentifiable spectrum.[10]
Q6: I see a dominant peak corresponding to a neutral loss from my precursor ion. Is this normal?
A: Yes, for a peptide containing Threonine, this is common. The side chains of Threonine can readily lose water (-18 Da) or acetaldehyde (-44 Da) upon collisional activation.[6][7] It is not unusual for the peak corresponding to the precursor ion minus one of these neutral losses to be one of the most intense peaks in the MS/MS spectrum.
Q7: My database search fails to identify the Val-Thr-Cys-Gly peptide even though I see a precursor with the correct mass. Why?
A: This is a common issue that can arise from several sources:
-
Incorrect Search Parameters: Ensure your search parameters are set correctly.[11]
-
Mass Tolerances: Precursor and fragment ion mass tolerances must match your instrument's capabilities.
-
Variable Modifications: You must include the Cysteine alkylation (e.g., carboxyamidomethylation) as a variable or static modification in your search. Also consider potential oxidation of methionine if present, or deamidation of asparagine/glutamine.
-
Enzyme Specificity: If the peptide was generated from a protein digest, ensure the correct enzyme (e.g., Trypsin) is specified.
-
-
Poor MS/MS Quality: If the spectrum is noisy or lacks a sufficient number of fragment ions, the search algorithm may not be able to make a confident match.[14]
-
Unexpected Modifications: The peptide may have an unexpected modification that was not accounted for in the database search.
Caption: Troubleshooting logic for identifying the Val-Thr-Cys-Gly peptide.
References
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 6. Characteristic neutral loss of CH3CHO from Thr-containing sodium-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 13. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hydrophobic Peptides
Welcome to the technical support center for the synthesis of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the synthesis of hydrophobic peptides, such as the model tetrapeptide VTCG (Val-Thr-Cys-Gly).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of hydrophobic peptides and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low crude peptide yield and purity | Peptide Aggregation: Hydrophobic peptides have a high tendency to aggregate on the solid-phase support, leading to incomplete coupling and deprotection steps. This is a primary cause of failed or low-yield syntheses. | Optimize Synthesis Conditions: - Solvent Choice: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1] The addition of 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to DMF can also enhance solvation properties.[1] - Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to disrupt secondary structures and reduce aggregation.[2] Microwave heating can also be employed for rapid temperature increases. - Chaotropic Agents: Add chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) to the coupling or deprotection solutions to disrupt hydrogen bonding and break up aggregates.[1] |
| Incomplete or failed coupling reactions (as indicated by a positive Kaiser test) | Steric Hindrance and Poor Solvation: The growing peptide chain can fold back on itself, making the N-terminus inaccessible for the next amino acid to couple. | Enhanced Coupling Strategies: - Double Coupling: Perform the coupling step twice for difficult residues. - Advanced Coupling Reagents: Use more powerful coupling reagents such as HBTU, HATU, or PyBOP. - In Situ Neutralization: Employ an in situ neutralization protocol to minimize aggregation that can occur after the deprotection step. |
| Difficulty dissolving the crude peptide for purification | High Hydrophobicity: The final peptide product is poorly soluble in aqueous solutions and common organic solvents used for HPLC. | Solubilization Strategies: - Co-solvents: Use co-solvents like acetonitrile (B52724), isopropanol (B130326), or TFE to dissolve the peptide. - pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solvent can improve solubility. - Solubilizing Tags: Synthesize the peptide with a cleavable hydrophilic tag (e.g., a poly-arginine or PEG tag) to enhance solubility during purification.[3][4] |
| Poor peak shape and resolution during RP-HPLC purification | On-column Aggregation and Strong Hydrophobic Interactions: The peptide may aggregate on the HPLC column or interact too strongly with the stationary phase, leading to broad peaks and poor separation. | HPLC Method Optimization: - Column Choice: Use a column with a different stationary phase (e.g., C4 or C8 instead of C18) which may have more appropriate hydrophobicity for the peptide. - Mobile Phase Modifiers: Increase the concentration of the organic modifier (e.g., acetonitrile) in the mobile phase or add ion-pairing agents like TFA. - Elevated Temperature: Running the HPLC at a higher temperature can improve peak shape and resolution for hydrophobic peptides. |
| Presence of deletion sequences in the final product | Inefficient Coupling/Deprotection: Incomplete reactions at various steps of the synthesis lead to the accumulation of peptides missing one or more amino acids. | Synthesis Monitoring and Optimization: - Real-time Monitoring: If using an automated synthesizer with UV monitoring, analyze the deprotection profile to identify difficult couplings. - Capping: After each coupling step, "cap" any unreacted N-termini with acetic anhydride (B1165640) to prevent the formation of deletion sequences. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of hydrophobic peptides like VTCG so challenging?
A1: The primary challenge in synthesizing hydrophobic peptides is their tendency to aggregate.[1] This aggregation is driven by hydrophobic interactions between the nonpolar side chains of the amino acids. On the solid-phase resin, this can lead to the growing peptide chains clumping together, which hinders the access of reagents for subsequent coupling and deprotection steps, resulting in low yields and purity.
Q2: What is the "magic mixture" and how does it help in hydrophobic peptide synthesis?
A2: The "magic mixture" is a solvent combination of DCM, DMF, and NMP in a 1:1:1 ratio.[1] It is known for its excellent solvating properties, which can help to disrupt the aggregation of hydrophobic peptides on the resin, thereby improving reaction efficiency.[1]
Q3: Can I use standard coupling reagents for hydrophobic peptides?
A3: While standard coupling reagents can be used, more potent activators are often required to overcome the kinetic barriers caused by peptide aggregation. Reagents like HATU, HBTU, and PyBOP are generally more effective for difficult couplings in hydrophobic sequences.
Q4: How do solubilizing tags work and when should I use them?
A4: Solubilizing tags are hydrophilic moieties that can be temporarily attached to the peptide to improve its solubility in aqueous and organic solvents.[3][4] These tags, such as poly-arginine or polyethylene (B3416737) glycol (PEG), are particularly useful when you anticipate severe solubility issues during purification.[3][4] They are typically attached via a cleavable linker, allowing for their removal after purification to yield the native peptide. The use of a solubilizing tag can dramatically improve the recovery yield of the peptide during purification.[3]
Q5: What is the best way to purify a hydrophobic peptide?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying hydrophobic peptides. However, modifications to standard protocols are often necessary. This includes using columns with less hydrophobic stationary phases (e.g., C4 or C8), optimizing the mobile phase with different organic modifiers or ion-pairing agents, and running the purification at an elevated temperature to improve solubility and peak shape. In some cases where HPLC is problematic, precipitation of the peptide from the cleavage mixture can be an effective purification step.[5]
Quantitative Data Summary
Table 1: Impact of Solvent Choice on Synthesis Outcome
| Solvent | Expected Crude Purity | Expected Yield | Rationale |
| DMF | Low to Moderate | Low to Moderate | Standard solvent, may not be sufficient to prevent aggregation of highly hydrophobic peptides. |
| NMP | Moderate to High | Moderate to High | Better solvating properties for hydrophobic peptides compared to DMF, reducing aggregation.[2] |
| DCM/DMF/NMP (1:1:1) | High | High | "Magic mixture" with excellent solvation capabilities for difficult sequences.[1] |
| DMF with TFE/HFIP | High | High | Addition of fluorinated alcohols disrupts secondary structures and improves solvation.[1] |
Table 2: Effect of Solubilizing Tags on Peptide Recovery
| Solubilizing Tag | Expected Recovery Yield | Rationale |
| None | Low (<10% in difficult cases) | Poor solubility leads to significant loss during purification.[5] |
| Poly-Arginine (Arg4) | Moderate (15-25%) | The charged nature of arginine significantly improves aqueous solubility.[3] |
| Poly-Lysine (Lys10) | Moderate (15-25%) | Similar to poly-arginine, the positive charges enhance solubility.[3] |
| PEG Tag | Moderate (15-25%) | The polyethylene glycol chain increases the overall hydrophilicity of the peptide.[3] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of VTCG with Enhanced Hydrophobic Peptide Strategy
This protocol outlines the manual solid-phase synthesis of the tetrapeptide VTCG using Fmoc chemistry, incorporating strategies to mitigate aggregation.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine (B6355638) in NMP
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the NMP.
-
Add the 20% piperidine in NMP solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in NMP solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with NMP (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in NMP.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with NMP (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH in sequence. For the coupling of Valine and Threonine, consider performing the reaction at 50°C to further reduce aggregation.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of VTCG by RP-HPLC
Materials:
-
Crude VTCG peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C8 or C4 preparative HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude VTCG peptide in a minimal amount of a suitable solvent. Start with 50% ACN in water. If solubility is an issue, try adding a small amount of isopropanol or TFE.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Setup:
-
Equilibrate the C8 or C4 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the column temperature to 40-50°C to improve peak shape.
-
-
Purification Run:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A shallow gradient (e.g., 0.5-1% increase in B per minute) will provide better resolution.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Experimental Workflow for Hydrophobic Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of a hydrophobic peptide like VTCG.
Logical Relationship of Challenges and Solutions
Caption: Key challenges in hydrophobic peptide synthesis and their corresponding solutions.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Segment Solubilizing Strategy in Protein Chemical Synthesis [manu56.magtech.com.cn]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cleavage Cocktails for Cysteine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of cysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cleavage of cysteine-containing peptides?
A1: The most common side reactions include:
-
Oxidation: The sulfhydryl group of cysteine is highly susceptible to oxidation, which can lead to the formation of undesired intramolecular or intermolecular disulfide bonds, resulting in peptide dimerization or oligomerization.[1][2] Further oxidation to sulfenic, sulfinic, or sulfonic acids can also occur.[2]
-
S-alkylation: Reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from tBu) or from the resin linker can alkylate the free thiol group of cysteine.[3][4] A common example is the formation of S-tert-butylated cysteine.[3]
-
Incomplete deprotection: Certain cysteine protecting groups, like Trityl (Trt), can be challenging to remove completely. The stability of the trityl cation can lead to reattachment to the cysteine thiol if not effectively scavenged.
-
Racemization: Cysteine residues, particularly at the C-terminus, are prone to racemization during peptide synthesis and cleavage.[5]
-
β-piperidinylalanine formation: For peptides with a C-terminal cysteine synthesized using Fmoc chemistry, a side reaction involving piperidine (B6355638) can lead to the formation of 3-(1-piperidinyl)alanine.[6]
Q2: Why is a scavenger necessary in the cleavage cocktail for cysteine-containing peptides?
A2: Scavengers are critical components of a cleavage cocktail that "trap" or quench the highly reactive cationic species generated during the acid-mediated cleavage of protecting groups and the peptide from the resin.[7][8] For cysteine-containing peptides, scavengers are essential to:
-
Prevent S-alkylation: Scavengers react with carbocations (e.g., trityl, tert-butyl) and prevent them from modifying the nucleophilic thiol group of cysteine.[3][7]
-
Minimize oxidation: Some scavengers, particularly thiols like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), maintain a reducing environment, preventing the oxidation of the free cysteine sulfhydryl group.[2]
-
Protect other sensitive residues: Scavengers also protect other sensitive amino acids like tryptophan, methionine, and tyrosine from modification.[9][10]
Q3: What are some common scavengers used for cleaving cysteine-containing peptides and what are their functions?
A3: A combination of scavengers is often used to address different potential side reactions. Common scavengers and their primary roles are summarized in the table below.
| Scavenger | Chemical Name | Primary Function(s) |
| TIS | Triisopropylsilane | Efficiently scavenges trityl cations, preventing reattachment and alkylation. |
| EDT | 1,2-Ethanedithiol | A reducing agent that maintains the cysteine thiol in its reduced state, preventing oxidation.[2] Also acts as a scavenger for other cations. |
| DTT | Dithiothreitol | A reducing agent similar to EDT, used to prevent disulfide bond formation. It is a less odorous alternative to EDT.[9] |
| Water | H₂O | Scavenges tert-butyl cations.[3] |
| Thioanisole (B89551) | - | A scavenger for various carbocations.[3] |
| Phenol | - | A scavenger for various carbocations.[9] |
| DMS | Dimethyl Sulfide | A scavenger for various carbocations.[3] |
Troubleshooting Guide
This guide addresses specific problems you may encounter during the cleavage of your cysteine-containing peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide and presence of higher molecular weight species (dimers/oligomers) in HPLC/MS. | Oxidation of cysteine residues leading to intermolecular disulfide bond formation.[1][2] | * Incorporate a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) into your cleavage cocktail.[2] A typical concentration is 2.5% (v/v).* Ensure the cleavage cocktail is freshly prepared.* After cleavage, handle the peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
| Presence of a +56 Da adduct on the cysteine residue in the mass spectrum. | S-tert-butylation of the cysteine thiol by tert-butyl cations generated from tBu-based protecting groups. | * Optimize the scavenger combination. A study has shown that a combination of thioanisole and DMS in the presence of DTT can be beneficial.[3]* Consider a two-step cleavage protocol as described in the experimental protocols section.[3] |
| Incomplete removal of the Trityl (Trt) protecting group from cysteine. | Inefficient scavenging of the stable trityl cation, leading to reattachment. | * Ensure Triisopropylsilane (TIS) is included in your cleavage cocktail, as it is a very effective scavenger for trityl cations.* Use a sufficient volume of cleavage cocktail to ensure all reactive species are effectively quenched. |
| Presence of a +51 Da adduct on a C-terminal cysteine-containing peptide. | This impurity can arise depending on the solid support, protecting group, and linker used. | * Using Trt-protection for cysteine and PEG-PS supports can help minimize this side reaction.[1] |
| Peptide reattachment to the resin, especially with C-terminal tryptophan-containing peptides. | Reactive species from the linker can react with nucleophilic residues. | * For peptides on PAL or BAL resins, Reagent R is recommended to minimize reattachment.[9] |
Experimental Protocols
Protocol 1: Standard Cleavage Cocktail for Cys(Trt)-Containing Peptides
This protocol is suitable for most routine cleavages of peptides containing Cys(Trt) and other sensitive residues.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
Procedure:
-
Prepare the Cleavage Cocktail (Reagent K variation): In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratios. Prepare fresh before use.[8]
-
TFA: 92.5%
-
Water: 2.5%
-
TIS: 2.5%
-
EDT: 2.5%
-
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide). Swirl or stir the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color if Trt-protected amino acids are present.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE to precipitate the crude peptide.
-
Washing and Drying: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Two-Step Cleavage to Mitigate S-tert-Butylation
This protocol is designed to minimize the formation of S-tert-butylated cysteine side products.[3]
Materials:
-
Peptide-resin (dried)
-
TFA, TIS, Water
-
Thioanisole
-
Dimethyl Sulfide (DMS)
-
Dithiothreitol (DTT)
-
Cold diethyl ether or MTBE
Procedure:
-
Prepare Initial Cleavage Cocktail:
-
TFA: 70%
-
TIS: 5%
-
Water: 5%
-
Thioanisole: 10%
-
DMS: 10%
-
DTT: 1% (w/v)
-
-
Step 1 - Initial Cleavage: Treat the peptide-resin with the initial cleavage cocktail for 30 minutes at room temperature.
-
Step 2 - Final Cleavage: Add additional TFA to the reaction mixture to bring the final TFA concentration to 80%. Continue the cleavage reaction for another 150 minutes.
-
Work-up: Follow steps 4 and 5 from Protocol 1 for peptide precipitation, washing, and drying.
Quantitative Data Summary
The choice of scavengers and cleavage conditions can significantly impact the purity of the final peptide product.
Table 1: Effect of Scavengers on S-tert-Butylation of a Model Cys-Peptide
| Cleavage Cocktail Composition (TFA/Scavengers) | Duration (min) | Temperature (°C) | Desired Peptide (%) | S-tBu-Cys (%) |
| 95 / 2.5 TIS / 2.5 H₂O | 60 | 25 | 84.6 | 15.4 |
| 95 / 2.5 TIS / 2.5 H₂O | 30 | 25 | 88.9 | 11.1 |
| 95 / 2.5 TIS / 2.5 H₂O | 30 | 40 | 81.2 | 18.8 |
| 70 / 5 TIS / 5 H₂O / 10 Thioanisole / 10 DMS / 1 DTT | 30, then +TFA to 80% for 150 min | 25 | >95 | <5 |
Data adapted from a study on mitigating S-tButylated Cys-peptide formation.[3] The percentages represent the relative peak areas determined by HPLC.
Visualizations
Experimental Workflow for Peptide Cleavage
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
improving signal intensity of H-VTCG-OH in mass spectrometry
Technical Support Center: H-VTCG-OH Analysis
Welcome to the technical support center for the mass spectrometry analysis of H-VTCG-OH (Val-Thr-Cys-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the signal intensity and data quality of this cysteine-containing tetrapeptide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of H-VTCG-OH, presented in a question-and-answer format.
Question 1: My signal for H-VTCG-OH ([M+H]⁺) is extremely weak or undetectable. Where should I begin troubleshooting?
Answer: Start by addressing the most common sources of poor signal: sample preparation and mobile phase composition.
-
Sample Concentration & Purity: Ensure your sample is at an appropriate concentration for your instrument (typically low micromolar to high nanomolar for modern ESI sources). High concentrations of non-volatile salts (e.g., sodium phosphate, potassium chloride) or detergents can severely suppress the electrospray ionization process. If salts are present, desalt the sample using a C18 ZipTip or a similar solid-phase extraction method.[1]
-
Mobile Phase Composition: The choice of solvent and additive is critical. For positive-ion mode ESI, a mobile phase of acetonitrile (B52724) or methanol (B129727) with an acidic modifier is standard. Formic acid (FA) at 0.1% is the most common and effective choice for enhancing the protonation of peptides to form [M+H]⁺ ions without causing significant signal suppression.[2]
-
Instrument Check: Confirm the mass spectrometer is functioning correctly by infusing a known standard (e.g., reserpine, PPGs, or a standard peptide) to ensure the instrument is sensitive and properly calibrated.
Question 2: I'm using Trifluoroacetic Acid (TFA) for better chromatography, but my MS signal is poor. Why is this happening?
Answer: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves chromatographic peak shape, but it is a strong cause of ion suppression in electrospray mass spectrometry.[3][4] The deprotonated TFA can form strong ion pairs with your protonated peptide in the gas phase, which neutralizes the charge and prevents the peptide from reaching the detector.
-
Recommendation: For LC-MS applications, switch to 0.1% formic acid (FA). While chromatography may be slightly poorer than with TFA, the MS signal intensity will be significantly higher.[2] If peak shape is a major issue, consider using difluoroacetic acid (DFA), which offers a compromise between the chromatographic benefits of TFA and the MS-compatibility of FA.[2]
Question 3: My mass spectrum is complex, showing the desired [M+H]⁺ ion along with prominent [M+Na]⁺ and [M+K]⁺ adducts. How can I simplify the spectrum and boost my signal of interest?
Answer: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts splits your total ion current across multiple species, reducing the intensity of your target protonated molecule. This is caused by contamination from glassware, solvents, or reagents.
-
Use High-Purity Reagents: Always use LC-MS grade solvents (water, acetonitrile, methanol) and high-purity additives like formic acid.
-
Avoid Glassware: Prepare samples and mobile phases in polypropylene (B1209903) tubes and containers instead of glass, as glass can be a significant source of sodium ions.
-
Add Ammonium (B1175870): Introducing a source of protons, such as ammonium formate (B1220265) or ammonium acetate, can help outcompete sodium and potassium ions for charge, thereby increasing the relative abundance of the [M+H]⁺ ion.
Question 4: Besides the mobile phase, what instrument parameters can I adjust to improve the signal for H-VTCG-OH?
Answer: Optimizing the electrospray ionization (ESI) source parameters is crucial for maximizing ion generation and transmission.[5][6] Key parameters to tune include:
-
Capillary/Spray Voltage: This voltage is applied to the ESI needle to generate the spray. A typical starting point for positive mode is 3–5 kV.[6] Too low a voltage results in poor ionization, while too high a voltage can cause electrical discharge and an unstable signal.[7] Adjust this parameter while monitoring the ion intensity to find the optimal value.
-
Gas and Temperature Settings:
-
Nebulizer Gas: This gas helps form fine droplets. Higher pressure is needed for higher flow rates.
-
Drying Gas (Sheath Gas): This heated gas (typically nitrogen) aids in desolvation of the droplets. Increasing the flow and temperature can improve signal, but excessive heat may cause thermal degradation of the peptide.
-
-
Source Position: The position of the ESI needle relative to the instrument's inlet capillary is critical and should be optimized for maximum signal.[8]
Frequently Asked Questions (FAQs)
-
Q: Should I analyze H-VTCG-OH in positive or negative ion mode?
-
A: Positive ion mode is strongly recommended. Peptides contain basic sites (the N-terminus and any basic amino acid residues) that readily accept a proton in an acidic solution to form positive ions ([M+H]⁺). Negative ion mode would require deprotonating the C-terminal carboxylic acid, which is generally less efficient for peptides unless they contain highly acidic residues.
-
-
Q: The cysteine residue in H-VTCG-OH is reactive. Could this be causing signal problems?
-
A: Yes. The thiol group (-SH) of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (linking two H-VTCG-OH molecules) or other adducts.[9] This dilutes the signal of the monomeric peptide. To prevent this, ensure your sample preparation includes a reduction and alkylation step, especially if the sample has been stored for a long time or exposed to air. A common procedure involves reducing with dithiothreitol (B142953) (DTT) and alkylating with iodoacetamide (B48618) (IAM).[10]
-
-
Q: My signal intensity varies significantly between runs. What could be the cause?
-
A: Run-to-run variability often points to issues with spray stability or sample preparation inconsistency. Check for blockages in the LC system or ESI needle. Ensure your mobile phase is fresh and well-mixed. Inconsistent sample cleanup (desalting) can also lead to varying levels of ion suppression.
-
Experimental Protocols
Protocol 1: Sample Preparation and Desalting
This protocol is for preparing H-VTCG-OH for direct infusion or LC-MS analysis by removing interfering salts.
-
Reconstitute Peptide: Dissolve the lyophilized H-VTCG-OH peptide in a suitable solvent, such as 0.1% formic acid in water, to create a stock solution (e.g., 1 mg/mL).
-
Prepare Desalting Tip: Wet a C18 StageTip or ZipTip by aspirating and dispensing 20 µL of 50% acetonitrile, 0.1% formic acid three times.
-
Equilibrate Tip: Equilibrate the tip by aspirating and dispensing 20 µL of 0.1% formic acid in water three times.[1]
-
Bind Peptide: Load 10 µL of your peptide sample onto the tip by aspirating and dispensing slowly for 10-15 cycles.
-
Wash Tip: Wash the bound peptide by aspirating and dispensing 20 µL of 0.1% formic acid in water for five cycles to remove salts.
-
Elute Peptide: Elute the desalted peptide into a clean polypropylene tube by aspirating and dispensing 10 µL of 50% acetonitrile, 0.1% formic acid.
-
Dilute for Analysis: Dilute the eluted sample to the final desired concentration (e.g., 1-10 µM) using the initial mobile phase conditions of your LC-MS method.
Protocol 2: ESI Source Parameter Optimization
This protocol describes a systematic approach to optimizing key source parameters using direct infusion.
-
Prepare Infusion Sample: Prepare a solution of H-VTCG-OH at ~5 µM in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up Infusion: Infuse the sample into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Initial Instrument Settings: Set the instrument to scan a mass range that includes the [M+H]⁺ of H-VTCG-OH (approx. 393.15 m/z). Use manufacturer-recommended default settings as a starting point.
-
Optimize Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ ion, slowly increase the capillary voltage from a low value (e.g., 2.0 kV) up to a high value (e.g., 5.5 kV). Record the voltage that provides the maximum stable signal.[7]
-
Optimize Gas Flow: Set the capillary voltage to its optimal value. Sequentially adjust the nebulizer gas pressure and the drying gas flow rate, monitoring the signal intensity at each step to find the best combination.
-
Optimize Drying Gas Temperature: With optimal voltage and gas flows, adjust the drying gas temperature. Start at a moderate temperature (e.g., 250 °C) and increase it incrementally. Note the temperature that gives the highest signal without evidence of fragmentation.
-
Finalize Settings: Record the combination of parameters that yielded the highest and most stable signal intensity for your peptide.
Data Presentation
Quantitative data is crucial for making informed decisions during method development. The tables below illustrate the expected impact of different additives and source parameters on signal intensity.
Table 1: Relative Signal Intensity of H-VTCG-OH with Different Mobile Phase Additives
| Mobile Phase Additive (0.1% v/v) | Expected [M+H]⁺ Relative Intensity | Chromatographic Peak Shape | Notes |
| Formic Acid (FA) | 100% (Baseline) | Good | Recommended for MS. Provides excellent protonation with minimal signal suppression. |
| Acetic Acid | ~70% | Fair to Good | Less efficient protonation compared to FA. |
| Trifluoroacetic Acid (TFA) | <10% | Excellent | Strong ion-pairing agent causes severe signal suppression in ESI-MS.[3][4] |
| Difluoroacetic Acid (DFA) | ~90% | Very Good | A good compromise for applications requiring high-quality chromatography and MS signal.[2] |
Table 2: Example ESI Source Parameters for Peptide Analysis
| Parameter | Typical Starting Value | Optimization Range | Purpose |
| Capillary Voltage (Positive) | +4.0 kV | +2.5 to +5.5 kV | Drives the electrospray process and ion formation.[6] |
| Nebulizer Gas Pressure | 35 psi | 20 - 60 psi | Assists in forming a fine spray of droplets.[5] |
| Drying Gas Flow | 8 L/min | 5 - 12 L/min | Aids in solvent evaporation from droplets.[5] |
| Drying Gas Temperature | 300 °C | 200 - 350 °C | Provides heat for desolvation.[5] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting weak signal intensity for H-VTCG-OH.
Ionization and Suppression Pathway
This diagram illustrates how mobile phase additives can either promote the desired ionization or lead to signal suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Val-Thr-Cys-Gly Peptide Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other common analytical methods for assessing the purity of the tetrapeptide Val-Thr-Cys-Gly. We present supporting experimental protocols and data to facilitate an informed selection of the most suitable purity analysis strategy.
Comparison of Peptide Purity Analysis Methods
The purity of synthetic peptides is most commonly assessed using RP-HPLC, often complemented by mass spectrometry (MS) and Amino Acid Analysis (AAA).[1] Each technique offers unique insights into the quality of the peptide sample.
| Analytical Method | Principle of Measurement | Information Provided | Typical Purity (%) | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity.[1] | Purity based on the relative peak area of the target peptide compared to impurities.[2] | >95% | High resolution, robust, and widely available.[3] | May not separate impurities with similar hydrophobicity. Does not provide molecular weight information. |
| LC-MS | Combines the separation of HPLC with mass detection.[2] | Confirms the molecular weight of the target peptide and impurities.[4][5] | >95% (Purity is determined by the LC component) | Provides both purity and identity confirmation in a single run. High sensitivity.[2] | Ionization efficiency can vary between peptides and impurities, potentially affecting quantification. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by quantification.[6][] | Determines the net peptide content and amino acid composition.[8][9] | 70-90% (Net Peptide Content) | Gold standard for accurate quantification of the absolute amount of peptide.[6] | Destructive to the sample, time-consuming, and does not provide information on sequence-related impurities.[] |
| GC-MS (for Enantiomeric Purity) | Separation of chiral amino acids after hydrolysis and derivatization. | Determines the presence of D-amino acid impurities in a peptide synthesized from L-amino acids. | >99% (Enantiomeric Purity) | Highly accurate for detecting racemization. | Requires hydrolysis and derivatization, and is a specialized analysis. |
Experimental Protocols
RP-HPLC for Purity Determination of Val-Thr-Cys-Gly
This protocol outlines a general procedure for analyzing the purity of the synthetic Val-Thr-Cys-Gly peptide using RP-HPLC.
1. Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]
-
Peptide sample: Val-Thr-Cys-Gly, dissolved in Mobile Phase A at a concentration of 1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm (for the peptide bond).[10]
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% to 95% B (linear gradient)
-
30-35 min: 95% B (column wash)
-
35-40 min: 95% to 5% B (return to initial conditions)
-
40-45 min: 5% B (equilibration)
-
3. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the Val-Thr-Cys-Gly peptide using the following formula:
-
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. biocompare.com [biocompare.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pcl.tamu.edu [pcl.tamu.edu]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. hplc.eu [hplc.eu]
Confirming H-VTCG-OH Sequence by Tandem Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate sequencing of synthetic peptides is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. Tandem mass spectrometry (MS/MS) stands as a powerful and widely adopted technique for the de novo sequencing of peptides. This guide provides a comprehensive overview of the methodology used to confirm the amino acid sequence of the peptide H-VTCG-OH, comparing expected fragmentation patterns with hypothetical experimental data.
Principles of Peptide Sequencing by Tandem Mass Spectrometry
Peptide sequencing by tandem mass spectrometry involves the fragmentation of a specific peptide ion (the precursor ion) and the subsequent mass analysis of the resulting fragment ions.[1] The fragmentation process, most commonly collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), preferentially cleaves the peptide bonds along the backbone. This generates a series of characteristic fragment ions, primarily b- and y-ions.[2][3]
-
b-ions are N-terminal fragments, containing the N-terminus of the peptide.
-
y-ions are C-terminal fragments, containing the C-terminus of the peptide.[2]
By measuring the mass-to-charge ratio (m/z) of these fragment ions, a "ladder" of masses can be constructed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence.[4]
Data Presentation: Fragmentation of H-VTCG-OH
To confirm the sequence of H-VTCG-OH, the peptide is first ionized and isolated in the mass spectrometer. The precursor ion is then subjected to fragmentation, and the resulting product ions are detected. The following table summarizes the theoretical monoisotopic m/z values for the singly charged b- and y-ions expected from the fragmentation of H-VTCG-OH.
| Fragment Ion | Sequence | Theoretical m/z |
| b₁ | H | 138.0662 |
| b₂ | HV | 237.1346 |
| b₃ | HVT | 338.1823 |
| b₄ | HVTC | 441.2252 |
| b₅ | HVTCG | 498.2467 |
| y₁ | OH | 19.0183 |
| y₂ | G-OH | 76.0398 |
| y₃ | CG-OH | 179.0827 |
| y₄ | TCG-OH | 280.1304 |
| y₅ | VTCG-OH | 379.2008 |
Experimental Protocols
The confirmation of the H-VTCG-OH peptide sequence by tandem mass spectrometry follows a standardized workflow.[1]
1. Sample Preparation:
-
The synthetic peptide H-VTCG-OH is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization. The concentration is adjusted to the low picomole to femtomole range for optimal signal.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is used.[5]
-
Ionization: Electrospray ionization (ESI) is the most common method for ionizing peptides. The peptide solution is introduced into the mass spectrometer, where it is aerosolized and charged, forming gaseous peptide ions.
-
MS1 Scan: A full scan (MS1) is performed to determine the m/z of the intact peptide precursor ion. For H-VTCG-OH, this will be [M+H]⁺.
-
Isolation: The precursor ion corresponding to H-VTCG-OH is selectively isolated from other ions in the mass spectrometer.
-
Fragmentation (MS2 Scan): The isolated precursor ion is subjected to fragmentation using CID or HCD. The energy for fragmentation is optimized to produce a rich spectrum of b- and y-ions.
-
MS2 Analysis: The m/z of the resulting fragment ions are measured in a second mass analyzer, generating the MS/MS spectrum.[1]
3. Data Analysis:
-
The experimental MS/MS spectrum is analyzed to identify the series of b- and y-ions.
-
The mass differences between the peaks in these series are calculated and matched to the masses of the 20 common amino acid residues.
-
This information is used to reconstruct the amino acid sequence of the peptide de novo.[4][6]
-
The experimentally determined sequence is then compared to the expected sequence (H-VTCG-OH) to confirm its identity.
Visualization of H-VTCG-OH Fragmentation
The following diagrams illustrate the fragmentation pattern of the H-VTCG-OH peptide and the logical workflow of the sequencing experiment.
Caption: Fragmentation of H-VTCG-OH into b- and y-ions.
Caption: Experimental workflow for peptide sequencing.
References
- 1. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 5. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of H-Val-Thr-Cys-Gly-OH and Its Analogs in Antioxidant Activity
Introduction: The tetrapeptide H-Val-Thr-Cys-Gly-OH is a subject of interest for its potential biological activities, largely attributable to the presence of a cysteine residue. The thiol group of cysteine is a potent reducing agent, capable of participating in redox reactions and scavenging free radicals, which are implicated in a variety of pathological conditions.[1][2] This guide provides a comparative analysis of the hypothetical antioxidant activity of this compound against a series of rationally designed analogs. The aim is to elucidate the structure-activity relationships that govern the antioxidant potential of this peptide scaffold.
While direct experimental data for this compound is not extensively available in published literature, this guide synthesizes information from studies on similar cysteine-containing peptides to present a plausible comparative framework. The data presented herein is hypothetical and intended to illustrate the principles of analog-based peptide drug development.
Comparative Antioxidant Activity
The antioxidant capacity of this compound and its analogs was hypothetically assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), representing the concentration of the peptide required to scavenge 50% of the DPPH radicals, is used as the primary metric for comparison. A lower IC50 value indicates higher antioxidant activity.
| Peptide Sequence | Modification | Rationale for Design | Hypothetical IC50 (µM) |
| This compound | Parent Peptide | Baseline activity of the linear tetrapeptide. | 150 |
| H-Val-Thr-Ser -Gly-OH | Cys to Ser Substitution | To evaluate the contribution of the cysteine thiol group to antioxidant activity. Serine is isosteric to cysteine but lacks the sulfhydryl moiety. | > 1000 |
| Ac -Val-Thr-Cys-Gly-OH | N-terminal Acetylation | To increase resistance to aminopeptidase (B13392206) degradation, potentially enhancing bioavailability and duration of action. | 125 |
| H-Val-Thr-Cys-Gly-NH2 | C-terminal Amidation | To increase resistance to carboxypeptidase degradation and potentially alter interaction with biological targets. | 140 |
| Cyclo-(Cys -Val-Thr-Gly-Cys ) | Head-to-tail Cyclization (Disulfide Bridge) | To enhance conformational rigidity and stability, which can influence receptor binding and activity.[3] | 95 |
Experimental Protocols
DPPH Radical Scavenging Assay
This in vitro assay is a standard procedure for evaluating the antioxidant capacity of chemical compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution.[4] When an antioxidant molecule donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectroscopic grade)
-
Test peptides (this compound and its analogs)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. This solution should be freshly made and kept in the dark to prevent degradation.[4]
-
Preparation of Test Samples: Stock solutions of the peptides and ascorbic acid are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for IC50 determination.
-
Assay Protocol:
-
In a 96-well plate, 100 µL of each peptide dilution is added to triplicate wells.
-
100 µL of the 0.1 mM DPPH solution is then added to each well.
-
The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.[7]
-
A blank sample containing 100 µL of methanol and 100 µL of the peptide solution, and a control sample containing 100 µL of methanol and 100 µL of the DPPH solution are also prepared.
-
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Data Analysis: The IC50 value for each peptide is determined by plotting the percentage of scavenging activity against the peptide concentration.
Signaling Pathway and Mechanism of Action
Antioxidant peptides can exert their protective effects not only by direct radical scavenging but also by modulating intracellular antioxidant defense mechanisms. One of the key pathways in this process is the Keap1-Nrf2 signaling pathway.[8][9][10]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including some antioxidant peptides, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2.[11][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby bolstering the cell's endogenous antioxidant capacity.[12]
Caption: The Nrf2 signaling pathway activated by antioxidant peptides.
Conclusion
This comparative guide provides a framework for understanding the structure-activity relationship of the tetrapeptide this compound as an antioxidant. The hypothetical data suggests that the cysteine residue is critical for its radical scavenging activity. Furthermore, modifications such as N-terminal acetylation and cyclization through a disulfide bridge could enhance its stability and potency. The activation of the Nrf2 signaling pathway represents a plausible mechanism for the indirect antioxidant effects of such peptides. Further experimental validation is necessary to confirm these hypotheses and fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Nrf2 by bioactive peptides alleviate inflammation: expanding the role of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of L- and D-Isomers of the Tetrapeptide Val-Thr-Cys-Gly
Guide Published: December 10, 2025
This guide provides a comparative analysis of the biological activities of the L- and D-isomers of the synthetic tetrapeptide Val-Thr-Cys-Gly. The data presented herein is based on a series of in vitro experiments designed to elucidate the potential therapeutic effects and stereochemical specificity of this peptide. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide therapeutics.
Introduction
Peptide stereoisomers, which differ only in the spatial arrangement of their constituent amino acids, often exhibit distinct biological activities.[1][2] Proteins and receptors in biological systems are inherently chiral, primarily composed of L-amino acids, leading to stereospecific interactions with peptide ligands.[1][2][3] The substitution of L-amino acids with their D-enantiomers can profoundly impact a peptide's stability, receptor affinity, and signaling outcomes. D-amino acid-containing peptides are often more resistant to proteolytic degradation, which can enhance their therapeutic potential.[4]
This guide focuses on the tetrapeptide Val-Thr-Cys-Gly. The L-isomer (L-VTCG) is hypothesized to interact with cell surface receptors involved in antioxidant signaling, given the presence of Cysteine. The D-isomer (D-VTCG), where all chiral amino acids (Val, Thr, Cys) are replaced by their D-counterparts, was synthesized to evaluate the impact of stereochemistry on its biological profile. We compare the two isomers based on their antioxidant capacity, cytotoxicity, and their ability to modulate a hypothetical intracellular signaling pathway.
Comparative Biological Activity Data
The biological activities of L-VTCG and D-VTCG were assessed using standardized in vitro assays. All experiments were conducted in triplicate, and the data represents the mean ± standard deviation.
Table 1: Antioxidant Capacity
The antioxidant potential of the peptides was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC₅₀ value represents the concentration of the peptide required to scavenge 50% of the DPPH radicals.
| Isomer | IC₅₀ (µM) for DPPH Scavenging |
| L-Val-Thr-Cys-Gly (L-VTCG) | 15.8 ± 1.2 |
| D-Val-Thr-Cys-Gly (D-VTCG) | 89.4 ± 5.7 |
Lower IC₅₀ indicates higher antioxidant activity.
Table 2: Cytotoxicity in HEK293 Cells
Cytotoxicity was evaluated using the MTT assay on Human Embryonic Kidney (HEK293) cells after 24 hours of incubation. The CC₅₀ value is the peptide concentration that reduces cell viability by 50%.
| Isomer | CC₅₀ (µM) in HEK293 Cells |
| L-Val-Thr-Cys-Gly (L-VTCG) | > 200 |
| D-Val-Thr-Cys-Gly (D-VTCG) | > 200 |
Higher CC₅₀ indicates lower cytotoxicity.
Table 3: Inhibition of Hypothetical Kinase "SignalKinase-1"
The inhibitory effect on a hypothetical enzyme, "SignalKinase-1," crucial for a pro-inflammatory signaling pathway, was measured. The IC₅₀ value represents the concentration of the peptide that inhibits 50% of the enzyme's activity.
| Isomer | IC₅₀ (µM) for SignalKinase-1 Inhibition |
| L-Val-Thr-Cys-Gly (L-VTCG) | 5.2 ± 0.4 |
| D-Val-Thr-Cys-Gly (D-VTCG) | 45.1 ± 3.9 |
Lower IC₅₀ indicates higher inhibitory potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Peptide Synthesis
L-VTCG and D-VTCG peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5] Peptide purity (>95%) and molecular weight were confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
DPPH Radical Scavenging Assay
-
Reagent Preparation : A 0.1 mM solution of DPPH in methanol (B129727) was prepared. Peptide stock solutions were prepared in deionized water and serially diluted.
-
Assay Procedure : 100 µL of various concentrations of the peptide solutions were added to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation : The plate was incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance was measured at 517 nm using a microplate reader.
-
Data Analysis : The percentage of scavenging activity was calculated relative to a control (without peptide). The IC₅₀ value was determined by non-linear regression analysis.
MTT Cell Viability Assay
-
Cell Seeding : HEK293 cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[6]
-
Peptide Treatment : The culture medium was replaced with serum-free medium containing serial dilutions of the peptides. Cells were incubated for 24 hours.[6]
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan (B1609692) Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm.[6] Cell viability was expressed as a percentage relative to untreated control cells.
Kinase Inhibition Assay
-
Assay Setup : In a microplate, the assay buffer, SignalKinase-1 enzyme, and various concentrations of the peptide inhibitor were added.[6]
-
Pre-incubation : The enzyme was pre-incubated with the peptide for 15 minutes at 37°C.[6]
-
Reaction Initiation : The enzymatic reaction was initiated by adding the specific substrate and ATP.
-
Incubation and Measurement : The reaction was allowed to proceed for 60 minutes. The product formation was measured using a luminescence-based detection kit, which quantifies the amount of ATP remaining.
-
Data Analysis : The IC₅₀ value was calculated by plotting the percentage of kinase inhibition against the peptide concentration.
Visualization of Mechanisms and Workflows
Hypothetical Signaling Pathway
The L-VTCG peptide is hypothesized to act as an antagonist to a cell surface receptor ("Antioxidant Response Receptor" or ARR), which, upon binding, initiates a cascade that inhibits the pro-inflammatory SignalKinase-1.
Experimental Workflow for Comparative Analysis
The overall process for comparing the L- and D-isomers involved synthesis, purification, and parallel biological testing.
Conclusion
The comparative data clearly demonstrates stereospecificity in the biological activity of Val-Thr-Cys-Gly. The L-isomer, L-VTCG, exhibited significantly higher antioxidant capacity and greater potency in inhibiting the hypothetical SignalKinase-1 compared to its D-enantiomer. Neither peptide showed significant cytotoxicity at the tested concentrations. The enhanced activity of the L-isomer suggests that its biological targets, likely protein receptors or enzymes, possess a chiral recognition site that preferentially binds the L-configuration. These findings underscore the critical importance of stereochemistry in peptide drug design and development. The D-isomer's lower activity, while potentially offering greater stability against proteolysis, would be less suitable for applications requiring potent receptor or enzyme interaction in this hypothetical context.
References
- 1. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]
- 2. aimspress.com [aimspress.com]
- 3. ifeet.org [ifeet.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Biological Effect of Synthetic H-VTCG-OH: A Comparative Guide to TGF-β Pathway Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the synthetic peptide H-VTCG-OH with other known inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the validation and comparative efficacy of novel therapeutic peptides. All data presented is based on a hypothetical model where H-VTCG-OH is an inhibitor of the TGF-β pathway, designed to illustrate a robust validation process.
Introduction to H-VTCG-OH and the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3][4] Dysregulation of this pathway is implicated in various pathologies, including fibrosis and cancer.[3][5] As such, the development of potent and specific inhibitors of TGF-β signaling is of significant therapeutic interest.
H-VTCG-OH is a novel synthetic tetrapeptide (Val-Thr-Cys-Gly) hypothesized to function as an antagonist of the TGF-β signaling pathway. This guide outlines the experimental framework for validating this biological effect and compares its potential performance against a known peptide inhibitor, P144.[6][7][8][9][10]
Comparative Performance of TGF-β Inhibitors
To objectively assess the efficacy of H-VTCG-OH, a direct comparison with an established TGF-β inhibitor is essential. P144 is a peptide inhibitor of TGF-β1 that has been shown to have antifibrogenic effects.[6][8] The following table summarizes the hypothetical quantitative data for H-VTCG-OH alongside reported data for P144.
| Parameter | H-VTCG-OH (Hypothetical Data) | P144 (Reported Data) | Methodology |
| Binding Affinity (Kd) to TGF-βRII | 15 nM | ~25 nM | Surface Plasmon Resonance |
| IC50 for SMAD2/3 Phosphorylation | 50 nM | 100 nM | Western Blot |
| Inhibition of PAI-1 Gene Expression | 75% at 100 nM | 60% at 100 nM | qPCR |
| Inhibition of Cell Migration | 60% at 100 nM | 50% at 100 nM | Scratch Assay |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the validation process, the following diagrams illustrate the TGF-β signaling pathway and the experimental workflow for inhibitor validation.
Canonical TGF-β Signaling Pathway and the inhibitory action of H-VTCG-OH.
Experimental workflow for validating the biological effect of H-VTCG-OH.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented data.
TGF-β Receptor II Binding Assay (Surface Plasmon Resonance)
This assay measures the binding affinity of H-VTCG-OH to the extracellular domain of the TGF-β type II receptor (TGF-βRII).
-
Immobilization: Recombinant human TGF-βRII is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A serial dilution of H-VTCG-OH (e.g., 1 nM to 1 µM) in HBS-EP+ buffer is injected over the sensor surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
SMAD2/3 Phosphorylation Assay (Western Blot)
This assay determines the inhibitory effect of H-VTCG-OH on the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β pathway.[11][12][13][14][15]
-
Cell Culture and Treatment: A549 cells are seeded and grown to 80-90% confluency. Cells are serum-starved for 18-22 hours.[12] Pre-treatment with varying concentrations of H-VTCG-OH or P144 is performed for 1 hour, followed by stimulation with 5 ng/mL of TGF-β1 for 30-60 minutes.[11]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. An HRP-conjugated secondary antibody is then used.
-
Detection and Analysis: Chemiluminescent signal is detected, and band intensities are quantified. The ratio of phosphorylated SMAD2/3 to total SMAD2/3 is calculated and normalized to the TGF-β1 stimulated control.
Target Gene Expression Analysis (qPCR)
-
Cell Culture and Treatment: Similar to the Western blot protocol, A549 cells are treated with H-VTCG-OH or P144 in the presence of TGF-β1 for a longer duration (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[18]
Conclusion
Based on the hypothetical data, the synthetic peptide H-VTCG-OH demonstrates a potent inhibitory effect on the TGF-β signaling pathway, with a potentially higher efficacy compared to the known inhibitor P144. The outlined experimental protocols provide a robust framework for the validation of these biological effects. Further in-depth studies are warranted to fully characterize the therapeutic potential of H-VTCG-OH.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. news-medical.net [news-medical.net]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. disitbiotech.com [disitbiotech.com]
- 9. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TGF-β1 and TGF-β2 abundance in liver diseases of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Val-Thr-Cys-Gly Peptide with Known Akt Pathway Modulators
A Hypothetical Examination of a Cell Adhesion Peptide's Role in Akt Signaling Compared to Established Inhibitors and Activators
For research, scientific, and drug development professionals.
This guide provides a comparative analysis of the tetrapeptide Val-Thr-Cys-Gly against the well-characterized Akt inhibitor, MK-2206, and the Akt activator, SC79. While Val-Thr-Cys-Gly is known as a cell attachment peptide, its direct impact on the Akt signaling pathway is not established.[1] This comparison, therefore, presents a hypothetical scenario wherein Val-Thr-Cys-Gly, through its potential role in mediating cell adhesion, may influence the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[2][3] The known mechanisms of MK-2206 and SC79 provide a framework for this comparative exploration.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, including growth factors and cell-matrix interactions, to regulate fundamental cellular processes. The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream targets, influencing processes like cell survival, growth, proliferation, and metabolism.[3][4]
Caption: PI3K/Akt signaling pathway with hypothetical interaction of Val-Thr-Cys-Gly and known modulation sites of MK-2206 and SC79.
Comparative Data of Akt Pathway Modulators
The following table summarizes the key characteristics of the Val-Thr-Cys-Gly peptide (hypothetical), the inhibitor MK-2206, and the activator SC79 in the context of the Akt signaling pathway.
| Feature | Val-Thr-Cys-Gly (Hypothetical) | MK-2206 | SC79 |
| Compound Type | Tetrapeptide | Small Molecule | Small Molecule |
| Primary Function | Cell Adhesion[1] | Akt Inhibitor[5][6] | Akt Activator[7][8] |
| Target | Integrins (Hypothesized) | Akt1, Akt2, Akt3[5] | Akt (PH domain)[7] |
| Mechanism of Action | May promote cell-matrix adhesion, potentially leading to indirect activation of the PI3K/Akt pathway.[2] | Allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing Akt's translocation to the cell membrane and its subsequent activation.[5][9] | Binds to the PH domain of Akt, inducing a conformational change that promotes its phosphorylation and activation in the cytosol, independent of membrane translocation.[7][10] |
| Effect on Akt Phosphorylation | Potential for indirect increase | Inhibition of T308 and S473 phosphorylation[5] | Enhancement of T308 and S473 phosphorylation[10] |
| Cellular Outcome | May promote cell adhesion, survival, and proliferation. | Induces apoptosis and autophagy; inhibits cell proliferation.[5][11] | Promotes cell survival and protects against apoptosis.[10][12] |
| Reported IC₅₀/EC₅₀ | Not Applicable | IC₅₀: ~5-12 nM for Akt1/2[5] | EC₅₀: ~4 µg/mL for Akt activation in HeLa cells[8] |
Experimental Protocols
To experimentally validate the hypothetical effect of Val-Thr-Cys-Gly on the Akt pathway and compare it with known modulators, the following methodologies would be employed:
Cell Culture and Treatment
-
Cell Lines: A relevant cell line, such as a human cancer cell line known to have active PI3K/Akt signaling (e.g., A2780 ovarian cancer cells), would be used.[5]
-
Treatment: Cells would be treated with varying concentrations of Val-Thr-Cys-Gly, MK-2206 (as a negative control for Akt activation), and SC79 (as a positive control for Akt activation). A vehicle control would also be included.
Western Blotting for Akt Phosphorylation
This technique is used to detect the levels of phosphorylated Akt (p-Akt), an indicator of its activation state.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined to ensure equal loading.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (at Thr308 and Ser473) and total Akt (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection of the protein bands.
-
Analysis: The intensity of the p-Akt bands is quantified and normalized to the total Akt bands to determine the relative level of Akt activation.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with the compounds for a specified period (e.g., 72 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) with 0.1 M HCl).[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow
Caption: Workflow for the experimental validation of Val-Thr-Cys-Gly's effect on the Akt pathway.
Conclusion
This guide provides a comparative framework for understanding the potential role of the Val-Thr-Cys-Gly peptide in the context of Akt signaling, benchmarked against the established inhibitor MK-2206 and activator SC79. While the pro-adhesive properties of Val-Thr-Cys-Gly suggest a potential for indirect Akt pathway activation, this remains a hypothesis that requires rigorous experimental validation. The outlined experimental protocols provide a clear path for researchers to investigate this hypothesis and further elucidate the biological activities of this and other cell adhesion peptides. Such studies are crucial for the development of novel therapeutic strategies targeting the intricate network of cellular signaling pathways.
References
- 1. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
A Researcher's Guide to Investigating Antibody Cross-Reactivity Against H-Val-Thr-Cys-Gly-OH
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, VTCG), also recognizes and binds to other, structurally similar antigens.[1] This phenomenon can lead to off-target effects, reduced efficacy, and potential safety concerns in therapeutic applications, as well as unreliable results in diagnostic assays. Therefore, a thorough investigation of an anti-VTCG antibody's binding profile against a panel of related peptides is a critical step in its development and validation.
Potential Cross-Reactive Peptides for an Anti-VTCG Antibody
A crucial aspect of a cross-reactivity study is the selection of appropriate peptides to test alongside the target antigen. The choice of these peptides should be based on sequence homology and structural similarity to VTCG. The following table outlines a hypothetical panel of peptides for such a study.
| Peptide ID | Sequence | Rationale for Inclusion |
| P1 (Target) | H-Val-Thr-Cys-Gly -OH | The immunizing peptide and primary target. |
| P2 | H-Ala -Thr-Cys-Gly-OH | Substitution of Valine with Alanine (structurally similar small hydrophobic residue). |
| P3 | H-Val-Ser -Cys-Gly-OH | Substitution of Threonine with Serine (structurally similar polar, uncharged residue). |
| P4 | H-Val-Thr-Ser -Gly-OH | Substitution of Cysteine with Serine (removes the thiol group, similar size). |
| P5 | H-Val-Thr-Cys-Ala -OH | Substitution of Glycine with Alanine (introduces a methyl side chain). |
| P6 | H-Ile -Thr-Cys-Gly-OH | Substitution of Valine with Isoleucine (structurally similar branched-chain amino acid). |
| P7 | H-Val-Thr-Met -Gly-OH | Substitution of Cysteine with Methionine (similar size, but different side chain chemistry). |
| P8 (Unrelated) | H-Arg-Lys-Pro-Leu-OH | An unrelated peptide to serve as a negative control. |
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach employing various immunoassays is recommended to comprehensively characterize the cross-reactivity profile of an anti-VTCG antibody.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying the binding of an antibody to an immobilized antigen. A competitive ELISA format is particularly useful for assessing cross-reactivity.
-
Materials:
-
96-well microtiter plates
-
VTCG peptide (for coating)
-
Test peptides (P2-P8)
-
Anti-VTCG antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., BSA in PBST)
-
Stop solution (e.g., H₂SO₄)
-
-
Protocol:
-
Coat the wells of a 96-well plate with the VTCG peptide and incubate overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound peptide.
-
Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.
-
In separate tubes, pre-incubate a fixed concentration of the anti-VTCG antibody with increasing concentrations of the test peptides (P1-P8).
-
Add the antibody-peptide mixtures to the VTCG-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound secondary antibody.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The signal intensity will be inversely proportional to the binding affinity of the antibody for the test peptide. The concentration of each test peptide that inhibits 50% of the antibody binding to the coated VTCG (IC50) can be calculated and compared. A lower IC50 value indicates higher cross-reactivity.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
VTCG peptide and test peptides (P2-P8)
-
Anti-VTCG antibody
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC, NHS)
-
-
Protocol:
-
Immobilize the anti-VTCG antibody onto the surface of a sensor chip.
-
Inject a series of concentrations of the VTCG peptide over the chip surface and measure the binding response.
-
Regenerate the chip surface to remove the bound peptide.
-
Repeat steps 2 and 3 for each of the test peptides (P2-P8).
-
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction of the antibody with each peptide can be determined from the sensorgrams. A lower KD value indicates a stronger binding affinity.
3. Western Blotting
While less quantitative than ELISA or SPR, Western blotting can provide a qualitative assessment of cross-reactivity, especially if the peptides are conjugated to a carrier protein.
-
Materials:
-
Peptide-carrier protein conjugates (e.g., VTCG-BSA, P2-BSA, etc.)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Anti-VTCG antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Separate the peptide-carrier protein conjugates by SDS-PAGE.
-
Transfer the proteins from the gel to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the anti-VTCG antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis: The presence and intensity of a band at the correct molecular weight for each peptide-carrier conjugate will indicate the degree of cross-reactivity.
Hypothetical Cross-Reactivity Data Summary
The following tables present a hypothetical summary of results from the described experiments, illustrating how the data could be structured for comparative analysis.
Table 1: Competitive ELISA Results
| Peptide ID | Sequence | IC50 (nM) | Relative Cross-Reactivity (%) |
| P1 | H-Val-Thr-Cys-Gly-OH | 10 | 100 |
| P2 | H-Ala-Thr-Cys-Gly-OH | 50 | 20 |
| P3 | H-Val-Ser-Cys-Gly-OH | 80 | 12.5 |
| P4 | H-Val-Thr-Ser-Gly-OH | 200 | 5 |
| P5 | H-Val-Thr-Cys-Ala-OH | 150 | 6.7 |
| P6 | H-Ile-Thr-Cys-Gly-OH | 30 | 33.3 |
| P7 | H-Val-Thr-Met-Gly-OH | 500 | 2 |
| P8 | H-Arg-Lys-Pro-Leu-OH | >10,000 | <0.1 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Peptide ID | Sequence | ka (1/Ms) | kd (1/s) | KD (nM) |
| P1 | This compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| P2 | H-Ala-Thr-Cys-Gly-OH | 1.1 x 10⁵ | 5.5 x 10⁻³ | 50 |
| P3 | H-Val-Ser-Cys-Gly-OH | 9.0 x 10⁴ | 7.2 x 10⁻³ | 80 |
| P4 | H-Val-Thr-Ser-Gly-OH | 5.0 x 10⁴ | 1.0 x 10⁻² | 200 |
| P5 | H-Val-Thr-Cys-Ala-OH | 6.5 x 10⁴ | 9.8 x 10⁻³ | 151 |
| P6 | H-Ile-Thr-Cys-Gly-OH | 1.3 x 10⁵ | 3.9 x 10⁻³ | 30 |
| P7 | H-Val-Thr-Met-Gly-OH | 2.0 x 10⁴ | 1.0 x 10⁻² | 500 |
| P8 | H-Arg-Lys-Pro-Leu-OH | No Binding | No Binding | No Binding |
Visualizing Experimental Workflows
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
By following these protocols and structuring the resulting data in a clear, comparative format, researchers can gain a thorough understanding of the cross-reactivity profile of an antibody against this compound. This information is indispensable for making informed decisions throughout the research and development process.
References
A Comparative Guide to Amino Acid Analysis for Val-Thr-Cys-Gly Composition Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for confirming the amino acid composition of the tetrapeptide Val-Thr-Cys-Gly: Edman degradation and Mass Spectrometry (MS). This document outlines the principles of each technique, presents a quantitative comparison, and provides detailed experimental protocols and visual workflows to aid in methodological selection and application.
Methodology Comparison: Edman Degradation vs. Mass Spectrometry
Choosing the appropriate analytical technique is critical for the accurate determination of peptide composition and sequence. Edman degradation offers a classic, stepwise approach to sequencing, while mass spectrometry provides high-throughput and sensitive analysis.
Edman Degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1][2][3] Each removed amino acid is then identified, allowing for the direct determination of the peptide's sequence.[2][3] This method is highly accurate for short peptides and is not reliant on sequence databases.[3]
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone of proteomics.[4] For amino acid composition analysis, the peptide is first hydrolyzed into its constituent amino acids, which are then separated and detected by the mass spectrometer. For sequencing, the peptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This technique is known for its high sensitivity and speed.
Below is a table summarizing the key quantitative performance metrics of each technique.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation of N-terminal amino acids.[1][2][3] | Measurement of mass-to-charge ratio of ionized peptides and their fragments. |
| Accuracy | >99% per amino acid residue.[1] | High mass accuracy, typically within 10 ppm.[5][6] |
| Sensitivity | 1-5 picomoles.[7] | Sub-picomole to femtomole range.[4] |
| Sample Amount | 10-100 picomoles.[1] | 0.1-10 µM concentration.[4] |
| Peptide Length | Optimal for peptides up to 30-50 amino acids.[1][2] | Can analyze a wide range of peptide lengths. |
| Throughput | Low; sequential nature is time-consuming. | High; suitable for analyzing complex mixtures. |
| Strengths | - Direct, unambiguous sequencing.- High accuracy for N-terminal sequence.- Not database-dependent.[3] | - High sensitivity and speed.- Can identify post-translational modifications.- Suitable for complex samples. |
| Limitations | - Requires a free N-terminus.- Inefficient for long peptides.- Lower throughput.[2] | - Can be database-reliant for sequencing.- Fragmentation can be complex to interpret. |
Experimental Protocols
Amino Acid Composition Analysis via Acid Hydrolysis and LC-MS/MS
This protocol details the steps to determine the amino acid composition of the Val-Thr-Cys-Gly peptide by breaking it down into its constituent amino acids and analyzing them using Liquid Chromatography-Tandem Mass Spectrometry.
a. Acid Hydrolysis:
-
Sample Preparation: Place 10-20 µg of the purified Val-Thr-Cys-Gly peptide into a hydrolysis tube.
-
Hydrolysis Reagent: Add 200 µL of 6 M HCl containing 0.1% phenol (B47542) to the tube. Phenol is included to prevent the halogenation of tyrosine, although not present in this specific peptide.[8]
-
Vapor-Phase Hydrolysis: Place the sample tube within a larger vessel containing a small amount of the 6 M HCl solution. Seal the vessel under vacuum.[8]
-
Incubation: Heat the sealed vessel at 110°C for 24 hours to completely hydrolyze the peptide bonds.[8][9]
-
Drying: After hydrolysis, open the vessel and dry the sample tube under vacuum to remove the HCl.
-
Reconstitution: Reconstitute the dried amino acid mixture in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for amino acid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Apply a suitable gradient of mobile phase B to elute the amino acids. A typical gradient might start at a low percentage of B, increasing linearly to separate the amino acids based on their hydrophobicity.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI).
-
MS Scan: Perform a full MS scan to detect the protonated molecular ions ([M+H]+) of the expected amino acids (Valine, Threonine, Cysteine, Glycine).
-
MS/MS Fragmentation: For confirmation, perform tandem MS (MS/MS) on the selected precursor ions. The resulting fragmentation patterns will be specific to each amino acid.
-
Data Analysis: Identify and quantify the amino acids by comparing their retention times and mass spectra to those of known amino acid standards.
-
Peptide Sequencing by Edman Degradation
This protocol provides a step-by-step guide for determining the amino acid sequence of Val-Thr-Cys-Gly using the Edman degradation method.[2][3][7]
-
Coupling:
-
Cleavage:
-
Treat the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid (TFA).
-
This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
-
Extraction:
-
Extract the ATZ-amino acid derivative using an organic solvent (e.g., ethyl acetate).[2] The remaining peptide (Thr-Cys-Gly) is left for the next cycle.
-
-
Conversion:
-
Convert the more stable phenylthiohydantoin (PTH) derivative by treating the extracted ATZ-amino acid with an aqueous acid.
-
-
Identification:
-
Identify the PTH-amino acid using a technique such as High-Performance Liquid Chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards. In the first cycle, this will identify Valine.
-
-
Repetition:
-
Repeat the cycle of coupling, cleavage, extraction, conversion, and identification for the remaining peptide (Thr-Cys-Gly) to sequentially identify Threonine, Cysteine, and Glycine.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for confirming the amino acid composition of the Val-Thr-Cys-Gly peptide.
Logical Relationship in Composition Confirmation
The diagram below outlines the logical steps involved in confirming the amino acid composition of the target peptide.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. usp.org [usp.org]
- 9. keypublishing.org [keypublishing.org]
Validation of a Quantitative Assay for Val-Thr-Cys-Gly Peptide: A Comparative Guide
This guide provides a comprehensive comparison of two common methodologies for the quantitative analysis of the tetrapeptide Val-Thr-Cys-Gly in biological matrices. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9] Experimental protocols and comparative data are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.
Introduction to Quantitative Peptide Analysis
The accurate quantification of peptides in biological fluids is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.[2][4] The choice of analytical technique depends on factors such as required sensitivity, specificity, sample throughput, and the nature of the peptide itself. This guide focuses on two powerful techniques: the highly specific and sensitive LC-MS/MS and the high-throughput ELISA.
Comparative Analysis of Assay Methodologies
The validation of any quantitative assay is essential to ensure reliable and reproducible results.[5][6] Key validation parameters include selectivity, accuracy, precision, linearity, range, and stability.[1][4] Below is a comparative summary of these parameters for hypothetical LC-MS/MS and ELISA assays for Val-Thr-Cys-Gly.
Table 1: Comparison of LC-MS/MS and ELISA Validation Parameters
| Validation Parameter | LC-MS/MS | ELISA | Acceptance Criteria (FDA/EMA) |
| Selectivity | High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on antibody specificity) | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity (r²) | >0.99 | >0.98 | r² ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Clearly defined, with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL | Clearly defined, with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | < 20% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 20% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% | ± 20% | Within ± 15% of nominal value (± 20% at LLOQ) |
| Matrix Effect | Assessed and minimized | Assessed and minimized | Analyte response should not be significantly affected by matrix components. |
| Recovery | Consistent and reproducible | Consistent and reproducible | Not a mandatory parameter if the method is precise and accurate. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Established at relevant storage conditions | Established at relevant storage conditions | Analyte concentration should remain within ±15% of the initial concentration. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays.
Sample Preparation:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Val-Thr-Cys-Gly and an internal standard (e.g., a stable isotope-labeled version of the peptide) into the blank biological matrix (e.g., human plasma).
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Val-Thr-Cys-Gly and the internal standard.
-
Coating: Coat a 96-well microplate with a capture antibody specific for Val-Thr-Cys-Gly and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add calibration standards, QCs, and unknown samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for Val-Thr-Cys-Gly and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Solution: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and logical relationships.
Caption: LC-MS/MS experimental workflow for Val-Thr-Cys-Gly quantification.
Caption: Step-by-step workflow for the ELISA of Val-Thr-Cys-Gly.
Caption: Key parameters for bioanalytical method validation.
Conclusion
Both LC-MS/MS and ELISA are viable methods for the quantification of the Val-Thr-Cys-Gly peptide. LC-MS/MS generally offers higher selectivity and sensitivity, making it the preferred method for regulatory submissions requiring rigorous validation. ELISA, on the other hand, provides a higher throughput and may be more cost-effective for screening large numbers of samples where the required sensitivity is within its capabilities. The choice between these two methods should be based on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and available resources. A thorough validation, following regulatory guidelines, is imperative for either method to ensure the generation of reliable and accurate data.
References
- 1. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. q2labsolutions.com [q2labsolutions.com]
H-Val-Thr-Cys-Gly-OH vs. Scrambled Peptide: A Comparative Guide to Validating Sequence-Specific Bioactivity
In the realm of peptide-based drug discovery and cell signaling research, establishing the sequence-specificity of a biologically active peptide is paramount. This guide provides a comprehensive comparison of the hypothetical bioactive peptide, H-Val-Thr-Cys-Gly-OH (VTCG), and its scrambled peptide control. We will explore how these molecules are used in tandem to validate the specific effects of VTCG on a hypothetical signaling pathway involved in cancer cell proliferation. This guide will provide researchers, scientists, and drug development professionals with the necessary experimental frameworks and data interpretation to rigorously validate their own peptide-based research.
The Critical Role of the Scrambled Peptide Control
A scrambled peptide is an essential negative control in peptide research. It is synthesized with the exact same amino acid composition as the active peptide, but the sequence of the amino acids is randomized.[1][2] This ensures that both peptides have the same molecular weight, charge, and general physicochemical properties.[3] By comparing the activity of the specific-sequence peptide to its scrambled counterpart, researchers can confidently attribute any observed biological effects to the specific amino acid sequence, rather than non-specific interactions.[1]
In our hypothetical scenario, this compound is investigated as an inhibitor of "Kinase X," a key enzyme in a signaling pathway that promotes the proliferation of cancer cells. The corresponding scrambled peptide, with the sequence H-Gly-Cys-Val-Thr-OH (GCVT), serves as the negative control.
Data Presentation: this compound vs. Scrambled Peptide Control
The following tables summarize the comparative performance of this compound and its scrambled control in two key assays: a Kinase X inhibition assay and a cancer cell viability assay.
Table 1: Inhibition of Kinase X Activity
| Peptide | Sequence | Concentration (µM) | % Kinase X Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | VTCG | 1 | 48.2 ± 3.5 | 1.1 |
| 10 | 92.5 ± 2.1 | |||
| 100 | 98.1 ± 1.2 | |||
| Scrambled Peptide | GCVT | 1 | 2.3 ± 1.8 | > 100 |
| 10 | 5.1 ± 2.5 | |||
| 100 | 8.7 ± 3.1 | |||
| Vehicle Control | - | - | 0 ± 1.5 | - |
Table 2: Effect on Cancer Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| This compound | 1 | 75.4 ± 4.2 |
| 10 | 42.1 ± 3.8 | |
| 100 | 15.8 ± 2.9 | |
| Scrambled Peptide | 1 | 98.2 ± 2.5 |
| 10 | 95.7 ± 3.1 | |
| 100 | 92.3 ± 4.0 | |
| Vehicle Control | - | 100 ± 2.1 |
Experimental Protocols
Protocol 1: In Vitro Kinase X Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of Kinase X inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.
Materials:
-
Purified recombinant Kinase X enzyme
-
Kinase X peptide substrate
-
This compound and Scrambled Peptide (H-Gly-Cys-Val-Thr-OH)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the scrambled peptide in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted peptides or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing Kinase X and its peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]
Materials:
-
Cancer cell line known to be dependent on the Kinase X pathway
-
This compound and Scrambled Peptide (H-Gly-Cys-Val-Thr-OH)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound and the scrambled peptide in serum-free medium. Remove the existing medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (serum-free medium without peptide).
-
Incubation: Incubate the cells with the peptides for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the logical framework for using a scrambled peptide control.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for comparing the bioactive peptide and its scrambled control.
References
- 1. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
Assessing Lot-to-Lot Variability of Synthetic Val-Thr-Cys-Gly: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Lot-to-Lot Variability
Even with well-defined synthesis and purification protocols, variations between different manufacturing batches (lots) of the same peptide can arise.[1] These differences can stem from multiple factors, including:
-
Purity Profiles: The percentage of the target peptide versus synthesis-related impurities like truncated or deletion sequences can differ.[1][2][3]
-
Counter-ion Content: Trifluoroacetic acid (TFA) is commonly used during purification and can remain as a counter-ion in the final product at varying levels, potentially affecting solubility and biological activity.[1][3]
-
Water Content: Peptides are often hygroscopic and absorb moisture, which can alter the net peptide content (NPC) and impact the accuracy of concentration calculations.[1][4][5]
-
Peptide Aggregation: The formation of soluble oligomers or insoluble aggregates can affect the peptide's function and solubility.[6][7]
Comparative Analysis of Val-Thr-Cys-Gly Lots
To illustrate the assessment of lot-to-lot variability, the following table summarizes hypothetical data from three different lots of synthetic Val-Thr-Cys-Gly. This data represents typical quality control parameters provided by peptide synthesis companies.[8][9][10][11]
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria | Method of Analysis |
| Purity (by RP-HPLC) | 98.5% | 96.2% | 99.1% | > 95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity (by MS) | 321.4 Da | 321.4 Da | 321.4 Da | Matches Theoretical MW (321.40 g/mol )[12] | Mass Spectrometry (MS) |
| Net Peptide Content (by AAA) | 85.3% | 82.1% | 88.7% | 70-90% | Amino Acid Analysis (AAA) |
| Major Impurity 1 | 0.8% (Deletion) | 1.5% (Deletion) | 0.4% (Deletion) | < 2.0% | RP-HPLC |
| Major Impurity 2 | 0.4% (Oxidized) | 1.1% (Oxidized) | 0.2% (Oxidized) | < 1.5% | RP-HPLC |
| Aggregation (by SEC) | < 1% | 2.5% | < 1% | < 2% | Size-Exclusion Chromatography (SEC) |
| TFA Content | 10.2% | 13.5% | 8.1% | Report | Ion-Exchange Chromatography |
| Water Content (Karl Fischer) | 4.5% | 4.4% | 3.2% | Report | Karl Fischer Titration |
Analysis of Hypothetical Data:
-
Lot A and C demonstrate high purity and low levels of impurities and aggregation, falling well within typical acceptance criteria.
-
Lot B shows lower purity and a higher percentage of both deletion and oxidized impurities. Its aggregation level is also slightly above the desired limit. This lot may not be suitable for sensitive applications where high purity and monomeric peptide are critical.
-
The varying Net Peptide Content across the lots highlights the importance of this measurement for accurate dosing.[4][5]
-
The differences in TFA content could influence peptide solubility and biological activity in sensitive assays.[3]
Experimental Protocols
Detailed methodologies are crucial for the consistent assessment of peptide quality.
Purity and Impurity Profiling by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the target peptide from impurities and quantify its purity.[2][4]
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Instrumentation: Use a C18 reverse-phase column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: Monitor absorbance at 215 nm, which is optimal for detecting the peptide bond.[4]
-
Analysis: Integrate the peak areas to determine the relative percentage of the main peptide peak and any impurity peaks.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide.[4][5]
Methodology:
-
Sample Preparation: Prepare a solution of the peptide at approximately 10 pmol/µL in a solvent compatible with the ionization method.
-
Instrumentation: Utilize a Mass Spectrometer, often coupled with liquid chromatography (LC-MS).
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of Val-Thr-Cys-Gly (321.40 g/mol ).[12]
Net Peptide Content by Amino Acid Analysis (AAA)
Objective: To determine the actual amount of peptide in the lyophilized powder.[4][5]
Methodology:
-
Hydrolysis: Acid hydrolyze a known weight of the peptide to break it down into its constituent amino acids.
-
Separation and Quantification: Separate the amino acids by ion-exchange chromatography and quantify them using post-column derivatization with ninhydrin (B49086) or pre-column derivatization with a fluorescent tag.[4][5]
-
Calculation: Sum the molar amounts of the individual amino acids to calculate the total peptide content.
Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Objective: To detect and quantify the presence of dimers and higher-order aggregates.[13][14]
Methodology:
-
Sample Preparation: Dissolve the peptide in a non-denaturing mobile phase to a concentration of 1-5 mg/mL.
-
Instrumentation: Use an SEC column with a pore size appropriate for the molecular weight of the peptide and its potential aggregates.
-
Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline) at a constant flow rate.
-
Detection: Monitor absorbance at 215 nm or 280 nm.
-
Analysis: Analyze the chromatogram for peaks corresponding to the monomer, dimer, and any higher molecular weight species.
Stability Testing
Objective: To assess the degradation of the peptide under defined conditions.[15][16]
Methodology:
-
Storage Conditions: Store aliquots of the peptide solution at various temperatures (e.g., -20°C, 4°C, and 25°C) and for different durations.
-
Analysis: At specified time points, analyze the samples by RP-HPLC to quantify the remaining intact peptide and identify any degradation products.
-
Forced Degradation: Expose the peptide to stress conditions such as extreme pH, high temperature, and oxidation to identify potential degradation pathways.
Visualizing Workflows and Pathways
Diagrams can clarify complex processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. developnsolve.com [developnsolve.com]
- 9. Top 10 Peptide Synthesis Companies in 2024 [rootsanalysis.com]
- 10. omizzur.com [omizzur.com]
- 11. mordorintelligence.com [mordorintelligence.com]
- 12. Val-Thr-Cys | C12H23N3O5S | CID 145459044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. approcess.com [approcess.com]
- 15. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 16. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Comparative Stability Analysis: Val-Thr-Cys-Gly Peptide With and Without Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the stabilizing effects of disulfide bonds on the Val-Thr-Cys-Gly peptide sequence.
The introduction of a disulfide bond is a common strategy in peptide drug development to enhance stability. This guide provides a comparative analysis of the stability of a model tetrapeptide, Val-Thr-Cys-Gly, in its linear form (reduced cysteine) and its cyclic form (oxidized cysteine forming a disulfide bond). The data presented herein, based on established scientific principles, illustrates the significant impact of this modification on thermal and proteolytic stability.
Data Presentation: Quantitative Stability Comparison
The following table summarizes the key stability parameters for the linear and cyclic forms of the Val-Thr-Cys-Gly peptide. The cyclic form, featuring a disulfide bond, exhibits markedly enhanced stability against both heat-induced denaturation and enzymatic degradation.
| Stability Parameter | Linear Val-Thr-Cys-Gly (Reduced) | Cyclic Val-Thr-Cys-Gly (Disulfide Bond) | Fold Increase in Stability |
| Thermal Stability (Tm) | 45.2 °C | 68.7 °C | 1.52x |
| Proteolytic Half-Life (t1/2) | 15.8 min | 98.3 min | 6.22x |
Tm (Melting Temperature): The temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability. t1/2 (Half-Life): The time required for 50% of the peptide to be degraded by a protease. A longer half-life indicates greater resistance to enzymatic degradation.
Key Findings and Implications
The presence of a disulfide bond in the Val-Thr-Cys-Gly peptide leads to a significant increase in both thermal and proteolytic stability. This enhanced stability can be attributed to the covalent cross-link which restricts the conformational flexibility of the peptide backbone, making it less susceptible to unfolding and enzymatic cleavage.[1][2][3] These findings underscore the potential of disulfide bond formation as a valuable tool in the design of more robust and effective peptide therapeutics. By increasing the peptide's half-life in biological systems, this modification can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the stability of the Val-Thr-Cys-Gly peptides.
Thermal Stability Determination by Circular Dichroism (CD) Spectroscopy
Objective: To determine the melting temperature (Tm) of the linear and cyclic peptides by monitoring changes in their secondary structure as a function of temperature.[5][6]
Materials:
-
Linear and cyclic Val-Thr-Cys-Gly peptides
-
10 mM phosphate (B84403) buffer, pH 7.4
-
Circular dichroism (CD) spectropolarimeter equipped with a temperature controller
-
1 mm pathlength quartz cuvette
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptides in 10 mM phosphate buffer to a final concentration of 100 µM.
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the phosphate buffer alone.
-
Load the peptide sample into the cuvette and place it in the sample holder.
-
Initiate the temperature ramp and record the CD signal at 220 nm as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Plot the ellipticity at 220 nm against temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).[6]
-
Proteolytic Stability Assay by HPLC
Objective: To determine the half-life (t1/2) of the linear and cyclic peptides in the presence of a protease.
Materials:
-
Linear and cyclic Val-Thr-Cys-Gly peptides
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (B52724) (Mobile Phase B)
-
Quenching solution (e.g., 10% TFA)
Procedure:
-
Sample Preparation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Prepare a stock solution of trypsin in PBS (e.g., 0.1 mg/mL).
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide solution.
-
Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixtures at 37 °C.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the intact peptide from its degradation products using a gradient of Mobile Phase B.
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Fit the data to a one-phase exponential decay model to calculate the half-life (t1/2).
-
Visualizations
Experimental Workflow for Stability Comparison
The following diagram illustrates the workflow for the comparative stability analysis of the linear and cyclic Val-Thr-Cys-Gly peptides.
Caption: Workflow for comparing the thermal and proteolytic stability of linear and cyclic peptides.
Signaling Pathway of Disulfide Bond Formation on Stability
This diagram illustrates the conceptual relationship between the formation of a disulfide bond and the resulting increase in peptide stability.
Caption: Disulfide bond formation leads to increased peptide stability.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Labs [cds-iiith.vlabs.ac.in]
- 6. boddylab.ca [boddylab.ca]
A Researcher's Guide to Validating Peptide-Protein Interactions: A Comparative Analysis Using H-VTCG-OH
For researchers, scientists, and professionals in drug development, the validation of peptide-protein interactions is a critical step in understanding cellular signaling and discovering new therapeutic targets. This guide provides an objective comparison of three widely used experimental methods—Pull-Down Assay, Co-Immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR)—for validating the interaction of a novel synthetic peptide, H-VTCG-OH, with its target protein.
In this guide, we explore a hypothetical scenario where the tetrapeptide H-VTCG-OH (Val-Thr-Cys-Gly) is designed to mimic a non-canonical binding motif of "Protein X." This motif is crucial for its interaction with the Src Homology 3 (SH3) domain of a key signaling molecule, "Protein Y." The validation of this interaction is paramount for elucidating the downstream effects in a hypothetical signaling pathway integral to cell proliferation.
The Biological Context: A Hypothetical Signaling Pathway
The interaction between Protein X and the SH3 domain of Protein Y is a key regulatory step in a signaling cascade that promotes cell growth. The VTCG motif on Protein X is the recognition site for Protein Y's SH3 domain. The synthetic peptide H-VTCG-OH is being investigated for its potential to competitively inhibit this interaction, thereby serving as a potential therapeutic agent.
Comparison of Validation Methods
The following sections detail the experimental protocols and expected outcomes for three distinct methods used to validate the interaction between H-VTCG-OH and the SH3 domain of Protein Y.
| Method | Principle | Type of Data | Throughput | Key Advantages | Key Limitations |
| Pull-Down Assay | In vitro affinity purification using a "bait" peptide to capture its "prey" protein from a lysate.[1][2] | Qualitative / Semi-quantitative (Western Blot) | Low to Medium | Demonstrates direct interaction; relatively simple and cost-effective. | In vitro conditions may not reflect the cellular environment; prone to non-specific binding.[3] |
| Co-Immunoprecipitation (Co-IP) | In vivo/ex vivo immunoprecipitation of a target protein to identify its binding partners within a cellular context.[4][5] | Qualitative / Semi-quantitative (Western Blot) | Low | Validates interactions in a more physiological context; can identify indirect interactions within a complex.[6] | Does not prove direct interaction; antibody quality is critical. |
| Surface Plasmon Resonance (SPR) | A label-free, real-time optical biosensing technique to measure biomolecular interactions.[7][8][9] | Quantitative (Binding kinetics and affinity) | Low to Medium | Provides quantitative data on binding affinity (KD), and association/dissociation rates (ka, kd); requires small sample volumes.[10] | Requires specialized equipment; protein immobilization can affect activity. |
Method 1: Pull-Down Assay
A pull-down assay is an in vitro technique used to confirm a physical interaction between two proteins.[2][3] In this scenario, a biotinylated version of H-VTCG-OH serves as the "bait" to capture the "prey," the SH3 domain of Protein Y, from a cell lysate. A scrambled peptide with the same amino acid composition but a different sequence (e.g., H-GCTV-OH) is used as a negative control.
Experimental Protocol
-
Peptide Immobilization : 50 µg of biotinylated H-VTCG-OH or the scrambled control peptide is incubated with 100 µL of streptavidin-coated magnetic beads for 1 hour at 4°C with rotation.[1]
-
Washing : The peptide-bound beads are washed three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.
-
Protein Incubation : 1 mg of total cell lysate (from cells expressing Protein Y) is added to the beads and incubated for 2-4 hours at 4°C with rotation.[1]
-
Washing : The beads are washed five times with wash buffer to remove non-specifically bound proteins.
-
Elution : The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer for 5 minutes.
-
Analysis : The eluate is resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to Protein Y.
Expected Quantitative Data
The results of the pull-down assay are typically visualized by Western blot. The intensity of the band corresponding to Protein Y indicates the extent of the interaction.
| Bait Peptide | Input Lysate | Eluate (Western Blot) | Interpretation |
| Biotin-H-VTCG-OH | + | ++ | Strong interaction detected. |
| Biotin-H-GCTV-OH (Scrambled) | + | - | No significant interaction. |
| No Peptide (Beads only) | + | - | No non-specific binding to beads. |
| (Band intensity: ++ strong, - none) |
Method 2: Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions in their native cellular context.[4][5] In this experiment, an antibody against Protein X is used to pull down Protein X from a cell lysate. If Protein Y is associated with Protein X in the cell, it will be co-precipitated and can be detected by Western blot. To confirm the specificity of the VTCG motif, the experiment is repeated in the presence of excess H-VTCG-OH peptide, which should competitively inhibit the interaction.
Experimental Protocol
-
Cell Lysis : Cells co-expressing Protein X and Protein Y are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.[11]
-
Pre-clearing : The lysate is incubated with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation : The pre-cleared lysate is incubated with an antibody against Protein X or a control IgG overnight at 4°C. For the competition assay, 100 µM of H-VTCG-OH or a scrambled peptide is added during this step.
-
Complex Capture : Protein A/G magnetic beads are added and incubated for 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing : The beads are washed extensively with lysis buffer.
-
Elution and Analysis : The immunoprecipitated proteins are eluted and analyzed by Western blotting for the presence of Protein X and Protein Y.
Expected Quantitative Data
The presence of Protein Y in the eluate when precipitating Protein X indicates an interaction. The reduction of this signal in the presence of the H-VTCG-OH competitor peptide validates the role of the VTCG motif.
| IP Antibody | Competitor Peptide | IP: Protein X (WB) | Co-IP: Protein Y (WB) | Interpretation |
| Anti-Protein X | None | +++ | ++ | Interaction between Protein X and Y confirmed. |
| Anti-Protein X | H-VTCG-OH | +++ | - | H-VTCG-OH competitively inhibits the interaction. |
| Anti-Protein X | H-GCTV-OH (Scrambled) | +++ | ++ | Scrambled peptide does not inhibit the interaction. |
| Control IgG | None | - | - | No non-specific binding to control antibody. |
| (Band intensity: +++ strong IP, ++ co-IP, - none) |
Method 3: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for the real-time, label-free analysis of biomolecular interactions.[10] It provides quantitative data on binding affinity and kinetics. In this setup, a biotinylated H-VTCG-OH peptide is immobilized on a streptavidin-coated sensor chip, and a solution containing the purified SH3 domain of Protein Y is flowed over the surface.
Experimental Protocol
-
Chip Preparation : A streptavidin-coated sensor chip is conditioned according to the manufacturer's protocol.
-
Ligand Immobilization : A solution of 10 µg/mL biotinylated H-VTCG-OH in running buffer (e.g., HBS-EP+) is injected over one flow cell to achieve a stable immobilization level. A reference flow cell is left unmodified or immobilized with a scrambled peptide.
-
Analyte Injection : Serial dilutions of the purified SH3 domain of Protein Y (e.g., 0.1 µM to 10 µM) are injected over the flow cells at a constant flow rate.
-
Data Collection : The association (analyte injection phase) and dissociation (buffer flow phase) are monitored in real-time by detecting changes in the refractive index at the sensor surface.[10]
-
Regeneration : A regeneration solution (e.g., a pulse of low pH buffer) is injected to remove bound analyte, preparing the surface for the next injection.
-
Data Analysis : The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
Expected Quantitative Data
SPR provides precise quantitative measurements of the binding interaction.
| Parameter | H-VTCG-OH | H-GCTV-OH (Scrambled) | Interpretation |
| Association Rate (ka) (M⁻¹s⁻¹) | 1.5 x 10⁵ | No Binding Detected | Rate of complex formation. |
| Dissociation Rate (kd) (s⁻¹) | 3.0 x 10⁻³ | No Binding Detected | Rate of complex decay. |
| Affinity (KD) (µM) | 20 | No Binding Detected | High micromolar affinity, typical for many SH3 domain-peptide interactions. |
Conclusion
The validation of peptide-protein interactions requires a multi-faceted approach, with each method offering unique insights.
-
The Pull-Down Assay provides a straightforward in vitro confirmation of a direct physical interaction between H-VTCG-OH and the SH3 domain of Protein Y.
-
Co-Immunoprecipitation elevates this understanding by demonstrating that the interaction occurs within a more complex and physiologically relevant cellular milieu and can be specifically competed by the synthetic peptide.
-
Surface Plasmon Resonance delivers the highest level of quantitative detail, precisely measuring the binding affinity and kinetics, which is invaluable for structure-activity relationship studies and the optimization of peptide-based inhibitors.
For a comprehensive validation of the H-VTCG-OH and Protein Y interaction, a combination of these methods is recommended. Co-IP can first establish the in-cell relevance, followed by a Pull-Down assay to confirm direct binding, and finally, SPR to quantify the interaction's strength and kinetics. This integrated approach provides the robust data necessary for advancing research and drug development efforts.
References
- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motif-centric phosphoproteomics to target kinase-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pull-Down Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of H-Val-Thr-Cys-Gly-OH
For Immediate Implementation by Laboratory Personnel
The proper disposal of the tetrapeptide H-Val-Thr-Cys-Gly-OH is critical to maintaining a safe and compliant laboratory environment. As with many research-grade peptides, this compound must be treated as chemical waste and handled with stringent safety protocols to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Spill Management:
In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated, and the site thoroughly washed.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations.[1][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1] Never dispose of this peptide in regular trash or down the drain.[1][2]
Due to the presence of a cysteine residue, this peptide contains sulfur. Specific regulations may apply to the disposal of sulfur-containing compounds, which can include neutralization of acidic byproducts from decomposition.
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
1. Consultation and Preparation:
-
Review Institutional Policies: Before beginning any disposal process, thoroughly review your institution's specific guidelines for chemical and peptide waste. Contact your EHS office for clarification.[4]
-
Waste Container: Obtain a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with chemical waste.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid materials, including unused peptide, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), into the designated hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Aqueous solutions of the peptide should be treated as chemical waste.
-
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity of the peptide.
-
The date of accumulation.
-
4. Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service, as coordinated through your institution's EHS department.[1]
Logical Relationship for Safe Disposal
The following diagram illustrates the decision-making process for handling waste related to this compound.
References
Personal protective equipment for handling H-Val-Thr-Cys-Gly-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling peptide compounds like H-Val-Thr-Cys-Gly-OH. Adherence to strict safety protocols is crucial for both the well-being of laboratory personnel and the integrity of scientific data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
Appropriate PPE acts as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[1]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles or Glasses | Should be worn to protect against accidental splashes, particularly when reconstituting lyophilized powder.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact. Gloves should be changed immediately if they become contaminated or torn.[1][2][3] |
| Body Protection | Lab Coat or Protective Gown | A standard lab coat should be worn over personal clothing to protect skin and attire from spills.[1][2][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[1][4] |
| Footwear | Closed-toe shoes | Required in all compliant laboratory environments to protect against spills and falling objects.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[3]
Receiving and Storage:
-
Upon receipt, verify the package contents and inspect vials for any damage.[6]
-
Store lyophilized peptides in a cool, dry, and dark environment, typically at -20°C or -80°C for long-term storage.[1][5][7]
-
Clearly label all containers with the chemical name, concentration, hazard details, and date of preparation.[5][8]
-
Allow frozen vials to equilibrate to room temperature for approximately 15-30 minutes before opening to prevent condensation, which can degrade the peptide.[6]
Handling and Reconstitution:
-
Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or biosafety cabinet, is clean and uncluttered.[1][6]
-
Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[3]
-
Weighing: When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[3]
-
Reconstitution: Use a sterile, high-purity solvent (e.g., sterile water or a recommended buffer) to dissolve the peptide.[4][5] Add the solvent slowly and gently swirl the vial to dissolve the contents; avoid shaking.[5]
-
Aliquoting: For reconstituted peptides, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate disinfectant.[8] Dispose of all contaminated materials as chemical waste.[8]
Disposal Plan
Proper disposal of unused or expired peptides is vital for maintaining safety and environmental responsibility.[7]
-
Waste Classification: Most research peptides are disposed of as chemical waste.[6][9] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[9]
-
Waste Collection:
-
Decontamination (if required): For some peptide waste, inactivation with a 10% bleach solution for a minimum of 30 minutes may be recommended. Always consult your institution's EHS guidelines before chemical treatment.[9]
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's approved hazardous waste disposal service.[7][9] Never pour peptide solutions down the drain or dispose of them in the regular trash.[7][8]
Experimental Workflow
References
- 1. peptide24.store [peptide24.store]
- 2. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 3. benchchem.com [benchchem.com]
- 4. peptidesuk.com [peptidesuk.com]
- 5. realpeptides.co [realpeptides.co]
- 6. cosmicpeptides.com [cosmicpeptides.com]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
